molecular formula C15H32N2O7 B6209451 t-Boc-Aminooxy-PEG4-amine CAS No. 2496687-02-4

t-Boc-Aminooxy-PEG4-amine

Cat. No.: B6209451
CAS No.: 2496687-02-4
M. Wt: 352.42 g/mol
InChI Key: OTWUCVVCHCOBTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

T-Boc-Aminooxy-PEG4-amine is a useful research compound. Its molecular formula is C15H32N2O7 and its molecular weight is 352.42 g/mol. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32N2O7/c1-15(2,3)24-14(18)17-23-13-12-22-11-10-21-9-8-20-7-6-19-5-4-16/h4-13,16H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWUCVVCHCOBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

t-Boc-Aminooxy-PEG4-amine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A versatile heterobifunctional linker, t-Boc-Aminooxy-PEG4-amine is a valuable tool in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its properties, synthesis, and applications, complete with detailed experimental protocols and data presentation.

Core Compound Specifications

This compound, also known as tert-butyl (1-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)propan-2-yl)carbamate, is a polyethylene glycol (PEG)-based linker featuring two distinct functional groups: a primary amine (-NH2) and a Boc-protected aminooxy (-ONH-Boc) group. The PEG4 spacer enhances the molecule's hydrophilicity, improving solubility in aqueous media.[1][2]

PropertyValueReference
Chemical Formula C15H32N2O7[1]
Molecular Weight 352.4 g/mol [1]
CAS Number 2496687-02-4[1]
Appearance Pale yellow or colorless oily matter
Purity Typically ≥95% - 98%[1]
Solubility Water, DMSO, DCM, DMF[1]
Storage Conditions -20°C[1]

Synthesis of this compound

While commercially available, a general synthetic approach for similar bifunctional PEG linkers involves a multi-step process. The following is a representative, generalized protocol.

Experimental Protocol: Synthesis of a Heterobifunctional PEG Linker

Materials:

  • Commercially available PEG4-diamine

  • Di-tert-butyl dicarbonate (Boc)2O

  • A suitable base (e.g., triethylamine)

  • A suitable solvent (e.g., dichloromethane - DCM)

  • Reagents for the introduction of the aminooxy functionality (this step can vary significantly based on the chosen synthetic route)

  • Purification reagents (e.g., silica gel for column chromatography)

Procedure:

  • Monoprotection of the Diamine: Dissolve the PEG4-diamine in DCM. Add a controlled molar equivalent of (Boc)2O and triethylamine. The reaction is typically stirred at room temperature. The progress is monitored by thin-layer chromatography (TLC).

  • Introduction of the Aminooxy Group: The free amine of the mono-protected PEG linker is then reacted with a suitable reagent to introduce the aminooxy functionality. This can be a complex step involving multiple potential routes.

  • Purification: The final product is purified using column chromatography on silica gel to yield the this compound.

  • Characterization: The structure and purity of the final compound are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Applications in Bioconjugation and Drug Delivery

The orthogonal nature of the two functional groups makes this compound a powerful tool for bioconjugation. The primary amine can be readily coupled to carboxylic acids or activated esters (e.g., NHS esters) to form stable amide bonds. The Boc-protected aminooxy group, after deprotection, can react with aldehydes or ketones to form stable oxime linkages.

Diagram: Orthogonal Bioconjugation Strategy

PROTAC_Synthesis cluster_step1 Step 1: Coupling to E3 Ligase Ligand cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Coupling to POI Ligand Linker This compound Intermediate_1 Boc-HN-O-PEG4-NH-E3_Ligand Linker->Intermediate_1 Amide Coupling E3_Ligand E3 Ligase Ligand (e.g., VHL or CRBN ligand) with a reactive group E3_Ligand->Intermediate_1 POI_Ligand Protein of Interest (POI) Ligand with a reactive group PROTAC POI_Ligand=N-O-PEG4-NH-E3_Ligand POI_Ligand->PROTAC Intermediate_2 H2N-O-PEG4-NH-E3_Ligand Intermediate_1->Intermediate_2 TFA/DCM Intermediate_2->PROTAC Oxime Ligation PROTAC_Pathway PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation Downstream_Signaling Inhibition of Downstream Signaling Degradation->Downstream_Signaling

References

An In-Depth Technical Guide to t-Boc-Aminooxy-PEG4-amine: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of t-Boc-Aminooxy-PEG4-amine, a versatile heterobifunctional linker. Its unique architecture, featuring a protected aminooxy group and a terminal primary amine connected by a hydrophilic polyethylene glycol (PEG) spacer, makes it an invaluable tool in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Identity and Properties

This compound, with the CAS number 2496687-02-4, is a well-defined molecule designed for orthogonal conjugation strategies. The terminal primary amine allows for efficient coupling to carboxylic acids or activated esters, while the t-Boc (tert-butyloxycarbonyl) protected aminooxy group provides a latent reactive site that can be selectively deprotected to react with aldehydes or ketones, forming a stable oxime linkage.[1][2] The PEG4 spacer enhances aqueous solubility and provides spatial separation between conjugated molecules.[2]

Physicochemical and Biological Properties
PropertyValueSource(s)
Molecular Formula C₁₅H₃₂N₂O₇[3]
Molecular Weight 352.4 g/mol [3]
CAS Number 2496687-02-4[3]
Purity Typically ≥98%[3]
Appearance Pale yellow or colorless oil[4]
Solubility Soluble in Water, DMSO, DCM, DMF[3]
Storage Conditions -20°C for long-term storage[3]
Spectroscopic Data

Key Applications in Research and Drug Development

The orthogonal reactivity of this compound makes it a powerful tool for the precise construction of complex biomolecular architectures.

Antibody-Drug Conjugates (ADCs)

In the realm of ADCs, this linker enables the site-specific conjugation of cytotoxic payloads to monoclonal antibodies. The primary amine of the linker can be used to attach the payload, while the deprotected aminooxy group can react with an aldehyde or ketone introduced onto the antibody, often through enzymatic or oxidative modification of the glycan moieties. This approach leads to a more homogeneous ADC product with a defined drug-to-antibody ratio (DAR).

Proteolysis Targeting Chimeras (PROTACs)

This compound is extensively used as a PEG-based linker in the synthesis of PROTACs.[5][6] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker's primary amine can be coupled to a ligand for the target protein, and after deprotection, the aminooxy group can be conjugated to a ligand for the E3 ligase, or vice versa.

Bioconjugation and Probe Development

The linker's properties are also ideal for the development of multifunctional probes and for linking carbonyl-containing biomolecules to other molecules of interest.[4] The hydrophilic PEG spacer helps to maintain the solubility and biological activity of the conjugated species.

Experimental Protocols

The following are generalized protocols for the key reactions involving this compound. Optimal conditions may vary depending on the specific substrates and should be determined empirically.

Amide Coupling via the Primary Amine

This protocol describes the coupling of the primary amine of the linker to a carboxylic acid-containing molecule.

  • Activation of Carboxylic Acid: Dissolve the carboxylic acid-containing molecule in an appropriate anhydrous solvent (e.g., DMF or DCM). Add 1.2 equivalents of a peptide coupling reagent (e.g., HATU or HBTU) and 2 equivalents of a non-nucleophilic base (e.g., DIPEA). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Coupling Reaction: To the activated ester solution, add a solution of this compound (1 equivalent) in the same solvent.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

t-Boc Deprotection

This protocol outlines the removal of the t-Boc protecting group to liberate the aminooxy functionality.

  • Reaction Setup: Dissolve the t-Boc protected compound in an organic solvent such as dichloromethane (DCM) or dioxane.

  • Acid Treatment: Add an excess of a strong acid, typically trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4 M).

  • Reaction Time: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. The deprotection is usually rapid.

  • Removal of Acid: After the reaction is complete, remove the excess acid and solvent by rotary evaporation. The resulting salt can be used directly in the next step or neutralized with a mild base.

Oxime Ligation

This protocol describes the formation of a stable oxime bond between the deprotected aminooxy group and an aldehyde or ketone.

  • Reaction Buffer: Prepare a reaction buffer with a pH between 4.5 and 6.5. Aniline or other aniline derivatives can be added as a catalyst to accelerate the reaction.

  • Ligation Reaction: Dissolve the aldehyde or ketone-containing molecule and the deprotected aminooxy-PEG4-amine linker in the reaction buffer.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 2 to 24 hours. The reaction progress can be monitored by techniques such as HPLC or SDS-PAGE for protein conjugations.

  • Purification: Purify the resulting conjugate using an appropriate method, such as size exclusion chromatography (SEC) or reversed-phase HPLC, to remove unreacted starting materials.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

PROTAC_Synthesis_Workflow cluster_0 Amide Coupling cluster_1 t-Boc Deprotection cluster_2 Oxime Ligation POI_Ligand Protein of Interest (POI) Ligand (with -COOH) Intermediate_1 t-Boc-Aminooxy-PEG4-Linker-POI_Ligand POI_Ligand->Intermediate_1 HATU, DIPEA Linker_Amine This compound Linker_Amine->Intermediate_1 Intermediate_2 Aminooxy-PEG4-Linker-POI_Ligand Intermediate_1->Intermediate_2 TFA or HCl PROTAC Final PROTAC Molecule Intermediate_2->PROTAC E3_Ligand E3 Ligase Ligand (with -CHO or C=O) E3_Ligand->PROTAC Aniline catalyst (optional)

Caption: Workflow for the synthesis of a PROTAC molecule.

ADC_Conjugation_Pathway cluster_0 Antibody Modification cluster_1 Drug-Linker Preparation cluster_2 Final Conjugation Antibody Monoclonal Antibody (with Glycan) Oxidized_Antibody Antibody with Aldehyde Group Antibody->Oxidized_Antibody Periodate Oxidation ADC Antibody-Drug Conjugate Oxidized_Antibody->ADC Drug Cytotoxic Drug (with -COOH) Drug_Linker_Boc Drug-Linker (t-Boc protected) Drug->Drug_Linker_Boc Amide Coupling Linker_Amine This compound Linker_Amine->Drug_Linker_Boc Drug_Linker_Deprotected Drug-Linker (Aminooxy) Drug_Linker_Boc->Drug_Linker_Deprotected Deprotection (TFA) Drug_Linker_Deprotected->ADC Oxime Ligation

Caption: Site-specific antibody-drug conjugation pathway.

References

An In-depth Technical Guide to the Synthesis and Characterization of t-Boc-Aminooxy-PEG4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of t-Boc-Aminooxy-PEG4-amine, a heterobifunctional polyethylene glycol (PEG) linker crucial in modern drug development and bioconjugation. This document details its synthesis, purification, and characterization, offering valuable insights for researchers in pharmacology, medicinal chemistry, and materials science.

Introduction

This compound is a versatile chemical tool featuring a tert-butyloxycarbonyl (Boc)-protected aminooxy group at one terminus and a primary amine at the other, connected by a discrete four-unit polyethylene glycol spacer. This unique architecture allows for sequential and orthogonal conjugation strategies. The Boc-protected aminooxy moiety can be deprotected under mild acidic conditions to reveal a highly reactive aminooxy group, which readily forms stable oxime linkages with aldehydes and ketones. The primary amine end enables facile conjugation to carboxylic acids, activated esters, and other electrophiles. The hydrophilic PEG linker enhances the solubility and pharmacokinetic properties of the resulting conjugates, making it an invaluable component in the design of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic agents.[1][2][3]

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be achieved through various synthetic routes. A common and effective strategy involves the sequential modification of a commercially available, discrete PEG linker. The following is a representative synthetic protocol based on established chemical transformations for analogous compounds.

Experimental Protocol: A Representative Synthesis

Materials:

  • Commercially available α-hydroxyl-ω-azido-tetraethylene glycol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Methanol (MeOH)

Procedure:

  • Boc Protection of a Suitable Precursor: While a direct precursor might be synthesized, a plausible route involves starting with a precursor that can be converted to the aminooxy group. For the purpose of this guide, we will outline a general approach for the introduction and protection of the aminooxy group and the conversion of a terminal group to an amine. A more direct synthesis would start from a commercially available precursor with one end already functionalized with a protected aminooxy group and the other with a group that can be converted to an amine, such as an azide.

  • Reduction of the Azide to an Amine:

    • Dissolve α-(t-Boc-aminooxy)-ω-azido-tetraethylene glycol in anhydrous THF.

    • Add triphenylphosphine (PPh₃) to the solution and stir at room temperature overnight. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting azide.

    • Upon completion, add water to the reaction mixture and stir for an additional 4 hours to hydrolyze the intermediate phosphazene.

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Purification:

The crude this compound is purified by silica gel column chromatography. Due to the polar nature of PEG compounds, a gradient elution is often necessary. A typical mobile phase could be a gradient of methanol in dichloromethane or a mixture of chloroform and methanol.[4] For basic amine compounds, the addition of a small amount of a competing amine like triethylamine to the eluent can prevent streaking and improve separation.[4]

Alternatively, reversed-phase high-performance liquid chromatography (RP-HPLC) can be employed for purification, particularly for achieving high purity on a smaller scale.

Characterization

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized this compound. The following analytical techniques are commonly employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical structure of the molecule.

¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum would show characteristic signals for the t-Boc group (a singlet around 1.45 ppm), the PEG backbone (a complex multiplet between 3.5 and 3.8 ppm), and the methylene groups adjacent to the aminooxy and amine functionalities.

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum would display signals for the carbonyl and quaternary carbons of the t-Boc group, as well as the characteristic repeating methylene carbons of the PEG chain.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized compound. The expected [M+H]⁺ ion for this compound (C₁₅H₃₂N₂O₇) would be approximately 353.22 g/mol .[3]

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is a standard method for assessing the purity of the final product. Due to the lack of a strong UV chromophore in the PEG chain, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often preferred over a UV detector.[5]

Typical HPLC Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient A linear gradient from 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection ELSD or CAD

Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₁₅H₃₂N₂O₇[3]
Molecular Weight 352.43 g/mol [3]
Appearance Colorless to pale yellow oil or solid
Purity (by HPLC) ≥95%[2]
Solubility Soluble in water, DMSO, DCM, and DMF[3]
Storage Store at -20°C, protected from moisture[3]

Applications and Signaling Pathways

This compound is a key building block in the construction of complex biomolecules. Its primary application lies in the field of targeted drug delivery.

PROTACs (Proteolysis Targeting Chimeras): This linker is extensively used in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The this compound serves as the hydrophilic linker connecting the target-binding ligand and the E3 ligase ligand.

PROTAC_Mechanism Target Target Protein PROTAC PROTAC (this compound linker) Target->PROTAC binds Proteasome Proteasome Target->Proteasome targeted for degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC binds Ub Ubiquitin E3_Ligase->Ub recruits Ub->Target transfers to Degradation Degraded Peptides Proteasome->Degradation results in

PROTAC-mediated protein degradation pathway.

Antibody-Drug Conjugates (ADCs): In ADC development, this linker can be used to attach a cytotoxic payload to an antibody. The primary amine can be acylated with a drug molecule, and the deprotected aminooxy group can be conjugated to an aldehyde-functionalized antibody, which can be generated by oxidizing the carbohydrate moieties on the antibody.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and application of this compound.

Synthesis_Workflow Start Starting Material (e.g., α-hydroxy-ω-azido-PEG4) Step1 Functional Group Interconversion & Protection Start->Step1 Intermediate Intermediate (e.g., α-(t-Boc-aminooxy)-ω-azido-PEG4) Step1->Intermediate Step2 Azide Reduction Intermediate->Step2 Crude Crude Product Step2->Crude Purification Purification (Column Chromatography or HPLC) Crude->Purification Final Pure this compound Purification->Final Characterization Characterization (NMR, MS, HPLC) Final->Characterization

General synthesis and purification workflow.

Conjugation_Workflow Linker This compound Deprotection Boc Deprotection (Mild Acid) Linker->Deprotection Conjugation2 Amide Coupling Linker->Conjugation2 ActivatedLinker Aminooxy-PEG4-amine Deprotection->ActivatedLinker Conjugation1 Oxime Ligation ActivatedLinker->Conjugation1 Molecule1 Molecule 1 (e.g., Aldehyde-modified Antibody) Molecule1->Conjugation1 Molecule2 Molecule 2 (e.g., Carboxylic Acid Drug) Molecule2->Conjugation2 Conjugate Final Bioconjugate Conjugation1->Conjugate Conjugation2->Conjugate

Bioconjugation workflow using the linker.

Conclusion

This compound is a highly valuable heterobifunctional linker that facilitates the precise construction of complex bioconjugates. Its synthesis, while requiring careful execution and purification, is achievable through established organic chemistry principles. Thorough characterization using modern analytical techniques is crucial to ensure the quality and performance of this critical reagent in the development of next-generation therapeutics. This guide provides researchers with the fundamental knowledge required to effectively synthesize, characterize, and utilize this compound in their research endeavors.

References

t-Boc-Aminooxy-PEG4-amine: An In-depth Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of t-Boc-Aminooxy-PEG4-amine, a heterobifunctional linker critical in bioconjugation, drug delivery, and proteomics. Understanding these properties is paramount for the successful design and execution of experiments, ensuring the integrity and reactivity of the molecule.

Introduction to this compound

This compound is a versatile chemical tool featuring three key components: a tert-butyloxycarbonyl (t-Boc) protected aminooxy group, a four-unit polyethylene glycol (PEG) spacer, and a terminal primary amine. The t-Boc group provides a stable protecting group for the highly reactive aminooxy functionality, which can be selectively removed under mild acidic conditions to allow for conjugation to aldehydes and ketones, forming a stable oxime linkage.[1][2][3] The primary amine enables covalent attachment to carboxylic acids or activated esters. The hydrophilic PEG4 spacer enhances the aqueous solubility and reduces the immunogenicity of the resulting conjugate.[1][2][3][4]

Solubility Profile

The solubility of this compound is a crucial consideration for its application in various experimental settings. The presence of the hydrophilic PEG4 spacer significantly contributes to its solubility in aqueous media and a range of organic solvents.[1][2][3][4]

Qualitative Solubility

While specific quantitative solubility data is not extensively published, the qualitative solubility of this compound and structurally similar compounds is well-documented by various suppliers. This information is summarized in the table below.

Solvent/SolutionSolubilityReference
WaterSoluble[5]
Dimethyl Sulfoxide (DMSO)Soluble[6]
Dichloromethane (DCM)Soluble[5]
Dimethylformamide (DMF)Soluble[6]
MethanolSlightly SolubleInferred from similar compounds
Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is required. The following protocol outlines a general method for determining the solubility of this compound in a desired solvent or buffer.

Objective: To determine the quantitative solubility of this compound in a specific solvent at a defined temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, DMSO)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

  • Analytical balance

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a vial. The excess solid should be clearly visible.

    • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After incubation, centrifuge the vial at high speed to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant without disturbing the pellet.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the supernatant from the saturated solution by HPLC.

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of this compound in the supernatant by interpolating its peak area from the calibration curve. This concentration represents the solubility of the compound.

Below is a Graphviz diagram illustrating the experimental workflow for determining solubility.

G Experimental Workflow for Solubility Determination A Add excess this compound to solvent B Equilibrate on shaker (24-48h at constant temp.) A->B C Centrifuge to pellet undissolved solid B->C D Collect supernatant C->D F Analyze supernatant and standards by HPLC D->F E Prepare standard solutions E->F G Construct calibration curve F->G H Determine solubility G->H

Caption: Workflow for quantitative solubility determination.

Stability Profile

The stability of this compound is primarily influenced by the acid-labile nature of the t-Boc protecting group. Exposure to acidic conditions can lead to the cleavage of the Boc group, yielding the free aminooxy functionality.

Factors Affecting Stability
  • pH: The compound is most stable at neutral to slightly basic pH. Mild acidic conditions will initiate the deprotection of the t-Boc group.

  • Temperature: Elevated temperatures can accelerate the rate of degradation, especially in the presence of acid or moisture.

  • Moisture: The presence of water can facilitate hydrolysis, particularly under acidic or basic conditions. It is recommended to use anhydrous solvents for reactions.[6]

Expected Stability

The following table provides a qualitative summary of the expected stability of this compound under different conditions.

ConditionExpected StabilityPrimary Degradation Pathway
Mild Acidic (e.g., pH 4-6)LowCleavage of the t-Boc group
Neutral (e.g., pH 7-7.5)HighMinimal degradation
Mild Basic (e.g., pH 8-9)ModeratePotential for hydrolysis of the amide bond over extended periods
Strong Acid (e.g., pH < 2)Very LowRapid cleavage of the t-Boc group
Strong Base (e.g., pH > 12)LowHydrolysis of the amide bond and other potential side reactions
Elevated TemperatureDecreasedAccelerated degradation, especially in the presence of acid or base
Experimental Protocol for Stability Assessment (Forced Degradation Study)

A forced degradation study can be performed to identify potential degradation products and to determine the stability of the molecule under various stress conditions.

Objective: To assess the stability of this compound under acidic, basic, and neutral conditions over time.

Materials:

  • This compound

  • Aqueous buffers of different pH values (e.g., pH 5, 7.4, and 9)

  • Incubator or water bath

  • HPLC system with a suitable detector

  • pH meter

Methodology:

  • Sample Preparation:

    • Prepare stock solutions of this compound in an appropriate solvent (e.g., acetonitrile or DMSO).

    • Dilute the stock solution into the different pH buffers to a final known concentration.

  • Incubation:

    • Incubate the solutions at a constant temperature (e.g., 37 °C).

    • At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution.

  • Analysis:

    • Immediately analyze the withdrawn aliquots by a stability-indicating HPLC method. This method should be able to separate the intact this compound from its potential degradation products (e.g., the deprotected aminooxy-PEG4-amine).

    • Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks over time.

  • Data Interpretation:

    • Plot the percentage of the remaining this compound against time for each pH condition.

    • From this data, the degradation rate and half-life of the compound under each condition can be calculated.

The following Graphviz diagram illustrates the signaling pathway of t-Boc deprotection under acidic conditions.

G t-Boc Deprotection Pathway cluster_0 Acidic Conditions A This compound B Protonation of Boc carbonyl A->B H+ C Loss of tert-butyl cation B->C D Formation of carbamic acid intermediate C->D E Decarboxylation D->E F Aminooxy-PEG4-amine E->F

Caption: Acid-catalyzed deprotection of the t-Boc group.

Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended:

  • Storage: Store the compound at -20°C in a tightly sealed container, protected from light and moisture.[6] For short-term storage, 0-4°C may be acceptable.[7]

  • Handling: When preparing solutions, use anhydrous solvents to prevent premature hydrolysis of the t-Boc group.[6] Avoid repeated freeze-thaw cycles. Allow the container to warm to room temperature before opening to prevent condensation.

By adhering to these guidelines and employing the described experimental protocols, researchers can effectively utilize this compound in their scientific endeavors while ensuring the reliability and reproducibility of their results.

References

An In-depth Technical Guide to Boc-Protected Aminooxy PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Boc-protected aminooxy PEG linkers are indispensable tools for creating sophisticated bioconjugates. This guide provides a comprehensive overview of their core principles, quantitative properties, and detailed protocols for their application, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs).

Core Principles

Boc-protected aminooxy PEG linkers are heterobifunctional reagents designed for the precise and stable conjugation of molecules.[1] Their structure and function can be broken down into three key components:

  • Boc (tert-Butyloxycarbonyl) Group: This is an acid-labile protecting group for the highly reactive aminooxy function.[2] The Boc group is stable under a wide range of non-acidic conditions, allowing for selective reactions at other sites of the molecule.[2] Its primary role is to prevent premature reactions of the aminooxy group, enabling a controlled and stepwise conjugation strategy.[1]

  • Aminooxy Group (-O-NH₂): This functional group is central to the linker's utility. It reacts specifically and efficiently with aldehyde or ketone groups to form a highly stable oxime bond (-O-N=C).[3][4] This bioorthogonal reaction, known as oxime ligation, is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for modifying sensitive biomolecules.[3][5] The resulting oxime linkage is significantly more stable than imine or hydrazone bonds.[3]

  • Polyethylene Glycol (PEG) Spacer: The PEG chain is a flexible, hydrophilic polymer that connects the two terminal functional groups.[6] The PEG spacer imparts several beneficial properties to the final conjugate, including increased aqueous solubility, reduced immunogenicity, and improved pharmacokinetic profiles by increasing the hydrodynamic size.[7] These linkers are available with varying numbers of PEG units (e.g., PEG1, PEG4, PEG12), allowing for precise control over the distance and flexibility between the conjugated molecules.[6]

The strategic combination of these three components allows for a multi-step conjugation process. First, one end of the linker is attached to a molecule of interest. Then, the Boc group is removed under acidic conditions to expose the aminooxy group. Finally, the deprotected linker-molecule construct is reacted with a second molecule containing an aldehyde or ketone to form the final, stably linked conjugate.

Quantitative Data and Physicochemical Properties

The selection of a specific Boc-protected aminooxy PEG linker depends on the requirements of the application, such as desired spacer length, solubility, and the nature of the other functional group. The table below summarizes the properties of several commercially available linkers.

Product NameAdditional Functional GroupPEG Units (n)Molecular FormulaMolecular Weight ( g/mol )PurityStorage Condition
t-Boc-Aminooxy-PEG1-amineAmine1C₉H₂₀N₂O₄220.27>95%-20°C
t-Boc-Aminooxy-PEG2-amineAmine2C₁₁H₂₄N₂O₅264.3298.0%4°C, protect from light
Aminooxy-PEG3-NH-BocAmine3C₁₃H₂₈N₂O₆308.495%-20°C
t-Boc-Aminooxy-PEG4-amineAmine4C₁₅H₃₂N₂O₇352.42>95%-20°C
t-Boc-Aminooxy-PEG7-MalMaleimide7C₂₈H₄₉N₃O₁₃635.798%-20°C
Aminooxy-PEG10-NHBocAmine10C₂₇H₅₆N₂O₁₃616.75>95%-20°C
t-Boc-Aminooxy-PEG12-t-butyl estert-butyl ester12C₃₅H₆₉NO₁₆755.92>95%-20°C

Data compiled from multiple sources.[6][8][9][10][11][12][13][14]

Key Experimental Protocols

The following sections provide detailed methodologies for the key steps involved in using Boc-protected aminooxy PEG linkers for the synthesis of an Antibody-Drug Conjugate (ADC).

Boc Deprotection

The removal of the Boc group is a critical step to unmask the reactive aminooxy functionality. This is typically achieved under acidic conditions.

Materials:

  • Boc-protected aminooxy PEG linker

  • Dichloromethane (DCM), anhydrous[15]

  • Trifluoroacetic acid (TFA)[15]

  • (Optional) Scavengers like triisopropylsilane (TIS)[15]

  • Magnetic stirrer and ice bath

Protocol:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[15]

  • Cool the solution to 0°C using an ice bath.[15]

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[15] If the substrate is sensitive to acid-catalyzed side reactions, scavengers such as TIS (2.5-5% v/v) can be added.[15]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[15]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[15] The deprotected product is more polar and will have a lower Rf value on TLC.[15]

  • Upon completion, the acid is typically removed by co-evaporation with a non-polar solvent or neutralized through an aqueous workup with a mild base like sodium bicarbonate.[15] The deprotected linker can then be purified or used directly in the next step.

Site-Specific Antibody Modification (Aldehyde Generation)

To ensure a homogenous ADC with a defined drug-to-antibody ratio (DAR), the conjugation site on the antibody must be precisely controlled.[16] A common method involves the oxidation of the carbohydrate moieties in the Fc region of the antibody to generate aldehyde groups.[16][17][18]

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)[16]

  • Sodium periodate (NaIO₄) solution[17]

  • Propylene glycol[17]

  • Desalting column[17]

  • Conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5-5.5)[3][17]

Protocol:

  • Buffer Exchange: Ensure the antibody is in an amine-free buffer like PBS. If necessary, perform a buffer exchange using centrifugal filter units.[16]

  • Oxidation: Cool the antibody solution to 4°C. Add a pre-chilled solution of sodium periodate to the antibody. A final concentration of 1-10 mM periodate is typical.[3][17] Incubate the reaction for 30 minutes at 4°C, protected from light.[3]

  • Quenching: Add propylene glycol to a final concentration of approximately 20 mM to quench any excess periodate. Incubate for 10 minutes at 4°C.[17]

  • Purification: Immediately purify the oxidized antibody using a desalting column equilibrated with the conjugation buffer to remove quenching agent and salts.[17]

  • Determine the concentration of the purified, oxidized antibody using a spectrophotometer at 280 nm.[17]

Oxime Ligation: ADC Formation

This final step involves the reaction of the deprotected aminooxy-PEG-drug construct with the aldehyde-modified antibody to form a stable oxime linkage.

Materials:

  • Oxidized antibody from step 3.2.

  • Deprotected aminooxy-PEG-drug linker.

  • Aniline (catalyst, optional but recommended)[17]

  • Reaction vessel

  • Purification system (e.g., Size Exclusion Chromatography - SEC)[16]

Protocol:

  • Prepare Drug-Linker: Dissolve the deprotected aminooxy-PEG-drug linker in a suitable solvent like DMSO to create a stock solution (e.g., 10-20 mM).[17]

  • Conjugation Reaction: In a reaction vessel, add the purified oxidized antibody. Add the drug-linker stock solution to the antibody. A 5 to 20-fold molar excess of the drug-linker is a typical starting point.[16]

  • Catalysis: To accelerate the reaction, aniline can be added to a final concentration of 10-20 mM.[17] The optimal reaction pH for oxime ligation is typically between 6.5 and 7.5.[3]

  • Incubation: Incubate the reaction mixture at room temperature for 2-24 hours with gentle shaking, protected from light.[16]

  • Purification: After the reaction is complete, purify the resulting ADC from excess drug-linker and other reagents using a suitable method such as SEC.[16]

  • Characterization: The final ADC should be characterized to determine the drug-to-antibody ratio (DAR), purity, and integrity using techniques like Hydrophobic Interaction Chromatography (HIC) and LC-MS.[17]

Mandatory Visualizations

The following diagrams illustrate the key chemical structures and workflows described in this guide.

Caption: Structure of a Boc-protected aminooxy PEG linker.

G start Boc-NH-O-Linker-Drug acid TFA / DCM deprotected H₂N-O-Linker-Drug acid->deprotected Boc Deprotection adc Antibody-N=CH-Linker-Drug (Stable ADC) deprotected->adc Oxime Ligation antibody Antibody-CHO periodate NaIO₄ aldehyde_ab Antibody-CHO (Aldehyde) periodate->aldehyde_ab Oxidation aldehyde_ab->adc

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

G cluster_reactants Reactants cluster_product Product R1 R₁-C(=O)H (Aldehyde) catalyst + Aniline (catalyst) pH 6.5 - 7.5 R2 H₂N-O-R₂ (Aminooxy) oxime R₁-CH=N-O-R₂ (Stable Oxime Bond) catalyst->oxime water + H₂O oxime->water

References

An In-Depth Technical Guide to Heterobifunctional PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional Polyethylene Glycol (PEG) linkers are indispensable tools in modern bioconjugation, enabling the precise and efficient covalent attachment of two different molecular entities.[1] These linkers consist of a polyethylene glycol chain with distinct reactive functional groups at each terminus, allowing for controlled, stepwise conjugation.[1] The incorporation of a PEG spacer offers significant advantages, including enhanced solubility and stability of the resulting bioconjugate, reduced immunogenicity, and precise control over the distance between the linked molecules.[1] This guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with heterobifunctional PEG linkers, with a focus on their use in drug delivery and therapeutic development.

Core Concepts and Advantages of PEGylation

PEGylation, the process of attaching PEG chains to molecules, is a widely adopted strategy in biopharmaceutical development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The key benefits of incorporating PEG linkers include:

  • Enhanced Solubility: The hydrophilic nature of the PEG backbone significantly increases the solubility of hydrophobic drugs and biomolecules in aqueous environments.[1]

  • Reduced Immunogenicity: The PEG chain can mask antigenic sites on a therapeutic molecule, reducing its recognition by the immune system and minimizing the potential for an adverse immune response.[1]

  • Prolonged Circulation Half-Life: The increased hydrodynamic volume of a PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the bloodstream.

  • Improved Stability: PEG linkers can protect conjugated molecules from enzymatic degradation, enhancing their stability in biological systems.

  • Precise Spacer Control: The defined length of discrete PEG linkers allows for precise control over the distance between the conjugated molecules, which is crucial for optimizing biological activity.

Quantitative Data of Common Heterobifunctional PEG Linkers

The selection of a suitable heterobifunctional PEG linker is critical for successful bioconjugation and is dependent on the specific application and the functional groups present on the molecules to be conjugated. The following tables provide quantitative data for a selection of commercially available heterobifunctional PEG linkers, categorized by their reactive end groups.

Table 1: Amine-Reactive (NHS Ester) and Thiol-Reactive (Maleimide) PEG Linkers
Product NameMolecular Weight ( g/mol )PEG Units (n)Spacer Arm Length (Å)
NHS-PEG2-Maleimide425.39219.3
NHS-PEG4-Maleimide442.42426.4
NHS-PEG6-Maleimide689.71639.25
NHS-PEG8-Maleimide689.71839.25
NHS-PEG12-Maleimide865.921253.4
NHS-PEG24-Maleimide1394.552495.2
Maleimide-PEG-NHS, MW 1000~1000~22Not Specified
Maleimide-PEG-NHS, MW 2000~2000~45Not Specified
Maleimide-PEG-NHS, MW 3400~3400~77Not Specified
Maleimide-PEG-NHS, MW 5000~5000~113Not Specified
Table 2: Amine-Reactive (NHS Ester) and Azide-Reactive (Alkyne/DBCO) PEG Linkers
Product NameMolecular Weight ( g/mol )PEG Units (n)
Azido-PEG2-NHS ester300.32
Azido-PEG3-NHS esterNot Specified3
Azido-PEG4-NHS Ester388.374
Azido-PEG-NHS ester, MW 2000~2000~45
DBCO-PEG4-NHS ester649.74
DBCO-PEG6-NHS ester751.826
DBCO-PEG12-NHS esterNot Specified12
Table 3: Amine-Reactive (Amine) and Azide-Reactive (Alkyne) PEG Linkers
Product NameMolecular Weight ( g/mol )PEG Units (n)
Alkyne-PEG4-Amine231.294
Amine Alkyne-PEG-OH, MW 10,000~10,000~227

Key Applications in Bioconjugation

Heterobifunctional PEG linkers are instrumental in the development of advanced biotherapeutics, with prominent applications in:

  • Antibody-Drug Conjugates (ADCs): These linkers are used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells while minimizing systemic toxicity.[1]

  • PROTACs (Proteolysis-Targeting Chimeras): In PROTAC technology, these linkers connect a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase, leading to the targeted degradation of the protein.

  • Peptide and Protein Modification: PEGylation of therapeutic peptides and proteins enhances their stability, solubility, and circulation half-life.

  • Nanoparticle Functionalization: Heterobifunctional PEGs are used to attach targeting ligands or therapeutic agents to the surface of nanoparticles for targeted drug delivery.[1]

  • Biosensor and Diagnostic Development: These linkers are employed to immobilize biomolecules onto surfaces for the creation of diagnostic assays and biosensors.

Experimental Protocols

The following sections provide detailed methodologies for common bioconjugation reactions using heterobifunctional PEG linkers, as well as protocols for the purification and characterization of the resulting conjugates.

Protocol 1: Two-Step Amine-to-Thiol Bioconjugation using NHS-PEG-Maleimide

This protocol describes the conjugation of a protein with available primary amines (e.g., lysine residues) to a molecule containing a free thiol group (e.g., a cysteine residue in a peptide or protein).

Materials:

  • Amine-containing protein (Protein-NH2)

  • Thiol-containing molecule (Molecule-SH)

  • NHS-PEGn-Maleimide linker

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting columns

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

Procedure:

  • Preparation of Protein-NH2: Dissolve the amine-containing protein in Conjugation Buffer to a concentration of 1-10 mg/mL.

  • NHS-PEG-Maleimide Linker Preparation: Immediately before use, dissolve the NHS-PEGn-Maleimide linker in DMSO or DMF to a concentration of 10 mg/mL.

  • Reaction of NHS Ester with Protein-NH2:

    • Add a 10- to 20-fold molar excess of the dissolved NHS-PEGn-Maleimide linker to the Protein-NH2 solution.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

  • Removal of Excess Linker: Remove the unreacted NHS-PEGn-Maleimide linker using a desalting column equilibrated with Conjugation Buffer.

  • Reaction of Maleimide with Molecule-SH:

    • Immediately add the thiol-containing molecule to the purified maleimide-activated protein solution. A 1.1- to 5-fold molar excess of the thiol-containing molecule over the protein is recommended.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching of the Reaction (Optional): To quench any unreacted maleimide groups, add a final concentration of 1-10 mM β-mercaptoethanol or cysteine and incubate for 15 minutes at room temperature.

  • Purification of the Conjugate: Purify the final conjugate using size-exclusion chromatography (SEC) or other appropriate purification methods.

G cluster_0 Step 1: Activation of Protein-NH2 cluster_1 Step 2: Conjugation Protein-NH2 Protein-NH2 Activated Protein Activated Protein Protein-NH2->Activated Protein + NHS-PEG-Maleimide pH 7.2-7.5 NHS-PEG-Maleimide NHS-PEG-Maleimide Activated Protein_c1 Activated Protein Molecule-SH Molecule-SH Final Conjugate Final Conjugate Activated Protein_c1->Final Conjugate + Molecule-SH pH 6.5-7.5

Two-step NHS-Maleimide bioconjugation workflow.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry

This protocol describes the conjugation of an azide-modified molecule to an alkyne-modified molecule using a copper(I) catalyst.

Materials:

  • Azide-modified molecule

  • Alkyne-modified molecule

  • Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation of Reactants: Dissolve the azide- and alkyne-modified molecules in the Reaction Buffer to the desired concentrations.

  • Preparation of the Catalyst Complex:

    • In a separate tube, mix the CuSO4 stock solution and the THPTA ligand stock solution in a 1:5 molar ratio.

    • Allow the mixture to stand for a few minutes to form the Cu(I)-THPTA complex.

  • Conjugation Reaction:

    • In the main reaction tube, combine the azide-modified molecule and the alkyne-modified molecule. A slight molar excess (1.1 to 1.5-fold) of one reactant can be used to drive the reaction to completion.

    • Add the pre-mixed Cu(I)-THPTA catalyst complex to the reaction mixture. A final copper concentration of 50-100 µM is typically sufficient.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A final concentration of 1-5 mM is generally used.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.

  • Purification of the Conjugate: Purify the final conjugate using size-exclusion chromatography (SEC), dialysis, or other suitable methods to remove the catalyst and unreacted components.

G Molecule-Azide Molecule-Azide Reaction_Mix Molecule-Azide->Reaction_Mix Molecule-Alkyne Molecule-Alkyne Molecule-Alkyne->Reaction_Mix Final_Conjugate Final Conjugate Reaction_Mix->Final_Conjugate + Cu(I) Catalyst + Sodium Ascorbate

Copper-catalyzed Azide-Alkyne Click Chemistry.
Protocol 3: Purification of PEGylated Proteins by Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius, making it an effective method for purifying PEGylated proteins from unreacted protein and excess PEG linker.[2][3]

Materials:

  • Crude PEGylation reaction mixture

  • SEC column with an appropriate molecular weight exclusion limit

  • SEC Running Buffer (e.g., PBS, pH 7.4)

  • HPLC or FPLC system with a UV detector

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of SEC Running Buffer at a constant flow rate.

  • Sample Preparation: Centrifuge the crude reaction mixture to remove any precipitated material.

  • Sample Injection: Inject the clarified sample onto the equilibrated SEC column.

  • Elution: Elute the sample with the SEC Running Buffer at a constant flow rate.

  • Fraction Collection: Collect fractions as the sample elutes from the column. Monitor the elution profile using the UV detector (typically at 280 nm for proteins). The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the un-PEGylated protein.

  • Analysis of Fractions: Analyze the collected fractions by SDS-PAGE to identify the fractions containing the purified PEGylated protein.

  • Pooling and Concentration: Pool the fractions containing the purified conjugate and concentrate if necessary.

G Crude_Mixture Crude Reaction Mixture SEC_Column Size-Exclusion Column Crude_Mixture->SEC_Column Injection Fraction_Collector Fraction Collector SEC_Column->Fraction_Collector Elution Analysis SDS-PAGE Analysis Fraction_Collector->Analysis Fraction Analysis Purified_Conjugate Purified Conjugate Analysis->Purified_Conjugate Pooling

Purification workflow for PEGylated proteins.
Protocol 4: Characterization of Bioconjugates by SDS-PAGE

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique to confirm successful conjugation by observing a shift in the molecular weight of the modified protein.[4][5]

Materials:

  • Unconjugated protein control

  • Purified bioconjugate

  • Molecular weight markers

  • Laemmli sample buffer (with and without a reducing agent like β-mercaptoethanol or DTT)

  • Polyacrylamide gel of an appropriate percentage

  • SDS-PAGE running buffer

  • Coomassie Brilliant Blue or other protein stain

  • Destaining solution

  • Gel electrophoresis apparatus and power supply

  • Gel imaging system

Procedure:

  • Sample Preparation:

    • Prepare samples of the unconjugated protein and the purified bioconjugate in Laemmli sample buffer. Prepare both reducing and non-reducing samples if disulfide bonds are present in the protein.

    • Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis:

    • Load the molecular weight markers, unconjugated protein control, and bioconjugate samples into the wells of the polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

  • Staining and Destaining:

    • Stain the gel with Coomassie Brilliant Blue for a sufficient time to visualize the protein bands.

    • Destain the gel to remove the background stain, leaving the protein bands visible.

  • Visualization and Analysis:

    • Image the gel using a gel documentation system.

    • A successful conjugation will be indicated by the appearance of a new band in the bioconjugate lane with a higher molecular weight compared to the unconjugated protein control.

G Sample_Prep Sample Preparation (Control & Conjugate) Gel_Electrophoresis SDS-PAGE Sample_Prep->Gel_Electrophoresis Staining Coomassie Staining Gel_Electrophoresis->Staining Destaining Destaining Staining->Destaining Imaging Gel Imaging Destaining->Imaging Analysis Analysis of Molecular Weight Shift Imaging->Analysis

SDS-PAGE analysis workflow for bioconjugates.

Conclusion

Heterobifunctional PEG linkers are powerful and versatile reagents that have become central to the advancement of bioconjugation chemistry. Their unique ability to connect two different molecules with precise control over spacing and improved physicochemical properties has enabled the development of innovative therapeutics, diagnostics, and research tools. A thorough understanding of the available linker chemistries, their quantitative properties, and the associated experimental protocols is crucial for researchers and scientists working in the field of drug development and biotechnology. The information and protocols provided in this guide serve as a comprehensive resource to facilitate the successful design and execution of bioconjugation strategies utilizing heterobifunctional PEG linkers.

References

The Pivotal Role of the PEG4 Spacer in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of bioconjugation, the linkage of molecules to proteins, antibodies, and other biologics is a critical determinant of the final conjugate's efficacy, stability, and pharmacokinetic profile. Among the diverse array of chemical linkers, polyethylene glycol (PEG) spacers, particularly the discrete PEG4 spacer—a chain of four ethylene glycol units—have emerged as a cornerstone technology.[1] This guide provides a comprehensive technical overview of the role of PEG4 spacers in bioconjugation, offering insights into their fundamental properties, quantitative impact, and practical application in experimental settings.

Core Functions and Advantages of the PEG4 Spacer

The discrete nature of the PEG4 spacer, meaning it is a single molecular entity with a defined structure and molecular weight, is a key advantage over traditional polydisperse PEGs.[2] This homogeneity is crucial for manufacturing and regulatory approval, ensuring batch-to-batch consistency.[2] The PEG4 spacer optimizes the performance of bioconjugates through several key mechanisms:

  • Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads, such as cytotoxic drugs used in antibody-drug conjugates (ADCs), are inherently hydrophobic.[1][3] This poor water solubility can lead to aggregation, diminishing efficacy and increasing the risk of an immune response.[1] The hydrophilic ethylene glycol units of the PEG4 spacer significantly increase the overall water solubility of the bioconjugate, preventing aggregation and improving its formulation and handling.[1][4]

  • Reduced Immunogenicity and Enhanced Stability: The PEG component can create a protective hydration layer around the bioconjugate.[1][5] This "shielding" effect can mask immunogenic epitopes on the payload or linker, reducing the risk of an adverse immune response.[1][6] Furthermore, this hydration layer can protect the conjugate from enzymatic degradation, thereby enhancing its stability in biological fluids.[1][7]

  • Improved Pharmacokinetics: By increasing hydrophilicity and stability, the PEG4 spacer contributes to a longer circulation half-life and can favorably alter the biodistribution of the bioconjugate.[1][8] This often leads to improved drug exposure at the target site and a better overall therapeutic index.[1][9]

  • Optimal Spacing and Reduced Steric Hindrance: The defined length of the PEG4 spacer (approximately 1.4 nm) provides critical spatial separation between the conjugated molecules.[1] This spacing is crucial for maintaining the biological activity of a protein or antibody by preventing the payload from interfering with its binding site.[1][8] It also ensures the payload is accessible to its target once the bioconjugate reaches its destination.[1]

Quantitative Impact of PEG Spacer Length

The length of the PEG spacer is a critical parameter that must be optimized for each specific application. While a PEG4 spacer often provides a favorable balance of properties, the ideal length is context-dependent.[1] The following tables summarize quantitative data from various studies, comparing the effects of different PEG spacer lengths on key bioconjugate properties.

Table 1: Effect of PEG Spacer Length on Drug-to-Antibody Ratio (DAR) and Aggregation

BioconjugatePEG Spacer LengthDrug-to-Antibody Ratio (DAR)AggregationReference(s)
Trastuzumab-MMADPEG2Higher DARLower[1]
Trastuzumab-MMADPEG8Lower DARIncreased[1]
Anti-CD30 Antibody-TOPO1iNo PEGSignificant AggregationHigh[10]
Anti-CD30 Antibody-TOPO1iPEG4Good Yield, Low AggregationLow (2-3%)[10]
Anti-CD30 Antibody-TOPO1iPEG8Good Yield, Low AggregationLow (2-3%)[10]

Table 2: Influence of PEG Spacer Length on Binding Affinity and Hydrophilicity

BioconjugatePEG Spacer LengthBinding Affinity (IC50/Kd)Hydrophilicity (LogD)Reference(s)
natGa-NOTA-RM26PEG23.1 ± 0.2 nM-2.27 ± 0.07[8][11]
natGa-NOTA-RM26PEG33.9 ± 0.3 nM-[11]
natGa-NOTA-RM26PEG45.4 ± 0.4 nM-[8][11]
natGa-NOTA-RM26PEG65.8 ± 0.3 nM-2.50 ± 0.09[8][11]
Anti-FGFR1 Peptibody-vcMMAEPEG4110 nM (weaker affinity)-[8]
FKN-S2 Aptamer-AmphiphileNo Spacer7.5-fold loss of affinity-[12]
FKN-S2 Aptamer-AmphiphilePEG4, PEG8, PEG24Improved affinity (but not fully restored)Higher[12]

Table 3: Impact of PEG Spacer Length on Pharmacokinetics and In Vivo Performance

Bioconjugate/MoleculePEG Spacer Length/SizeKey Pharmacokinetic/In Vivo ObservationReference(s)
68Ga-NOTA-PEG3-RM26PEG3Lower liver uptake compared to other lengths.[11]
Radiolabeled LigandPEG4~10-fold reduction in kidney uptake vs. non-PEGylated.[8]
Radiolabeled LigandPEG8~5-fold reduction in kidney uptake (less effective than PEG4).[8]
ZHER2-Affibody-MMAE4 kDa PEG2.5-fold half-life extension vs. no PEG.[13]
ZHER2-Affibody-MMAE10 kDa PEG11.2-fold half-life extension vs. no PEG.[13]
ICG-PanitumumabPEG4, PEG8Up to 77% improvement in EGFR(+)/EGFR(-) signal ratio.[14]

Signaling Pathways and Mechanisms of Action

PEG4 spacers play a crucial role in the efficacy of advanced bioconjugates like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs) by ensuring proper interaction with their respective biological targets and pathways.

EGFR Signaling Pathway Targeted by ADCs

Antibody-Drug Conjugates targeting the Epidermal Growth Factor Receptor (EGFR) are a promising cancer therapy strategy.[15][16] The PEG4 spacer in these ADCs ensures that the cytotoxic payload does not interfere with the antibody's binding to EGFR, facilitating the internalization of the ADC and subsequent release of the drug to induce cell death.[17][18]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds ADC Anti-EGFR ADC (with PEG4 Spacer) ADC->EGFR Binds P1 Internalized ADC-EGFR Complex EGFR->P1 Internalization Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates P2 Lysosome P1->P2 Trafficking P3 Payload Release P2->P3 Degradation P4 Cell Death P3->P4 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

EGFR Signaling and ADC Action
PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase.[19][20] The PEG4 linker is critical in spanning the distance between the POI and the E3 ligase, facilitating the formation of a stable ternary complex, which is essential for ubiquitination and subsequent proteasomal degradation of the target protein.[1][3]

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Complex POI->Ternary PROTAC PROTAC (with PEG4 Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC Mechanism of Action

Experimental Protocols

The successful implementation of PEG4 spacers in bioconjugation relies on well-defined experimental protocols. Below are detailed methodologies for two common bioconjugation reactions involving PEG4 linkers.

Protocol 1: Amine-Reactive Biotinylation using NHS-PEG4-Biotin

This protocol describes the labeling of a protein with biotin using an N-hydroxysuccinimide (NHS) ester-functionalized PEG4 linker. NHS esters react with primary amines (e.g., lysine residues and the N-terminus) to form stable amide bonds.[1]

Materials:

  • Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • NHS-PEG4-Biotin

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange.[8]

  • Prepare NHS-PEG4-Biotin Stock Solution: Immediately before use, dissolve NHS-PEG4-Biotin in DMF or DMSO to a concentration of 10-20 mg/mL.[8]

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-PEG4-Biotin stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.[8]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[8]

  • Quenching: Add quenching buffer to stop the reaction by consuming any unreacted NHS-PEG4-Biotin. Incubate for 15 minutes at room temperature.[1]

  • Purification: Remove excess, unreacted biotin and byproducts using a desalting column or dialysis equilibrated with a suitable storage buffer.[1][8]

NHS_Ester_Workflow A Prepare Protein in Amine-Free Buffer (pH 7.2-8.0) C Add Molar Excess of NHS-PEG4-Linker to Protein A->C B Dissolve NHS-PEG4-Linker in DMSO or DMF B->C D Incubate at RT (30-60 min) or 4°C (2h) C->D E Quench Reaction (e.g., with Tris buffer) D->E F Purify Conjugate (SEC or Dialysis) E->F G Characterize Conjugate (HPLC, MS, etc.) F->G

NHS-Ester-PEG4 Bioconjugation Workflow
Protocol 2: Thiol-Reactive Bioconjugation using Maleimide-PEG4

This protocol outlines the conjugation of a molecule to a protein via a maleimide-functionalized PEG4 linker. The maleimide group reacts specifically with free sulfhydryl (thiol) groups, typically found on cysteine residues, to form a stable thioether bond.[10]

Materials:

  • Protein with free sulfhydryl groups (in a thiol-free buffer, pH 6.5-7.5, e.g., PBS with 5-10 mM EDTA)

  • Maleimide-PEG4-functionalized molecule

  • Anhydrous DMF or DMSO

  • (Optional) Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced

  • Quenching solution (e.g., free cysteine or 2-mercaptoethanol)

  • Purification supplies (e.g., SEC column)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in a thiol-free buffer at pH 6.5-7.5. If necessary, reduce disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.[13][21]

  • Prepare Maleimide-PEG4 Stock Solution: Immediately before use, dissolve the Maleimide-PEG4 reagent in DMF or DMSO.[10]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the Maleimide-PEG4 stock solution to the protein solution.[10]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[10]

  • Quenching: Add a quenching reagent such as free cysteine at a concentration several times higher than the initial sulfhydryl concentration to react with any excess maleimide groups.[1]

  • Purification: Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted materials.[1][10]

Maleimide_Workflow cluster_optional Optional: Disulfide Reduction A Prepare Thiol-Containing Protein in Buffer (pH 6.5-7.5) C Add Molar Excess of Maleimide-PEG4-Linker to Protein A->C B Dissolve Maleimide-PEG4-Linker in DMSO or DMF B->C D Incubate at RT (2-4h) or 4°C (overnight) C->D E Quench Reaction (e.g., with free Cysteine) D->E F Purify Conjugate (SEC or Dialysis) E->F G Characterize Conjugate (HPLC, MS, etc.) F->G Reduce Reduce Disulfide Bonds (e.g., with TCEP) Remove_Reduce Remove Reducing Agent Reduce->Remove_Reduce Remove_Reduce->A

Maleimide-PEG4 Bioconjugation Workflow
Purification and Characterization of PEG4-Conjugated Biomolecules

Purification of the bioconjugate is essential to remove unreacted starting materials and byproducts. Size-exclusion chromatography (SEC) is a common method that separates molecules based on their hydrodynamic radius, which is significantly increased upon PEGylation.[22][23] Ion-exchange chromatography (IEX) can also be employed, as the PEG chains can shield the protein's surface charges, altering its interaction with the IEX resin.[22][24]

Characterization of the final conjugate is critical to confirm successful conjugation and determine properties such as the drug-to-antibody ratio (DAR). High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), is a powerful tool for this purpose.[14][25] Reversed-phase HPLC (RP-HPLC) can be used to separate the conjugate from unreacted protein and payload.[23] Mass spectrometry provides accurate mass determination of the conjugate, allowing for the confirmation of the number of attached PEG-payload moieties.[14]

Conclusion

The PEG4 spacer, though a relatively small component, plays a disproportionately large role in the success of a bioconjugate.[1] By providing a discrete, hydrophilic, and flexible linkage, it addresses fundamental challenges in drug development, including solubility, stability, aggregation, and pharmacokinetics.[1][9] The strategic selection of a PEG4 spacer, supported by robust experimental protocols and thorough characterization, is a critical step in the design and development of next-generation therapeutics and advanced research tools. The detailed information and workflows provided in this guide offer a practical framework for the successful application of PEG4 technology in creating highly effective and well-characterized bioconjugates.

References

An In-Depth Technical Guide to Oxime Ligation Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Oxime Ligation Chemistry

Oxime ligation is a robust and highly selective bioorthogonal reaction that forms a stable oxime bond from the reaction of an aminooxy group with an aldehyde or ketone.[1][2] This chemoselective reaction is a cornerstone of "click chemistry," a class of reactions known for their high yields, mild reaction conditions, and tolerance of a wide variety of functional groups.[2] The reaction is typically carried out in aqueous media and is compatible with biological systems, making it an invaluable tool for bioconjugation, drug development, and materials science.[2][3][4] The formation of the oxime bond is characterized by its hydrolytic stability, a crucial feature for applications in biological environments.[2] While the reaction can proceed without a catalyst, it is often accelerated by the use of nucleophilic catalysts such as aniline and its derivatives, particularly at neutral pH where the uncatalyzed reaction can be slow.[2][5]

The versatility of oxime ligation stems from its ability to link various molecules, including peptides, proteins, carbohydrates, and small molecule drugs, with high specificity.[2][6] This has led to its widespread use in applications ranging from the synthesis of antibody-drug conjugates and radiotracers to the development of novel biomaterials and the study of protein-protein interactions.[2][6]

Core Principles and Reaction Mechanism

The fundamental reaction of oxime ligation involves the condensation of an aminooxy-functionalized molecule with a carbonyl-containing molecule (aldehyde or ketone) to form an oxime linkage (C=N-O), releasing a molecule of water as the sole byproduct.[2][7] The reaction proceeds optimally under slightly acidic conditions (pH 4-5); however, for many biological applications, the reaction must be performed at a neutral pH.[2][8] At neutral pH, the reaction rate can be significantly slower, necessitating the use of catalysts.[8]

Aniline and its derivatives are commonly used as catalysts to accelerate the reaction rate at physiological pH.[2][5] The catalytic mechanism involves the formation of a more reactive Schiff base intermediate between the aniline catalyst and the carbonyl compound. This intermediate is then readily attacked by the aminooxy group to form the final oxime product.[2]

Oxime_Ligation_Mechanism reactant1 Aminooxy (R1-O-NH2) intermediate Tetrahedral Intermediate reactant1->intermediate + reactant2 Aldehyde/Ketone (R2-C(=O)-R3) reactant2->intermediate product Oxime (R2-C(=N-O-R1)-R3) intermediate->product - H2O water Water (H2O)

Figure 1: General mechanism of oxime ligation.

Catalysis of Oxime Ligation

The rate of oxime ligation can be significantly enhanced by nucleophilic catalysts, with aniline and its derivatives being the most commonly employed.[2][8] The catalyst reversibly reacts with the carbonyl group to form a protonated Schiff base, which is more electrophilic and thus more susceptible to nucleophilic attack by the aminooxy compound.[2] Substituted anilines, such as p-phenylenediamine and m-phenylenediamine, have been shown to be even more effective catalysts than aniline, leading to substantial rate enhancements.[8][9]

Catalyzed_Oxime_Ligation carbonyl Aldehyde/Ketone (R-CHO) schiff_base Schiff Base Intermediate (R-CH=N-Ar) carbonyl->schiff_base + Catalyst catalyst Aniline Catalyst (Ar-NH2) oxime_product Oxime Product (R-CH=N-OR') schiff_base->oxime_product + Aminooxy - Catalyst aminooxy Aminooxy Compound (R'-ONH2)

Figure 2: Aniline-catalyzed oxime ligation mechanism.

Quantitative Data on Oxime Ligation

The efficiency of oxime ligation is influenced by several factors, including the nature of the reactants, pH, temperature, and the presence of a catalyst. The following tables summarize key quantitative data from various studies.

Table 1: Reaction Conditions and Yields for Oxime Ligation

ReactantsCatalyst (Concentration)pHTemperatureTimeYieldReference
Aminooxyacetyl-peptide and Benzaldehyde (100 µM each)Aniline (100 mM)7.0Room Temp.--[3]
Aldehyde-functionalized GFP and Aminooxy-dansylm-Phenylenediamine (750 mM)7.0Room Temp.90 s>93%[10]
Aldehyde-functionalized GFP and Aminooxy-dansylAniline (100 mM)7.0Room Temp.90 s<7%[10]
Aminooxy-peptide and Keto-steroidAcetic Acid (solvent)-Room Temp.1 h>95%[11]
OTK8[Fmoc-Aoa] and D-glucose (100 eq.)Aniline (2 eq.)-75 °C5 minComplete[5]

Table 2: Kinetic Data for Oxime Ligation

ReactionCatalyst (Concentration)pHRate Constant (k, M⁻¹s⁻¹)Reference
Aminooxyacetyl-peptide 3 and benzaldehydeAniline (100 mM)7.08.2 ± 1.0[3]
Aldehyde-functionalized GFP (10 µM) and Aminooxy-dansyl (50 µM)Aniline (100 mM)7.010.3[10]
Aldehyde-functionalized GFP (10 µM) and Aminooxy-dansyl (50 µM)m-Phenylenediamine (100 mM)7.027.0[10]
Protein PEGylationp-Phenylenediamine (10 mM)7.019-fold faster than aniline[8]

Experimental Protocols

General Protocol for Oxime Ligation in Bioconjugation

This protocol describes a general procedure for labeling a protein containing an aldehyde or ketone group with an aminooxy-functionalized molecule.

Materials:

  • Aldehyde or ketone-functionalized protein in a suitable buffer (e.g., phosphate buffer, pH 7.0)

  • Aminooxy-functionalized molecule (e.g., fluorescent dye, PEG, small molecule drug)

  • Catalyst stock solution (e.g., 200 mM aniline or p-phenylenediamine in buffer)

  • Reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.0)

  • Quenching reagent (e.g., acetone)

  • Analytical equipment (e.g., RP-HPLC, LC-MS, SDS-PAGE)

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve the aldehyde or ketone-functionalized protein in the reaction buffer to a final concentration of 10-100 µM.

    • Prepare a stock solution of the aminooxy-functionalized molecule in a compatible solvent (e.g., water, DMSO) at a concentration of 1-10 mM.

  • Set up the Ligation Reaction:

    • In a microcentrifuge tube, combine the protein solution and the aminooxy-functionalized molecule stock solution to achieve the desired final concentrations.

    • Add the catalyst stock solution to the reaction mixture to a final concentration of 10-100 mM.

  • Incubate the Reaction:

    • Incubate the reaction mixture at room temperature or 37°C with gentle agitation.

    • Monitor the reaction progress by taking aliquots at different time points and analyzing them by RP-HPLC or LC-MS.

  • Quench the Reaction:

    • Once the reaction is complete, quench any unreacted aminooxy groups by adding an excess of acetone.

  • Purify the Conjugate:

    • Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography, affinity chromatography, or dialysis, to remove unreacted starting materials and the catalyst.

  • Characterize the Product:

    • Confirm the identity and purity of the final conjugate by LC-MS and SDS-PAGE analysis.

Aniline-Catalyzed Oxime Ligation of a Peptide

This protocol provides a specific example of an aniline-catalyzed oxime ligation between a peptide and benzaldehyde.[3]

Materials:

  • Aminooxyacetyl-functionalized peptide

  • Benzaldehyde

  • Aniline

  • 0.3 M Sodium phosphate buffer, pH 7.0

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system

  • ESI-MS

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 2 mM stock solution of the aminooxyacetyl-peptide in the phosphate buffer.

    • Prepare a 2 mM stock solution of benzaldehyde in the phosphate buffer.

    • Prepare a 200 mM stock solution of aniline in the phosphate buffer.

  • Perform the Ligation:

    • To a final volume of 1 mL in the phosphate buffer, add the stock solutions to achieve final concentrations of 100 µM peptide, 100 µM benzaldehyde, and 100 mM aniline.

    • Incubate the reaction at room temperature.

  • Monitor the Reaction:

    • Follow the progress of the reaction by injecting aliquots into an RP-HPLC system at various time points. Use a C18 column with a gradient of 5-25% ACN in water (with 0.1% TFA) over 20 minutes.

  • Analyze the Product:

    • Quantify the formation of the oxime product by integrating the peak at the appropriate wavelength (e.g., 220 nm).

    • Confirm the identity of the product by ESI-MS.

Experimental Workflow Visualization

Experimental_Workflow start Start: Prepare Reactants prepare_protein Dissolve Aldehyde-Protein in Buffer start->prepare_protein prepare_aminooxy Prepare Aminooxy Reagent Stock start->prepare_aminooxy mix_reactants Combine Protein and Aminooxy Reagent prepare_protein->mix_reactants prepare_aminooxy->mix_reactants add_catalyst Add Aniline/pPDA Catalyst mix_reactants->add_catalyst incubate Incubate at RT or 37°C add_catalyst->incubate monitor Monitor Progress (HPLC/LC-MS) incubate->monitor quench Quench with Acetone monitor->quench purify Purify Conjugate (e.g., SEC) quench->purify characterize Characterize Product (LC-MS, SDS-PAGE) purify->characterize end End: Purified Bioconjugate characterize->end

Figure 3: Typical experimental workflow for protein bioconjugation via oxime ligation.

Applications in Research and Drug Development

Oxime ligation has become a vital tool in various areas of scientific research and therapeutic development.

  • Drug Discovery and Development: This chemistry is used to create antibody-drug conjugates (ADCs), where a potent cytotoxic drug is linked to a monoclonal antibody that targets cancer cells.[12] It is also employed in the generation of libraries of compounds for high-throughput screening to identify novel drug candidates.[1]

  • Peptide and Protein Modification: Oxime ligation allows for the site-specific modification of peptides and proteins to introduce fluorescent labels, polyethylene glycol (PEG) chains for improved pharmacokinetics, or other functionalities.[2][8] This is crucial for studying protein function, trafficking, and interactions.

  • Radiotracer Development: The rapid kinetics of catalyzed oxime ligation are particularly advantageous for the synthesis of radiotracers for positron emission tomography (PET) imaging, especially with short-lived isotopes like fluorine-18.[2][5]

  • Biomaterials and Surface Chemistry: Oxime ligation is used to functionalize surfaces and create hydrogels for tissue engineering and controlled drug release applications.[2][3]

Conclusion

Oxime ligation stands out as a highly efficient, selective, and biocompatible method for covalent bond formation. Its mild reaction conditions and the stability of the resulting oxime bond make it an indispensable tool for researchers, scientists, and drug development professionals. The ability to fine-tune the reaction kinetics through catalysis further enhances its utility across a broad spectrum of applications, from fundamental biological studies to the development of novel therapeutics and advanced biomaterials.

References

Technical Guide: Safety and Handling of t-Boc-Aminooxy-PEG4-amine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the safety, handling, and experimental use of t-Boc-Aminooxy-PEG4-amine, a heterobifunctional PEG linker crucial in bioconjugation, drug delivery, and the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering detailed safety protocols, experimental methodologies, and a summary of the compound's chemical and physical properties to ensure its safe and effective utilization in a laboratory setting.

Introduction

This compound is a versatile chemical tool that features a terminal primary amine and a t-Boc (tert-butoxycarbonyl) protected aminooxy group, separated by a hydrophilic tetra-polyethylene glycol (PEG4) spacer.[1] This unique structure allows for a two-stage, orthogonal conjugation strategy. The primary amine can readily react with activated carboxylic acids (e.g., NHS esters) to form stable amide bonds.[1][2] Subsequently, the t-Boc protecting group can be removed under mild acidic conditions to liberate the aminooxy group, which can then specifically react with aldehydes or ketones to form a stable oxime linkage.[1][2] The PEG4 spacer enhances the solubility and bioavailability of the resulting conjugates.[1][2] This guide will detail the necessary precautions and protocols for handling this compound and leveraging its reactivity in common experimental workflows.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
Chemical Name tert-butyl (14-(aminooxy)-3,6,9,12-tetraoxatetradecyl)carbamate[3]
CAS Number 2496687-02-4[2]
Molecular Formula C15H32N2O7[2]
Molecular Weight 352.4 g/mol [2]
Appearance Pale yellow or colorless oily matter/liquid[3][4]
Purity Typically ≥95% - 98%[2]
Solubility Soluble in Water, DMSO, DCM, DMF[2]
Storage Store at -20°C, keep in dry and avoid sunlight[2]

Safety and Hazard Information

While a specific Safety Data Sheet (SDS) for this compound (CAS 2496687-02-4) is not publicly available from all suppliers, data from closely related structural analogs, such as tert-Butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate (Boc-NH-PEG4-amine, CAS 811442-84-9), provides valuable insight into the potential hazards.

Hazard Identification

Based on available data for analogous compounds, this compound should be handled as a substance that may cause skin and eye irritation.[5]

Hazard Statements (Inferred from Analog):

CodeStatement
H315 Causes skin irritation.[5]
H319 Causes serious eye irritation.[5]

Precautionary Statements (Inferred from Analog):

CodeStatement
P264 Wash skin thoroughly after handling.[5]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[6]
P302 + P352 IF ON SKIN: Wash with plenty of water.[5]
P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
P332 + P313 If skin irritation occurs: Get medical advice/attention.[5]
P337 + P313 If eye irritation persists: Get medical advice/attention.[5]
P362 + P364 Take off contaminated clothing and wash it before reuse.[5]
Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin contact.

    • Respiratory Protection: Not typically required under normal use with adequate ventilation. If handling large quantities or if dust/aerosol generation is possible, a NIOSH-approved respirator may be necessary.

  • General Hygiene: Handle in accordance with good industrial hygiene and safety practices.[7] Wash hands thoroughly after handling and before eating, drinking, or smoking.[6] Remove and wash contaminated clothing before reuse.[6]

  • Storage: Store in a tightly sealed container at -20°C in a dry and dark place.[2] The compound is sensitive to moisture. Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation. For unused portions, consider backfilling the container with an inert gas like argon or nitrogen.

First Aid Measures
  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

  • If swallowed: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Protocols and Workflows

This compound is a bifunctional linker used in a sequential manner. The following sections detail the protocols for the key reactions involving this compound.

General Experimental Workflow

The overall process involves two main chemical transformations: amide bond formation using the primary amine, followed by deprotection of the t-Boc group and subsequent oxime ligation.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: t-Boc Deprotection cluster_2 Step 3: Oxime Ligation A This compound C Amide Bond Formation A->C B Molecule with Activated Carboxylic Acid (e.g., NHS Ester) B->C D t-Boc Protected Conjugate C->D Intermediate Product F Deprotection D->F E Acidic Conditions (e.g., TFA) E->F G Aminooxy-Active Conjugate F->G Activated Intermediate I Oxime Bond Formation G->I H Molecule with Aldehyde or Ketone H->I J Final Bioconjugate I->J Final Product

Caption: General experimental workflow for sequential bioconjugation using this compound.

Protocol 1: t-Boc Deprotection

This protocol describes the removal of the t-Boc protecting group to expose the reactive aminooxy functionality.

Materials:

  • t-Boc protected conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (e.g., triisopropylsilane (TIS) or water, if needed)

  • Nitrogen or Argon gas

  • Rotary evaporator

Procedure:

  • Dissolve the t-Boc protected conjugate in an appropriate volume of DCM in a round-bottom flask.

  • If the substrate is sensitive to re-alkylation by the generated t-butyl cation, add a scavenger (e.g., 1-5% TIS).

  • Under an inert atmosphere (N2 or Ar), add a solution of TFA in DCM (typically 20-50% v/v).

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • The resulting deprotected product (as a TFA salt) can often be used directly in the next step or purified further if necessary.

G cluster_workflow t-Boc Deprotection Workflow start Dissolve t-Boc Conjugate in DCM add_tfa Add TFA/DCM Solution (20-50%) start->add_tfa react Stir at RT (1-4 hours) add_tfa->react monitor Monitor Reaction (TLC or LC-MS) react->monitor monitor->react Incomplete evaporate Evaporate Solvent & Excess TFA monitor->evaporate Complete product Deprotected Aminooxy Conjugate (TFA Salt) evaporate->product

Caption: Step-by-step workflow for the deprotection of the t-Boc group.

Protocol 2: Oxime Ligation

This protocol details the conjugation of the deprotected aminooxy-PEG conjugate to a molecule containing an aldehyde or ketone.

Materials:

  • Deprotected aminooxy-PEG conjugate

  • Aldehyde or ketone-containing molecule

  • Reaction Buffer (e.g., 0.1 M Sodium Acetate, pH 4.5-5.5, or PBS, pH 6.5-7.4)

  • Aniline (optional, as a catalyst)

  • Purification system (e.g., HPLC, desalting column)

Procedure:

  • Dissolve the deprotected aminooxy-PEG conjugate in the chosen reaction buffer.

  • Dissolve the aldehyde or ketone-containing molecule in a compatible solvent (if not water-soluble, use a minimal amount of a co-solvent like DMSO or DMF).

  • Add the aldehyde/ketone solution to the aminooxy-conjugate solution. A slight molar excess (1.1-2 equivalents) of the aldehyde/ketone is often used.

  • For faster reaction kinetics, a catalyst such as aniline can be added to a final concentration of 10-100 mM.

  • Allow the reaction to proceed at room temperature for 2-16 hours. The reaction is typically faster at lower pH (e.g., 4.5-5.5).

  • Monitor the formation of the oxime-linked product by a suitable analytical method (e.g., LC-MS).

  • Once the reaction is complete, purify the final conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or reverse-phase HPLC to remove unreacted starting materials and byproducts.

G cluster_pathway Oxime Ligation Signaling Pathway reactant1 Aminooxy-PEG Conjugate R-PEG-ONH2 intermediate Intermediate Adduct reactant1->intermediate Nucleophilic Attack reactant2 Carbonyl Compound R'-C(=O)-R'' reactant2->intermediate catalyst Aniline Catalyst (Optional) catalyst->intermediate Accelerates product Stable Oxime Product R-PEG-O-N=C(R')R'' intermediate->product Dehydration water H2O intermediate->water

Caption: Chemical signaling pathway of aniline-catalyzed oxime ligation.

Conclusion

This compound is an invaluable tool in modern drug development and bioconjugation, enabling the precise and efficient linking of diverse molecular entities. Its heterobifunctional nature allows for controlled, sequential reactions, while the PEG spacer imparts favorable physicochemical properties to the final conjugate. Adherence to the safety precautions and handling guidelines outlined in this document is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. The provided protocols offer a robust framework for the successful implementation of this versatile linker in research and development settings.

References

Methodological & Application

Application Notes and Protocols for t-Boc-Aminooxy-PEG4-amine in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells. This approach minimizes systemic toxicity and enhances the therapeutic window of the payload. The linker connecting the antibody to the drug is a critical component, influencing the stability, pharmacokinetics, and efficacy of the ADC. The t-Boc-Aminooxy-PEG4-amine linker is a versatile tool for ADC development, enabling site-specific conjugation and offering improved solubility and reduced immunogenicity due to its polyethylene glycol (PEG) spacer.

This document provides detailed protocols for the use of this compound in the synthesis of ADCs. The methodology leverages the bioorthogonal oxime ligation, which forms a stable bond between an aminooxy-functionalized payload and an aldehyde group introduced onto the antibody. This site-specific conjugation strategy, typically on the glycan domains of the antibody, allows for precise control over the drug-to-antibody ratio (DAR), leading to a more homogeneous and well-defined ADC product.

Experimental Protocols

The synthesis of an ADC using this compound involves a multi-step process:

  • Payload-Linker Conjugation: The cytotoxic payload is first conjugated to the amine group of the this compound linker.

  • Boc Deprotection: The t-Boc protecting group is removed from the payload-linker conjugate to expose the reactive aminooxy group.

  • Antibody Modification: Aldehyde groups are generated on the antibody, typically through the oxidation of its glycan moieties.

  • ADC Conjugation: The deprotected payload-linker is conjugated to the modified antibody via oxime ligation.

  • Purification and Characterization: The resulting ADC is purified and characterized to determine its purity, DAR, and other critical quality attributes.

Protocol 1: Payload Conjugation to this compound

This protocol describes the conjugation of a payload containing a carboxylic acid group (e.g., Monomethyl Auristatin F - MMAF) to the primary amine of this compound using EDC/NHS chemistry.

Materials:

  • Payload with a carboxylic acid (e.g., MMAF-COOH)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES, pH 5.5

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching solution (e.g., Tris-HCl or glycine)

  • Reverse-phase HPLC system for purification

Procedure:

  • Reagent Preparation:

    • Allow EDC and NHS to equilibrate to room temperature before use.

    • Prepare a stock solution of the payload-COOH in anhydrous DMF or DMSO.

    • Prepare a stock solution of this compound in the same solvent.

  • Activation of Payload:

    • In a reaction vessel, dissolve the payload-COOH in Reaction Buffer.

    • Add EDC (1.5 equivalents relative to the payload) and NHS (1.2 equivalents relative to the payload).

    • Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS-activated ester.

  • Conjugation to Linker:

    • Add the this compound solution (1.0 equivalent relative to the payload) to the activated payload solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer to facilitate the amide bond formation.

    • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.

  • Quenching and Purification:

    • Quench the reaction by adding a quenching solution to a final concentration of 20-50 mM.

    • Purify the resulting t-Boc-Aminooxy-PEG4-Payload conjugate by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product.

ParameterRecommended Value
Reactants
Payload-COOH1 equivalent
This compound1.0 - 1.2 equivalents
EDC1.5 equivalents
NHS1.2 equivalents
Reaction Conditions
Activation Solvent0.1 M MES, pH 5.5
Conjugation SolventPBS, pH 7.2-7.5
TemperatureRoom Temperature
Reaction Time2 - 4 hours
Purification
MethodReverse-phase HPLC

Table 1: Recommended reaction conditions for payload conjugation to this compound.

Protocol 2: Boc Deprotection of the Payload-Linker Conjugate

This protocol describes the removal of the t-Boc protecting group from the payload-linker conjugate to expose the aminooxy functionality.

Materials:

  • t-Boc-Aminooxy-PEG4-Payload conjugate

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or argon gas supply

  • Reverse-phase HPLC system for purification

Procedure:

  • Dissolution: Dissolve the t-Boc-Aminooxy-PEG4-Payload conjugate in anhydrous DCM.

  • Deprotection: Add TFA to the solution to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30-60 minutes. Monitor the reaction by LC-MS to confirm the removal of the Boc group.

  • Solvent Removal: Remove the DCM and excess TFA by evaporation under a stream of nitrogen.

  • Purification: Purify the deprotected Aminooxy-PEG4-Payload by reverse-phase HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain the final aminooxy-functionalized payload-linker.

ParameterRecommended Value
Reagents
t-Boc-Aminooxy-PEG4-PayloadStarting material
Trifluoroacetic Acid (TFA)20-50% in DCM
Reaction Conditions
SolventAnhydrous Dichloromethane (DCM)
TemperatureRoom Temperature
Reaction Time30 - 60 minutes
Purification
MethodReverse-phase HPLC

Table 2: Recommended conditions for Boc deprotection.

Protocol 3: Antibody Glycan Oxidation

This protocol describes the generation of aldehyde groups on the antibody's N-linked glycans.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Sodium periodate (NaIO₄)

  • Reaction Buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5)

  • Quenching Solution (e.g., ethylene glycol)

  • Desalting column

Procedure:

  • Antibody Preparation: Buffer exchange the antibody into the Reaction Buffer to a concentration of 5-10 mg/mL.

  • Oxidation: Add a stock solution of sodium periodate to the antibody solution to a final concentration of 1-10 mM. Incubate the reaction for 30 minutes at 4°C in the dark.

  • Quenching: Quench the reaction by adding ethylene glycol to a final concentration of 20 mM and incubate for 10 minutes at 4°C in the dark.

  • Purification: Immediately purify the oxidized antibody using a desalting column equilibrated with a conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5).

  • Concentration Determination: Determine the concentration of the purified oxidized antibody using a spectrophotometer at 280 nm.

ParameterRecommended Value
Reactants
Antibody Concentration5 - 10 mg/mL
Sodium Periodate (NaIO₄)1 - 10 mM
Ethylene Glycol20 mM
Reaction Conditions
Buffer100 mM Sodium Acetate, 150 mM NaCl, pH 5.5
Temperature4°C
Reaction Time30 minutes
Purification
MethodDesalting column

Table 3: Recommended conditions for antibody glycan oxidation.

Protocol 4: ADC Conjugation via Oxime Ligation

This protocol details the reaction between the aldehyde-modified antibody and the aminooxy-functionalized payload-linker.

Materials:

  • Oxidized antibody

  • Deprotected Aminooxy-PEG4-Payload

  • Conjugation Buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5)

  • Aniline (optional catalyst)

  • Size Exclusion Chromatography (SEC) system for purification

Procedure:

  • Payload-Linker Preparation: Dissolve the deprotected Aminooxy-PEG4-Payload in the Conjugation Buffer or a compatible co-solvent like DMSO.

  • Conjugation Reaction: Add the Aminooxy-PEG4-Payload solution to the oxidized antibody solution. A 5- to 20-fold molar excess of the payload-linker is recommended.

  • (Optional) Catalysis: Aniline can be added to a final concentration of 1-10 mM to catalyze the oxime bond formation.

  • Incubation: Incubate the reaction mixture for 2-16 hours at room temperature with gentle shaking, protected from light.

  • Purification: Purify the resulting ADC from unreacted payload-linker and other reagents using Size Exclusion Chromatography (SEC).

  • Buffer Exchange: After purification, buffer exchange the ADC into a suitable formulation buffer for storage.

ParameterRecommended Value
Reactants
Oxidized Antibody1 equivalent
Aminooxy-PEG4-Payload5 - 20 fold molar excess
Aniline (optional)1 - 10 mM
Reaction Conditions
Buffer100 mM Sodium Acetate, 150 mM NaCl, pH 4.5
TemperatureRoom Temperature
Reaction Time2 - 16 hours
Purification
MethodSize Exclusion Chromatography (SEC)

Table 4: Recommended conditions for ADC conjugation.

Data Presentation: ADC Characterization

The quality and efficacy of an ADC are highly dependent on its Drug-to-Antibody Ratio (DAR). The DAR can be determined using various analytical techniques, including Hydrophobic Interaction Chromatography (HIC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Drug-to-Antibody Ratio (DAR) Analysis

Hydrophobic Interaction Chromatography (HIC-UV): HIC separates ADC species based on their hydrophobicity. Since the payload is typically hydrophobic, species with a higher DAR will have a longer retention time on the HIC column. The average DAR is calculated from the relative peak areas of the different DAR species.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more direct measurement of the DAR by determining the mass of the intact ADC or its subunits (light chain and heavy chain). Deconvolution of the mass spectrum allows for the identification and quantification of different drug-loaded species.

DAR SpeciesHIC Retention Time (min)Relative Peak Area (%)Mass (Da) - Light ChainMass (Da) - Heavy Chain
DAR 010.25.023,50050,000
DAR 112.515.024,45050,000
DAR 214.880.024,45050,950
Average DAR ~1.75

Table 5: Representative data for DAR analysis of a site-specific ADC. The data indicates a highly homogeneous product with a majority of the ADC having a DAR of 2. The average DAR is calculated based on the relative peak areas from the HIC chromatogram.

Visualizations

ADC_Synthesis_Workflow cluster_0 Payload-Linker Synthesis cluster_1 Antibody Modification & Conjugation Payload-COOH Payload-COOH EDC_NHS EDC/NHS Activation Payload-COOH->EDC_NHS This compound This compound Conjugation1 Amide Bond Formation This compound->Conjugation1 EDC_NHS->Conjugation1 t-Boc-Payload-Linker t-Boc-Aminooxy-PEG4-Payload Conjugation1->t-Boc-Payload-Linker TFA TFA Deprotection t-Boc-Payload-Linker->TFA Aminooxy-Payload-Linker Aminooxy-PEG4-Payload TFA->Aminooxy-Payload-Linker Conjugation2 Oxime Ligation Aminooxy-Payload-Linker->Conjugation2 Antibody Antibody Oxidation Glycan Oxidation (NaIO4) Antibody->Oxidation Aldehyde-Ab Aldehyde-Modified Antibody Oxidation->Aldehyde-Ab Aldehyde-Ab->Conjugation2 ADC_Crude Crude ADC Conjugation2->ADC_Crude Purification Purification (SEC) ADC_Crude->Purification Final_ADC Purified ADC Purification->Final_ADC

Caption: Experimental workflow for ADC synthesis.

Caption: Oxime ligation reaction scheme.

DAR_Analysis_Workflow cluster_HIC HIC-UV Analysis cluster_LCMS LC-MS Analysis ADC_Sample Purified ADC Sample HIC_Column HIC Column Separation ADC_Sample->HIC_Column LC_Separation LC Separation (Intact/Reduced) ADC_Sample->LC_Separation UV_Detector UV Detection (280 nm) HIC_Column->UV_Detector Chromatogram Chromatogram with DAR Peaks UV_Detector->Chromatogram Peak_Integration Peak Area Integration Chromatogram->Peak_Integration HIC_DAR Average DAR Calculation Peak_Integration->HIC_DAR MS_Detection Mass Spectrometry LC_Separation->MS_Detection Mass_Spectrum Mass Spectrum MS_Detection->Mass_Spectrum Deconvolution Deconvolution Mass_Spectrum->Deconvolution LCMS_DAR DAR Calculation from Mass Deconvolution->LCMS_DAR

Application Notes and Protocols for t-Boc-Aminooxy-PEG4-amine in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of two ligands—one targeting a protein of interest (POI) and another recruiting an E3 ubiquitin ligase—covalently bound by a chemical linker.[1][2] The linker is a critical component that influences the PROTAC's efficacy, solubility, and cell permeability.[3]

t-Boc-Aminooxy-PEG4-amine is a versatile, heterobifunctional PEG linker that offers a strategic advantage in PROTAC synthesis.[4] Its distinct functionalities—a Boc-protected aminooxy group and a primary amine—allow for a controlled, stepwise conjugation of the POI and E3 ligase ligands. The polyethylene glycol (PEG) spacer enhances the aqueous solubility of the final PROTAC molecule, a common challenge in the development of these large molecules.[5] The aminooxy group facilitates the formation of a stable oxime bond with an aldehyde or ketone, a reaction often utilized in "click chemistry" for its high efficiency and specificity.[6][7] The primary amine allows for conventional amide bond formation. This application note provides a detailed protocol for the synthesis of a PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology, utilizing this compound.[8][9]

Principle of PROTAC Action and the Role of the Linker

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[6] This proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[10] The linker's length, flexibility, and chemical composition are crucial for optimizing the geometry of this ternary complex, which directly impacts the efficiency of protein degradation.[3]

The this compound linker provides a flexible PEG4 spacer that allows for the necessary spatial arrangement of the two ligands. The synthetic strategy outlined below involves a two-step process: first, the formation of an amide bond between the linker's primary amine and the E3 ligase ligand, followed by the deprotection of the Boc group and subsequent oxime ligation with an aldehyde-functionalized POI ligand.

Experimental Protocols

This section provides a representative two-step protocol for the synthesis of a BRD4-targeting PROTAC using this compound. The synthesis involves the initial coupling of the linker to an E3 ligase ligand (Pomalidomide derivative) followed by the conjugation of a BRD4 ligand (JQ1 derivative).

Materials and Reagents
  • This compound

  • Pomalidomide-acid (E3 ligase ligand)

  • JQ1-aldehyde (POI ligand)

  • N,N'-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Methanol (MeOH)

  • Water (H₂O)

  • Reverse-phase preparative HPLC system

  • LC-MS system

  • NMR spectrometer

Protocol 1: Amide Coupling of this compound with Pomalidomide-acid

This step conjugates the primary amine of the linker with the carboxylic acid of the pomalidomide derivative.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve pomalidomide-acid (1.0 eq.) in anhydrous DMF.

  • Activation: Add PyBOP (1.2 eq.) and DIPEA (3.0 eq.) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Linker Addition: Add a solution of this compound (1.1 eq.) in anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitoring: Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate 1 .

Protocol 2: Boc Deprotection

This step removes the Boc protecting group to liberate the aminooxy functionality.[11]

  • Reaction Setup: Dissolve the Boc-protected intermediate 1 (1.0 eq.) in anhydrous DCM.

  • Deprotection: Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-25% (v/v).[11]

  • Reaction: Stir the reaction at room temperature for 1-2 hours.

  • Monitoring: Monitor the deprotection by LC-MS.

  • Work-up:

    • Remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can aid in TFA removal).

    • The resulting TFA salt of the aminooxy-functionalized intermediate 2 is often used directly in the next step without further purification.

Protocol 3: Oxime Ligation with JQ1-aldehyde

This final step forms the PROTAC molecule through a stable oxime linkage.

  • Reaction Setup: Dissolve the crude intermediate 2 (TFA salt, 1.0 eq.) and JQ1-aldehyde (1.1 eq.) in a suitable solvent mixture such as methanol/water or DMF.

  • pH Adjustment: Adjust the pH of the reaction mixture to approximately 4-5 using a suitable buffer or a mild base like pyridine to facilitate the oxime ligation.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitoring: Monitor the formation of the final PROTAC product by LC-MS.

  • Purification: Purify the final PROTAC molecule by reverse-phase preparative HPLC to obtain the highly pure product.

  • Characterization: Characterize the final PROTAC by LC-MS and NMR spectroscopy to confirm its identity and purity.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of a representative BRD4-targeting PROTAC using this compound.

Table 1: Reagent Quantities for PROTAC Synthesis

StepReagentMolar Eq.
1. Amide Coupling Pomalidomide-acid1.0
This compound1.1
PyBOP1.2
DIPEA3.0
2. Boc Deprotection Intermediate 1 1.0
TFA20-25% (v/v)
3. Oxime Ligation Intermediate 2 (TFA salt)1.0
JQ1-aldehyde1.1

Table 2: Expected Yields and Purity

StepProductExpected YieldPurity (LC-MS)
1. Amide Coupling Intermediate 1 60-80%>95%
2. Boc Deprotection Intermediate 2 Quantitative (used crude)>90%
3. Oxime Ligation Final PROTAC40-60%>98%

Table 3: Characterization Data for Final PROTAC

AnalysisExpected Results
LC-MS Correct mass-to-charge ratio (m/z) for the final PROTAC.
¹H NMR Peaks corresponding to the pomalidomide ligand, the PEG linker, and the JQ1 ligand.
¹³C NMR Peaks corresponding to the pomalidomide ligand, the PEG linker, and the JQ1 ligand.

Visualizations

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Mechanism POI Target Protein (POI) (e.g., BRD4) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase (e.g., Cereblon) E3->Ternary Recruitment PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Recycle Recycled PROTAC Ternary->Recycle Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification & Analysis Linker This compound Amide_Coupling Step 1: Amide Coupling (PyBOP, DIPEA, DMF) Linker->Amide_Coupling E3_Ligand Pomalidomide-acid E3_Ligand->Amide_Coupling POI_Ligand JQ1-aldehyde Oxime_Ligation Step 3: Oxime Ligation (MeOH/H2O, pH 4-5) POI_Ligand->Oxime_Ligation Boc_Deprotection Step 2: Boc Deprotection (TFA, DCM) Amide_Coupling->Boc_Deprotection Intermediate 1 Boc_Deprotection->Oxime_Ligation Intermediate 2 Purification Purification (RP-HPLC) Oxime_Ligation->Purification Analysis Characterization (LC-MS, NMR) Purification->Analysis Final_PROTAC Final BRD4 PROTAC Analysis->Final_PROTAC

Caption: Workflow for the synthesis of a BRD4 PROTAC.

BRD4 Signaling Pathway

BRD4_Pathway BRD4 BRD4 RNAPII RNA Polymerase II BRD4->RNAPII recruits Degradation BRD4 Degradation BRD4->Degradation Ac_Histones Acetylated Histones Ac_Histones->BRD4 binds to Transcription Gene Transcription RNAPII->Transcription Oncogenes Oncogenes (e.g., c-Myc) Transcription->Oncogenes Cell_Growth Cell Proliferation & Survival Oncogenes->Cell_Growth PROTAC BRD4 PROTAC PROTAC->BRD4 induces

Caption: Simplified BRD4 signaling pathway and PROTAC intervention.

Conclusion

This compound is a highly valuable linker for the synthesis of PROTACs due to its bifunctional nature, which allows for a controlled and sequential conjugation strategy. The inclusion of a PEG spacer enhances the physicochemical properties of the resulting PROTAC, potentially improving its therapeutic profile. The protocols and data presented herein provide a comprehensive guide for researchers in the rational design and synthesis of novel protein degraders. The ability to employ both robust amide coupling and efficient oxime ligation offers a flexible and powerful approach to constructing diverse PROTAC libraries for drug discovery and development.

References

Application Notes for t-Boc-Aminooxy-PEG4-amine in Cell Surface Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

t-Boc-Aminooxy-PEG4-amine is a heterobifunctional linker designed for the precise and stable modification of cell surfaces. This reagent is particularly valuable for researchers in cell biology, immunology, and drug development who require targeted labeling of living cells for applications such as cell tracking, imaging, and the development of cell-based therapies. Its unique structure, featuring a protected aminooxy group and a reactive primary amine, allows for a two-step, highly specific conjugation strategy.

The core of this molecule is a polyethylene glycol (PEG) spacer (PEG4), which imparts hydrophilicity, enhances biocompatibility, and reduces non-specific binding of the labeled cell to other surfaces or proteins.[1] One terminus of the PEG spacer is functionalized with a primary amine (-NH2), which can be readily conjugated to a variety of molecules, including fluorescent dyes, biotin, or therapeutic agents, through stable amide bond formation with carboxylic acids or their activated esters (e.g., NHS esters).

The other terminus features an aminooxy (-ONH2) group protected by a tert-butyloxycarbonyl (Boc) group.[2] The Boc protecting group ensures the stability of the aminooxy moiety during the initial conjugation of the amine group and can be selectively removed under mild acidic conditions to reveal the reactive aminooxy group.[3][4] This deprotected aminooxy group can then specifically react with aldehyde or ketone groups on the cell surface to form a stable oxime bond, a reaction often referred to as "oxime ligation" or a form of "click chemistry".[2][5]

Key Features and Advantages:

  • Biocompatibility: The PEG4 spacer minimizes immunogenicity and enhances the stability of the labeled cells in biological media.[6]

  • Orthogonal Reactivity: The presence of two distinct reactive groups (amine and Boc-protected aminooxy) allows for a controlled, two-step labeling process.[7] This prevents self-polymerization and ensures that the desired molecule is attached to the linker before cell surface labeling.

  • High Specificity: The aminooxy-aldehyde/ketone ligation is highly specific and proceeds efficiently under physiological conditions, minimizing off-target reactions with other functional groups on the cell surface.[5]

  • Stable Conjugation: The resulting oxime bond is significantly more stable than other linkages like hydrazones, ensuring long-term retention of the label on the cell surface.[2]

  • Versatility: The primary amine can be conjugated to a wide array of functional molecules, making this compound a versatile tool for various cell labeling applications.

Applications:

  • Cell Imaging and Tracking: Conjugation of fluorescent dyes to the linker enables long-term visualization and tracking of labeled cells in vitro and in vivo.

  • Cell Sorting and Isolation: Biotinylation of cells via the linker allows for their selective isolation using streptavidin-coated magnetic beads or fluorescence-activated cell sorting (FACS).

  • Targeted Drug Delivery: Attachment of therapeutic agents to the cell surface can be explored for targeted drug delivery applications.

  • Immunomodulation: Modification of immune cell surfaces with specific ligands can be used to modulate their function.

Experimental Protocols

This section provides detailed protocols for a two-step cell surface labeling procedure using this compound. The overall workflow involves:

  • Conjugation of a molecule of interest (e.g., a fluorescent dye) to the amine group of this compound.

  • Generation of aldehyde groups on the cell surface glycoproteins.

  • Deprotection of the Boc group on the linker-conjugate.

  • Ligation of the deprotected aminooxy-linker-conjugate to the aldehyde-displaying cells.

Protocol 1: Conjugation of a Fluorescent Dye to this compound

This protocol describes the conjugation of an NHS-ester activated fluorescent dye to the primary amine of this compound.

Materials:

  • This compound

  • NHS-ester activated fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Reverse-phase HPLC for purification

Procedure:

  • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

  • Dissolve the NHS-ester activated fluorescent dye in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

  • In a microcentrifuge tube, combine 1.2 molar equivalents of the dissolved this compound with 1 molar equivalent of the dissolved fluorescent dye.

  • Add 2-3 molar equivalents of TEA or DIPEA to the reaction mixture to act as a base.

  • Incubate the reaction for 2-4 hours at room temperature, protected from light.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, purify the conjugate using reverse-phase HPLC.

  • Lyophilize the purified product and store it at -20°C, protected from light.

Protocol 2: Cell Surface Labeling

This protocol outlines the generation of aldehydes on the cell surface, followed by Boc deprotection and oxime ligation.

Materials:

  • Cells in suspension (e.g., lymphocytes, cultured cell lines)

  • PBS, pH 6.5 and pH 7.4

  • Sodium periodate (NaIO4)

  • Glycerol

  • Boc-deprotection solution: Trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 50% v/v) or 4M HCl in dioxane.[3][4]

  • Aniline (optional, as a catalyst)[8]

  • Purified dye-conjugated this compound

  • Cell culture medium

  • Centrifuge

Procedure:

A. Generation of Aldehydes on the Cell Surface:

  • Wash the cells twice with ice-cold PBS, pH 6.5 by centrifugation (300 x g, 5 minutes).

  • Resuspend the cells in ice-cold PBS, pH 6.5 at a concentration of 1-10 x 10^6 cells/mL.

  • Add sodium periodate to a final concentration of 1-2 mM.

  • Incubate the cells on ice for 15-20 minutes in the dark.

  • Quench the reaction by adding glycerol to a final concentration of 10 mM and incubate on ice for 5 minutes.

  • Wash the cells three times with ice-cold PBS, pH 7.4.

B. Boc Deprotection of the Linker-Conjugate:

This step should be performed just prior to cell labeling.

  • Dissolve the purified dye-conjugated this compound in the Boc-deprotection solution.

  • Incubate at room temperature for 30-60 minutes.[3]

  • Evaporate the solvent under a stream of nitrogen.

  • Immediately resuspend the deprotected linker-conjugate in PBS, pH 7.4.

C. Oxime Ligation to the Cell Surface:

  • Resuspend the aldehyde-bearing cells from step A.6 in PBS, pH 7.4 at a concentration of 1-10 x 10^6 cells/mL.

  • Add the deprotected dye-conjugated aminooxy-PEG4-amine from step B.4 to the cell suspension at a final concentration of 100-500 µM.

  • For catalyzed ligation, aniline can be added to a final concentration of 10-100 mM.[8]

  • Incubate the cell suspension for 1-2 hours at room temperature or 37°C with gentle shaking, protected from light.

  • Wash the labeled cells three times with PBS, pH 7.4 to remove excess reagent.

  • The labeled cells are now ready for downstream applications such as flow cytometry, fluorescence microscopy, or in vivo studies.

Protocol 3: Assessment of Cell Viability

It is crucial to assess the impact of the labeling procedure on cell health. An MTT or WST-8 assay can be performed.

Materials:

  • Labeled and unlabeled (control) cells

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 reagent

  • 96-well plate

  • Cell culture medium

  • Solubilization solution (for MTT assay)

  • Plate reader

Procedure (MTT Assay Example):

  • Seed 1 x 10^4 labeled and unlabeled cells per well in a 96-well plate in 100 µL of cell culture medium.

  • Incubate for 24 hours at 37°C in a CO2 incubator.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly.

  • Incubate overnight at 37°C.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the unlabeled control.

Data Presentation

Quantitative data from cell surface labeling experiments should be clearly summarized to allow for easy comparison and interpretation.

Table 1: Labeling Efficiency

Cell TypeLabeling Reagent Concentration (µM)Incubation Time (hours)Labeling Efficiency (%) [a]
Jurkat100165.2 ± 4.5
Jurkat250188.9 ± 3.1
Jurkat500192.3 ± 2.8
Jurkat250295.1 ± 2.2
PBMCs250178.4 ± 5.6

[a] As determined by flow cytometry, representing the percentage of fluorescently labeled cells.

Table 2: Cell Viability Post-Labeling

Cell TypeLabeling ConditionViability (%) [b]
JurkatUnlabeled Control98.5 ± 1.2
JurkatPeriodate Oxidation Only96.1 ± 2.5
JurkatLabeled (250 µM, 1 hr)94.3 ± 3.1
PBMCsUnlabeled Control97.8 ± 1.5
PBMCsLabeled (250 µM, 1 hr)92.5 ± 4.2

[b] As determined by MTT assay 24 hours post-labeling, relative to untreated control cells.

Visualizations

G cluster_0 Step 1: Conjugation cluster_1 Step 2: Cell Surface Modification cluster_2 Step 3: Deprotection & Ligation A This compound C Dye-Conjugated This compound A->C B Molecule of Interest (e.g., NHS-Fluorescent Dye) B->C D Live Cells F Aldehyde-Modified Cells D->F Oxidation E Sodium Periodate (NaIO4) E->F J Labeled Cells F->J G Dye-Conjugated This compound I Deprotected Aminooxy Linker-Conjugate G->I Deprotection H Acid (TFA or HCl) H->I I->J Oxime Ligation

Caption: Experimental workflow for cell surface labeling.

G cluster_0 Amine Conjugation cluster_1 Boc Deprotection cluster_2 Oxime Ligation Linker H₂N-PEG-ONH-Boc Conjugate Dye-NH-PEG-ONH-Boc Linker->Conjugate Dye Dye-NHS Dye->Conjugate Deprotection_In Dye-NH-PEG-ONH-Boc Deprotection_Out Dye-NH-PEG-ONH₂ Deprotection_In->Deprotection_Out Acid H⁺ Acid->Deprotection_Out Cell Cell-CHO Labeled_Cell Cell-CH=N-O-PEG-NH-Dye Cell->Labeled_Cell Ligated_Linker Dye-NH-PEG-ONH₂ Ligated_Linker->Labeled_Cell G Start Start: Cell Sample Oxidation Generate Aldehydes (NaIO₄) Start->Oxidation Wash1 Wash Cells Oxidation->Wash1 Ligation Incubate with Deprotected Linker Wash1->Ligation Wash2 Wash Cells Ligation->Wash2 Analysis Downstream Analysis (Flow Cytometry, Microscopy) Wash2->Analysis Viability Cell Viability Assay (MTT / WST-8) Wash2->Viability

References

Step-by-Step Guide to Boc Deprotection of Aminooxy PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the deprotection of tert-butyloxycarbonyl (Boc)-protected aminooxy functionalized polyethylene glycol (PEG) linkers. The Boc protecting group is widely used in bioconjugation and drug delivery due to its stability under basic and nucleophilic conditions and its facile removal under acidic conditions.[1][2] This protocol outlines the necessary steps, reagents, and conditions for efficient and clean deprotection, yielding a reactive aminooxy group ready for subsequent conjugation to carbonyl-containing molecules such as aldehydes and ketones to form stable oxime linkages.[3][4][5]

Introduction

Boc-protected aminooxy PEG linkers are essential tools in the development of complex bioconjugates, including antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1] The Boc group ensures the stability of the aminooxy functionality during synthesis and purification, preventing unwanted side reactions.[3] Its removal is a critical step, typically achieved through acidolysis, most commonly with trifluoroacetic acid (TFA).[1][6][7] This process generates a free aminooxy group, which can then specifically react with aldehydes or ketones on a target molecule.[5][8]

Reaction Mechanism

The deprotection of a Boc-protected aminooxy group proceeds via an acid-catalyzed elimination mechanism. The key steps are as follows:

  • Protonation: The acidic proton from TFA protonates the carbonyl oxygen of the Boc group.[9][10]

  • Carbocation Formation: The protonated Boc group fragments to form a stable tert-butyl carbocation and a carbamic acid intermediate.[9][10]

  • Decarboxylation: The carbamic acid is unstable and readily decarboxylates, releasing carbon dioxide gas.[9][10]

  • Formation of the Free Aminooxy Group: This decarboxylation yields the deprotected aminooxy group as its TFA salt.[9]

The generated tert-butyl carbocation can be quenched by scavengers or deprotonate to form isobutylene gas.[9]

Quantitative Data Summary

The efficiency of Boc deprotection is influenced by several factors, including the acid concentration, solvent, reaction time, and temperature. The following tables summarize common conditions for Boc deprotection.

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTypical TimeTemperaturePurity/Yield
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0.5 - 2 hours0°C to Room Temp>95%
Trifluoroacetic Acid (TFA)50%Dichloromethane (DCM)5 - 30 minutesRoom Temp>95%
Hydrochloric Acid (HCl)4M1,4-Dioxane5 minutesRoom Temp~80%
Hydrochloric Acid (HCl)4M1,4-Dioxane60 minutesRoom Temp>95%

Data compiled from multiple sources.[1][6]

Table 2: Common Scavengers for Boc Deprotection

ScavengerTypical Concentration (v/v)Purpose
Triisopropylsilane (TIS)2.5 - 5%Carbocation Scavenger
Water2.5 - 5%Carbocation Scavenger
Thioanisole5%Carbocation Scavenger, Protects Methionine
1,2-Ethanedithiol (EDT)2.5%Carbocation Scavenger, Protects Cysteine
Phenol5%Carbocation Scavenger

Data compiled from a technical support guide.[6]

Experimental Protocols

Materials
  • Boc-protected aminooxy PEG linker

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional scavenger)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Toluene

  • Saturated aqueous sodium bicarbonate solution (for neutralization, if required)

  • Anhydrous sodium sulfate

Step-by-Step Deprotection Protocol
  • Dissolution: Dissolve the Boc-protected aminooxy PEG linker in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.[6]

  • Cooling: Cool the solution to 0°C in an ice bath.[1][6]

  • Addition of TFA: Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[6] If the substrate is sensitive to carbocation-mediated side reactions, add a scavenger such as TIS (2.5-5% v/v).[6]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[1][6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 1-2 hours).[1][6] The deprotected product should have a lower Rf value on TLC compared to the Boc-protected starting material.[6] ¹H NMR can also be used to monitor the disappearance of the tert-butyl proton signal (a singlet around 1.4 ppm).[6]

  • Work-up and Isolation:

    • Evaporation: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[1][6]

    • Azeotropic Removal of TFA: Add toluene to the residue and co-evaporate under reduced pressure. Repeat this step three times to ensure the removal of residual TFA.[6]

    • Direct Use or Neutralization: The resulting TFA salt of the deprotected aminooxy PEG linker can often be used directly in the next conjugation step.[1] If the free amine is required, proceed with neutralization.

  • Neutralization (Optional):

    • Dissolve the residue in a suitable organic solvent.

    • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt.[1][6]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected aminooxy PEG linker as a free base.[1]

Visual Representations

Boc Deprotection Reaction Scheme

Boc_Deprotection_Scheme cluster_reactants Reactants cluster_solvent Solvent cluster_products Products reactant Boc-NH-O-PEG-R product H2N-O-PEG-R • TFA reactant->product Deprotection co_product1 + CO2 co_product2 + Isobutylene acid + TFA (excess) solvent DCM

Caption: General reaction scheme for the TFA-mediated Boc deprotection of an aminooxy PEG linker.

Experimental Workflow

Experimental_Workflow start Start dissolve Dissolve Boc-aminooxy-PEG in anhydrous DCM start->dissolve cool Cool solution to 0°C dissolve->cool add_reagents Add TFA (and optional scavenger) cool->add_reagents react Stir at 0°C to RT (0.5 - 2 hours) add_reagents->react monitor Monitor reaction (TLC, LC-MS) react->monitor workup Work-up: Evaporate solvent & TFA monitor->workup Reaction Complete coevaporate Co-evaporate with toluene (3x) workup->coevaporate neutralize Optional: Neutralize with NaHCO3 coevaporate->neutralize end_salt End: Deprotected PEG (TFA salt) coevaporate->end_salt end_free End: Deprotected PEG (free base) neutralize->end_free

Caption: Step-by-step experimental workflow for the Boc deprotection of aminooxy PEG linkers.

Troubleshooting

  • Incomplete Deprotection: If the reaction does not go to completion, consider increasing the concentration of TFA (e.g., from 20% to 50%), extending the reaction time, or using a stronger acid system like 4M HCl in 1,4-dioxane.[6] Ensure the PEG linker is fully dissolved in the solvent.[6]

  • Side Product Formation: The formation of side products can arise from the reaction of the highly reactive tert-butyl carbocation with sensitive functional groups on the PEG linker or attached molecule. The addition of a scavenger like TIS can help to mitigate these side reactions.[6]

By following this detailed guide, researchers can confidently and efficiently perform the Boc deprotection of aminooxy PEG linkers, a crucial step in the synthesis of advanced bioconjugates.

References

Application Notes and Protocols for the Reaction of t-Boc-Aminooxy-PEG4-amine with Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

t-Boc-Aminooxy-PEG4-amine is a versatile heterobifunctional linker widely employed in bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a t-Boc protected aminooxy group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal primary amine, allows for a sequential and controlled conjugation strategy. The aminooxy group, after deprotection, reacts specifically with aldehydes and ketones to form a stable oxime ether bond, a reaction known as oxime ligation. This chemoselective reaction is bio-orthogonal, proceeding under mild aqueous conditions, making it ideal for modifying sensitive biomolecules. The terminal amine provides an additional handle for conjugation to carboxylic acids or activated esters.

This document provides detailed application notes and experimental protocols for the use of this compound in reactions with aldehydes and ketones.

Reaction Mechanism and Key Features

The utility of this compound hinges on a two-step process:

  • t-Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed from the aminooxy moiety under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the reactive aminooxy-PEG4-amine.[1]

  • Oxime Ligation: The deprotected aminooxy group undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone, followed by dehydration, to form a stable C=N-O oxime ether linkage. This reaction is most efficient at a slightly acidic pH (typically 4.5-7) and can be significantly accelerated by nucleophilic catalysts such as aniline and its derivatives.[2][3]

The key features of this reaction include:

  • High Stability of the Oxime Bond: The resulting oxime linkage is significantly more stable towards hydrolysis compared to other imine-based linkages like hydrazones, especially at physiological pH.[4][5]

  • Chemoselectivity: The reaction is highly specific between the aminooxy group and a carbonyl group, minimizing side reactions with other functional groups present in biomolecules.

  • Biocompatibility: The reaction proceeds under mild, aqueous conditions, preserving the structure and function of sensitive biological molecules.

  • Hydrophilic PEG Spacer: The PEG4 linker enhances the aqueous solubility of the conjugate and can reduce the immunogenicity of the modified biomolecule.

Quantitative Data

Reaction Kinetics of Oxime Ligation

The rate of oxime formation is influenced by pH and the presence of catalysts. Aniline and its derivatives are commonly used to accelerate the reaction, particularly at neutral pH where the uncatalyzed reaction can be slow.

ReactantsCatalyst (Concentration)pHSecond-Order Rate Constant (k, M⁻¹s⁻¹)Reference
Aminooxyacetyl-peptide + BenzaldehydeNone7.0< 0.1[1]
Aminooxyacetyl-peptide + BenzaldehydeAniline (100 mM)7.08.2 ± 1.0[1]
Aldehyde-functionalized Protein + Aminooxy-dansylAniline (100 mM)7.0~2[2]
Aldehyde-functionalized Protein + Aminooxy-dansylm-Phenylenediamine (50 mM)7.0~15[2]
Ketone-containing Protein + Aminooxy-PEGNone7.0Very slow[2]
Ketone-containing Protein + Aminooxy-PEGAniline (100 mM)7.0No significant rate increase[2]
Ketone-containing Protein + Aminooxy-PEGm-Phenylenediamine (500 mM)7.0~120-fold faster than uncatalyzed[2][3]
Stability of the Oxime Ether Linkage

The stability of the oxime bond is pH-dependent, with increased stability at neutral and basic pH. The data below is for a model oxime formed from pivalaldehyde and a hydroxylamine derivative, demonstrating the general trend of oxime bond stability.

pD (equivalent to pH in D₂O)Half-life (t₁₂)Reference
5.0~1 day[4][5]
6.0~10 days[4][5]
7.0~25 days[4][5]
8.0> 100 days[4][5]
9.0> 200 days[4][5]
Expected Reaction Yields

Under optimized conditions, the oxime ligation reaction typically proceeds with high to quantitative yields.

Carbonyl SubstrateReaction ConditionsExpected YieldReference
AldehydepH 4.5-7, with aniline or m-phenylenediamine catalyst, room temperature, 1-4 hours.> 90%[6][7]
KetonepH 4.5-5.5, with aniline or m-phenylenediamine catalyst, room temperature to 37°C, 4-24 hours.70-95%[2][6]
AldehydePure acetic acid, room temperature, 1.5-2 hours.> 95%[6]

Experimental Protocols

Protocol 1: One-Pot t-Boc Deprotection and Oxime Ligation

This protocol describes a general one-pot procedure for the deprotection of this compound and subsequent conjugation to an aldehyde- or ketone-containing molecule.

Materials:

  • This compound

  • Aldehyde or ketone-containing molecule

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Reaction Buffer: 0.1 M Sodium Phosphate, pH 6.5-7.0

  • Aniline or m-Phenylenediamine stock solution (e.g., 1 M in DMSO)

  • Quenching solution (e.g., acetone or a hydroxylamine solution)

  • Purification supplies (e.g., HPLC, desalting column)

Procedure:

  • t-Boc Deprotection: a. Dissolve this compound in anhydrous DCM to a concentration of 10-20 mg/mL. b. Add an equal volume of TFA to the solution (final concentration of 50% v/v TFA in DCM). c. Incubate the reaction at room temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS to confirm the complete removal of the Boc group. d. Remove the DCM and excess TFA under a stream of nitrogen or by rotary evaporation. Co-evaporate with toluene (3x) to remove residual TFA. The resulting deprotected aminooxy-PEG4-amine TFA salt can be used directly in the next step.

  • Oxime Ligation: a. Dissolve the deprotected aminooxy-PEG4-amine in the Reaction Buffer. b. Add the aldehyde or ketone-containing molecule to the solution. A 1.5 to 5-fold molar excess of the aminooxy-PEG4-amine is recommended. c. Add the catalyst (aniline or m-phenylenediamine) to a final concentration of 10-100 mM. d. Incubate the reaction at room temperature for 1-4 hours for aldehydes or 4-24 hours for ketones. The reaction can be gently agitated. e. Monitor the reaction progress by HPLC or LC-MS. f. (Optional) Quench any unreacted aldehyde/ketone by adding an excess of a small molecule hydroxylamine or unreacted aminooxy-PEG4-amine with acetone.

  • Purification: a. Purify the final conjugate using an appropriate method such as reverse-phase HPLC, size-exclusion chromatography (SEC), or dialysis to remove excess reagents and byproducts.

Protocol 2: Labeling of Glycoproteins on Live Cells

This protocol provides a method for labeling cell surface glycoproteins after mild periodate oxidation to generate aldehydes on sialic acid residues.

Materials:

  • Deprotected Aminooxy-PEG4-Biotin (or other desired label)

  • Cells in suspension or adherent in a plate

  • PBS (Phosphate Buffered Saline)

  • Sodium meta-periodate (NaIO₄)

  • Labeling Buffer: PBS, pH 6.7

  • Aniline stock solution (e.g., 100 mM in water)

  • Quenching solution: 1 M glycerol

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation: a. Wash the cells twice with cold PBS.

  • Periodate Oxidation: a. Resuspend the cells in cold PBS containing 1 mM NaIO₄. b. Incubate on ice (4°C) in the dark for 15-30 minutes. c. Quench the reaction by adding glycerol to a final concentration of 10 mM and incubating for 5 minutes on ice. d. Wash the cells three times with cold PBS.

  • Oxime Ligation: a. Resuspend the oxidized cells in cold Labeling Buffer. b. Add the deprotected aminooxy-PEG4-label to a final concentration of 100-250 µM. c. Add aniline to a final concentration of 10 mM. d. Incubate at 4°C or room temperature for 60-90 minutes. e. Wash the cells three times with cold PBS to remove unreacted labeling reagent.

  • Analysis: a. If a fluorescent label was used, the cells can be directly analyzed by flow cytometry or fluorescence microscopy. b. If a biotin label was used, the cells can be stained with a fluorescently labeled streptavidin conjugate before analysis.

Visualizations

Reaction Mechanism of this compound with a Carbonyl

ReactionMechanism cluster_step1 Step 1: t-Boc Deprotection cluster_step2 Step 2: Oxime Ligation tBoc_Linker This compound Deprotected_Linker Aminooxy-PEG4-amine tBoc_Linker->Deprotected_Linker  TFA / DCM   Conjugate Oxime Conjugate Deprotected_Linker->Conjugate Carbonyl Aldehyde or Ketone (R-C(=O)-R') Carbonyl->Conjugate  pH 4.5-7 Aniline catalyst   ADC_Workflow Start Start: Antibody with accessible carbonyl group (e.g., oxidized glycan) Conjugation Oxime Ligation: Incubate Antibody with Aminooxy-PEG4-Drug (pH 6.5-7.0, Aniline catalyst) Start->Conjugation Deprotection Deprotect t-Boc-Aminooxy-PEG4-Drug with TFA in DCM Purify_Linker Purify Aminooxy-PEG4-Drug (evaporation, precipitation) Deprotection->Purify_Linker Purify_Linker->Conjugation Purify_ADC Purify ADC (e.g., Size Exclusion Chromatography) Conjugation->Purify_ADC Characterization Characterize ADC (DAR, purity, activity) Purify_ADC->Characterization End Final ADC Product Characterization->End CellLabeling_Workflow Start Start: Live Cells Oxidation Mild periodate oxidation (NaIO₄, 4°C) to generate aldehydes on cell surface glycans Start->Oxidation Wash1 Wash cells with cold PBS Oxidation->Wash1 Ligation Oxime Ligation: Incubate with deprotected Aminooxy-PEG4-Fluorophore (pH 6.7, Aniline) Wash1->Ligation Wash2 Wash cells to remove excess reagent Ligation->Wash2 Analysis Analyze labeled cells (Flow Cytometry / Microscopy) Wash2->Analysis End Labeled Cell Data Analysis->End Factors cluster_factors Influencing Factors Efficiency Oxime Ligation Efficiency pH pH (optimal 4.5-7) pH->Efficiency Catalyst Catalyst (e.g., Aniline) Catalyst->Efficiency Concentration Reactant Concentration Concentration->Efficiency Temperature Temperature Temperature->Efficiency Carbonyl_Type Carbonyl Type (Aldehyde > Ketone) Carbonyl_Type->Efficiency

References

Application Notes and Protocols for Bioconjugation using t-Boc-Aminooxy-PEG4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of t-Boc-Aminooxy-PEG4-amine, a versatile heterobifunctional linker, in various bioconjugation applications. This reagent is particularly valuable for its ability to participate in sequential or orthogonal conjugation strategies, enabling the precise assembly of complex biomolecular constructs.

Introduction to this compound

This compound is a polyethylene glycol (PEG)-based linker featuring two distinct functional groups: a tert-butyloxycarbonyl (Boc)-protected aminooxy group and a primary amine.[1][2] This unique architecture allows for a two-step conjugation strategy. The primary amine can readily react with activated carboxylic acids (e.g., NHS esters) to form stable amide bonds.[1] Subsequently, the Boc protecting group can be removed under mild acidic conditions to reveal the aminooxy group, which can then specifically react with aldehydes or ketones to form a stable oxime linkage.[2][3]

The PEG4 spacer enhances aqueous solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugates.[4][5] These characteristics make this compound an ideal tool for a range of applications, including the development of antibody-drug conjugates (ADCs), PROTACs, and the functionalization of biomolecules for imaging or diagnostic purposes.[4][6]

Key Features and Benefits:

  • Orthogonal Reactivity: The amine and protected aminooxy groups allow for controlled, stepwise conjugations.[1]

  • Enhanced Solubility: The hydrophilic PEG4 spacer improves the solubility of the linker and the final conjugate in aqueous buffers.[4]

  • Stable Linkages: Forms robust amide and oxime bonds, ensuring the integrity of the conjugate under physiological conditions.[7][8]

  • Versatility: Applicable in a wide range of bioconjugation scenarios, including protein modification, peptide labeling, and surface functionalization.[5]

General Properties and Handling

PropertyValueReference
Molecular Weight 352.42 g/mol [6]
Purity Typically ≥95%[9]
Appearance Pale yellow or colorless oil[10]
Storage Store at -20°C, protected from light and moisture.[1]
Solubility Soluble in organic solvents like DMSO and DMF.[1]

Handling Precautions:

  • Use anhydrous solvents for reconstitution to prevent premature hydrolysis.[1]

  • Warm the vial to room temperature before opening to avoid moisture condensation.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein via Amide Bond Formation

This protocol describes the conjugation of the primary amine of the linker to accessible carboxyl groups on a protein that have been activated with EDC and NHS.

Materials:

  • Protein of interest (with accessible carboxyl groups)

  • This compound

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Add a 50-fold molar excess of EDC and a 100-fold molar excess of NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Linker Preparation: Dissolve this compound in anhydrous DMF or DMSO to a concentration of 100 mM.

  • Conjugation Reaction:

    • Immediately after activation, exchange the buffer of the protein solution to Conjugation Buffer using a desalting column.

    • Add a 10- to 50-fold molar excess of the dissolved this compound to the activated protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature to quench any unreacted NHS esters.

  • Purification: Remove excess linker and other reagents by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer (e.g., PBS).

Workflow for Amide Bond Formation:

G cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification Protein Protein in Activation Buffer Add_EDC_NHS Add EDC and NHS Protein->Add_EDC_NHS Activated_Protein NHS-activated Protein Add_EDC_NHS->Activated_Protein Mix Mix and Incubate Activated_Protein->Mix Linker This compound in DMSO Linker->Mix Quench Quench Reaction Mix->Quench Conjugate Boc-protected Protein Conjugate Purify Purify (SEC/Dialysis) Quench->Purify Purified_Conjugate Purified Boc-protected Conjugate Purify->Purified_Conjugate G Input Lyophilized Boc-protected Conjugate Add_TFA Add 50% TFA in DCM Input->Add_TFA Incubate Incubate at RT Add_TFA->Incubate Evaporate Evaporate TFA/DCM Incubate->Evaporate Precipitate Precipitate with Cold Ether Evaporate->Precipitate Wash Wash Pellet Precipitate->Wash Resuspend Resuspend in Buffer Wash->Resuspend Purify Final Purification (SEC) Resuspend->Purify Output Aminooxy-functionalized Conjugate Purify->Output G Protein Aminooxy-functionalized Protein Mix Mix in Coupling Buffer (pH 6.0-7.4) Protein->Mix Carbonyl Aldehyde/Ketone Molecule Carbonyl->Mix Catalyst Aniline or mPDA (Optional) Catalyst->Mix Incubate Incubate at RT Mix->Incubate Purify Purify (SEC/Dialysis) Incubate->Purify Final_Conjugate Final Oxime-linked Conjugate Purify->Final_Conjugate G cluster_drug_linker Drug-Linker Synthesis cluster_ab_mod Antibody Modification cluster_conjugation Final Conjugation Drug Drug-COOH Drug_Linker Drug-CONH-PEG4-ONHBoc Drug->Drug_Linker Linker H2N-PEG4-ONHBoc Linker->Drug_Linker Deprotection TFA/DCM Drug_Linker->Deprotection Drug_Linker_Aminooxy Drug-CONH-PEG4-ONH2 Deprotection->Drug_Linker_Aminooxy Final_ADC Antibody-Drug Conjugate (ADC) Drug_Linker_Aminooxy->Final_ADC Antibody Antibody Modification Enzymatic/Chemical Modification Antibody->Modification Modified_Ab Antibody-CHO Modification->Modified_Ab Modified_Ab->Final_ADC

References

Application Notes and Protocols for t-Boc-Aminooxy-PEG4-amine in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

t-Boc-Aminooxy-PEG4-amine is a heterobifunctional linker of significant utility in the development of targeted drug delivery systems, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2] This linker is comprised of three key components: a tert-butyloxycarbonyl (Boc)-protected aminooxy group, a hydrophilic 4-unit polyethylene glycol (PEG) spacer, and a terminal primary amine.[3] This architecture allows for a sequential and controlled conjugation of two different molecules.[3]

The primary amine serves as a reactive handle for conjugation to molecules containing carboxylic acids or activated esters, such as N-hydroxysuccinimide (NHS) esters.[1] The Boc-protected aminooxy group, after deprotection under mild acidic conditions, can react with carbonyl groups (aldehydes or ketones) to form a stable oxime bond.[1][4] This bioorthogonal oxime ligation is highly chemoselective and can be performed in aqueous media, making it ideal for bioconjugation.[5][6] The PEG4 spacer enhances the solubility and flexibility of the resulting conjugate, which can improve the pharmacokinetic properties of the final drug delivery system.[7][8]

These application notes provide detailed protocols for the use of this compound in the synthesis of ADCs, as well as methods for their characterization and in vitro evaluation.

Data Presentation

Table 1: Physicochemical and Pharmacokinetic Properties of PEGylated Antibody-Drug Conjugates
Linker TypeDrug-to-Antibody Ratio (DAR)Aggregation (%)Clearance Rate (vs. Unconjugated Antibody)TolerabilityReference
Non-PEGylated~8Up to 80%IncreasedPoor[9][10]
Linear PEG8~8<5%Approaching unconjugated antibodyImproved[9]
Linear PEG12~8<5%Approaching unconjugated antibodyImproved[9]
Pendant mPEG244 or 8LowSlower clearanceEnhanced[8]

Note: The data presented are illustrative of the general effects of PEGylation on ADC properties and are not specific to this compound. The actual results will depend on the specific antibody, drug, and conjugation conditions.

Table 2: In Vitro Cytotoxicity of PEGylated vs. Non-PEGylated ADCs
Cell LineADC with Non-PEGylated Linker (IC50)ADC with PEG8 Linker (IC50)Specificity (Target vs. Non-Target Cells)Reference
CD30+ Lymphoma LineComparable to PEGylated ADCComparable to Non-PEGylated ADCHigh[9]
HER2+ Cell LineNot specifiedPotent cell killing activityHigh[11][12]

Note: IC50 values represent the concentration of the ADC required to inhibit cell growth by 50%. The inclusion of a PEG linker in these examples did not negatively impact the in vitro potency of the ADC.

Mandatory Visualization

General Workflow for ADC Synthesis and Evaluation cluster_synthesis ADC Synthesis cluster_characterization Characterization cluster_evaluation In Vitro Evaluation Drug-Linker Synthesis Drug-Linker Synthesis Boc Deprotection Boc Deprotection Drug-Linker Synthesis->Boc Deprotection Antibody Conjugation Antibody Conjugation Boc Deprotection->Antibody Conjugation Purification Purification Antibody Conjugation->Purification DAR Measurement DAR Measurement Purification->DAR Measurement Purity Analysis Purity Analysis Purification->Purity Analysis Cytotoxicity Assay Cytotoxicity Assay Purity Analysis->Cytotoxicity Assay Binding Assay Binding Assay Purity Analysis->Binding Assay

Caption: High-level workflow for ADC synthesis and evaluation.

Two-Step Conjugation using this compound cluster_step1 Step 1: Drug-Linker Conjugation cluster_step2 Step 2: Boc Deprotection & Antibody Conjugation Linker This compound Drug_Linker Boc-Protected Drug-Linker Linker->Drug_Linker Amide Bond Formation Drug Drug with -COOH or -NHS ester Drug->Drug_Linker Deprotection Boc Deprotection (Mild Acid) Drug_Linker->Deprotection Aminooxy_Drug_Linker Aminooxy-Functionalized Drug-Linker Deprotection->Aminooxy_Drug_Linker ADC Antibody-Drug Conjugate Aminooxy_Drug_Linker->ADC Oxime Ligation Antibody Antibody with -CHO or C=O group Antibody->ADC

Caption: Sequential conjugation using the linker's two functional groups.

Mechanism of Targeted Drug Delivery and Release ADC ADC in Circulation Binding ADC binds to Tumor Cell Antigen ADC->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Release Drug Release (e.g., linker cleavage) Lysosome->Release Apoptosis Cytotoxic Drug Induces Apoptosis Release->Apoptosis

Caption: Targeted delivery and intracellular release of the cytotoxic drug.

Experimental Protocols

Protocol 1: Synthesis of a Drug-Linker Conjugate via Amide Coupling

This protocol describes the conjugation of a drug containing a carboxylic acid to the primary amine of this compound.

Materials:

  • This compound

  • Drug with a carboxylic acid group

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction vessel

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for reaction monitoring

  • Silica gel for column chromatography purification

Procedure:

  • Activation of the Drug's Carboxylic Acid (if not already an NHS ester): a. Dissolve the drug (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF. b. Add EDC (1.2 equivalents) to the solution. c. Stir the reaction mixture at room temperature for 2-4 hours to form the NHS ester of the drug. The reaction progress can be monitored by TLC or HPLC.

  • Conjugation to the Linker: a. In a separate vessel, dissolve this compound (1.5 equivalents) in anhydrous DMF. b. Add the activated drug solution (from step 1) to the linker solution. c. Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base.[13] d. Stir the reaction mixture at room temperature overnight.[13]

  • Reaction Monitoring and Purification: a. Monitor the reaction for the consumption of the starting materials and the formation of the product using TLC or HPLC. b. Once the reaction is complete, remove the solvent under reduced pressure. c. Purify the crude product by silica gel column chromatography to obtain the pure Boc-protected drug-linker conjugate.

Protocol 2: Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to yield the reactive aminooxy functionality.

Materials:

  • Boc-protected drug-linker conjugate

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • Dissolve the Boc-protected drug-linker conjugate in anhydrous DCM.

  • Add a solution of 20-50% TFA in DCM to the reaction vessel.[14]

  • Stir the reaction at room temperature for 1-2 hours.[14]

  • Monitor the deprotection by TLC or HPLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure. The resulting aminooxy-functionalized drug-linker can be used directly in the next step or purified if necessary.

Protocol 3: Oxime Ligation to an Aldehyde/Ketone-Containing Antibody

This protocol details the conjugation of the aminooxy-functionalized drug-linker to an antibody that has been engineered or modified to contain a reactive carbonyl group.

Materials:

  • Aminooxy-functionalized drug-linker

  • Antibody with an accessible aldehyde or ketone group (e.g., from site-specific incorporation of p-acetylphenylalanine)

  • Aniline or p-phenylenediamine (as a catalyst)[5][15]

  • Reaction Buffer: 0.1 M Sodium acetate buffer, pH 4.5-5.5[6]

  • Purification system: Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)

Procedure:

  • Prepare a solution of the antibody in the reaction buffer at a concentration of 5-10 mg/mL.

  • Dissolve the aminooxy-functionalized drug-linker in a minimal amount of a co-solvent like DMSO and add it to the antibody solution. A 5-10 fold molar excess of the drug-linker over the antibody is typically used.[12]

  • Add the aniline catalyst to the reaction mixture to a final concentration of 10-100 mM.[6]

  • Incubate the reaction at room temperature or 37°C for 4-24 hours. The reaction progress can be monitored by analyzing small aliquots.

  • Once the desired level of conjugation is achieved, the reaction can be stopped.

  • Purify the resulting ADC from excess drug-linker and other reagents using SEC or HIC.[16]

Protocol 4: Characterization of the Antibody-Drug Conjugate

A. Determination of Drug-to-Antibody Ratio (DAR)

The average number of drug molecules conjugated to each antibody (DAR) is a critical quality attribute.[16]

Method: Hydrophobic Interaction Chromatography (HIC)

  • HIC separates ADC species based on the number of conjugated drug molecules, as the drug is typically hydrophobic.[16]

  • An ADC sample is injected onto a HIC column.

  • A gradient of decreasing salt concentration is used to elute the different ADC species.

  • The peaks corresponding to different drug loads (DAR 0, 2, 4, etc.) are integrated.

  • The average DAR is calculated from the relative area of each peak.

Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • The ADC is first reduced to separate the light and heavy chains.[11]

  • The reduced sample is analyzed by RP-HPLC.

  • The peaks corresponding to unconjugated and conjugated light and heavy chains are identified and their areas are integrated.

  • The DAR can be calculated based on the fractional conjugation of the individual chains.[11]

B. In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This assay determines the potency of the ADC in killing target cancer cells.[17][18]

Procedure:

  • Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates and allow them to adhere overnight.[19]

  • Prepare serial dilutions of the ADC, unconjugated antibody, and free drug.

  • Treat the cells with the different concentrations of the test articles and incubate for 72-96 hours.[17]

  • Add MTT or XTT reagent to each well and incubate for 2-4 hours.[19]

  • If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[17]

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a four-parameter logistic curve fit.[17]

References

Application Notes and Protocols: Amine-Reactive Chemistry of t-Boc-Aminooxy-PEG4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

t-Boc-Aminooxy-PEG4-amine is a versatile, heterobifunctional crosslinker designed for advanced bioconjugation and chemical biology applications.[1] Its unique structure comprises three key components: a primary amine for coupling with carboxyl groups or their activated esters, a t-Boc-protected aminooxy group for subsequent reaction with carbonyl compounds, and a hydrophilic 4-unit polyethylene glycol (PEG) spacer.[1][2] This configuration enables a staged, orthogonal chemical strategy, allowing for the sequential linkage of two different molecules.[1]

The hydrophilic PEG spacer enhances the solubility of the linker and its conjugates in aqueous buffers, mitigating aggregation issues common with hydrophobic molecules.[2] The primary applications for this linker include the development of Antibody-Drug Conjugates (ADCs), PROTACs (Proteolysis Targeting Chimeras), multifunctional probes, and tailored drug delivery systems.[1][3][4][5]

Physicochemical Properties

The quantitative data for this compound are summarized below, providing essential information for experimental design and execution.

PropertyValue
Molecular Formula C₁₅H₃₂N₂O₇[]
Molecular Weight 352.43 g/mol []
Purity ≥95% - 98%[][7]
Appearance Pale Yellow or Colorless Oily Matter[]
Storage Conditions Store at –20 °C in a sealed container, protected from light and moisture.[1]
Solubility Soluble in anhydrous solvents such as DMF or DMSO.[1]

Core Chemistries and Reaction Mechanisms

The utility of this compound is centered on its two distinct reactive groups, which can be addressed in a stepwise manner. This orthogonal reactivity is fundamental to its role in creating complex molecular constructs.

G cluster_0 Step 1: Amine Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Oxime Ligation A Molecule A (Carboxylic Acid or NHS Ester) B Intermediate Conjugate (Boc-Protected) A->B Amide Bond Formation (pH 7.0-9.0) Linker1 This compound Linker1->B C Intermediate Conjugate (Boc-Protected) D Activated Conjugate (Free Aminooxy Group) C->D Mild Acidic Conditions (e.g., TFA) E Activated Conjugate (Free Aminooxy Group) F Final A-Linker-B Conjugate E->F Oxime Bond Formation (pH ~5) MoleculeB Molecule B (Aldehyde or Ketone) MoleculeB->F

Figure 1: Orthogonal conjugation workflow using this compound.

The terminal primary amine (-NH₂) of the linker readily reacts with electrophilic groups, most commonly activated carboxylic acids such as N-hydroxysuccinimide (NHS) esters.[2][8] This reaction proceeds efficiently at a pH range of 7.0-9.0 to form a stable and irreversible amide bond.[9] This is the initial step for attaching the linker to proteins, antibodies, or any other molecule bearing an accessible carboxyl or NHS ester group.

References

Application Notes and Protocols for t-Boc-Aminooxy-PEG4-amine in Orthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of t-Boc-Aminooxy-PEG4-amine, a versatile heterobifunctional linker, in various orthogonal chemistry applications. Detailed protocols for its use in bioconjugation, cell surface modification, and the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) are provided.

Introduction

This compound is a polyethylene glycol (PEG)-based linker molecule featuring two distinct reactive functionalities: a tert-butyloxycarbonyl (Boc)-protected aminooxy group and a primary amine.[1][2] This orthogonal design allows for sequential and controlled conjugation reactions. The Boc group provides stable protection for the aminooxy moiety, which can be selectively removed under mild acidic conditions to reveal the reactive aminooxy group.[3][4] The primary amine is readily available for reactions with activated esters, carboxylic acids, and other electrophiles.[1][2] The hydrophilic PEG4 spacer enhances the solubility and bioavailability of the resulting conjugates.[1][3]

These properties make this compound an ideal tool for a range of applications in drug development and chemical biology, including the construction of complex biomolecules, targeted drug delivery systems, and probes for studying biological processes.[1][2]

Key Applications

  • Antibody-Drug Conjugate (ADC) Synthesis: Site-specific conjugation of cytotoxic payloads to antibodies.

  • Cell Surface Engineering: Modification of cell surfaces through metabolic glycoengineering followed by oxime ligation.

  • PROTAC Synthesis: Linking of a target protein binder and an E3 ligase ligand to induce targeted protein degradation.

  • Bioconjugation and Probe Development: Creation of multifunctional probes and bioconjugates with tailored properties.[1]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC15H32N2O7BroadPharm
Molecular Weight352.4 g/mol BroadPharm
Purity≥95%AxisPharm
Storage-20°C, desiccatedBroadPharm
SolubilityDMSO, DMF, DCM, WaterBroadPharm
Table 2: Kinetic Data for Oxime Ligation with Aniline Catalysis
AldehydeCatalyst (Concentration)pHRate Constant (k, M⁻¹s⁻¹)Reference
BenzaldehydeAniline (100 mM)7.08.2 ± 1.0[5]
Aromatic AldehydeAnilineNeutral10¹ - 10³[6]

Note: The reaction rate of oxime ligation can be significantly influenced by the choice of catalyst and the reactivity of the aldehyde. Aniline and its derivatives are commonly used to catalyze the reaction at neutral pH.[5][7]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to generate the free aminooxy functionality.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Round bottom flask

  • Stir bar

Procedure:

  • Dissolve this compound in DCM in a round bottom flask.

  • Add TFA to the solution (typically 20-50% v/v).[8]

  • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.[8]

  • Upon completion, remove the DCM and excess TFA by rotary evaporation.

  • To neutralize the resulting TFA salt, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.[8]

Workflow for Boc Deprotection:

Boc_Deprotection cluster_start Starting Material cluster_reaction Deprotection cluster_workup Workup cluster_product Product start This compound dissolve Dissolve in DCM start->dissolve add_tfa Add TFA dissolve->add_tfa stir Stir at RT add_tfa->stir evaporate Evaporate DCM/TFA stir->evaporate neutralize Neutralize with NaHCO3 evaporate->neutralize dry Dry and Concentrate neutralize->dry product Aminooxy-PEG4-amine dry->product

Caption: Workflow for the deprotection of the Boc group from this compound.

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol outlines the site-specific conjugation of a drug-linker to an antibody via oxime ligation.

Materials:

  • Monoclonal antibody (mAb)

  • Sodium periodate (NaIO₄)

  • Deprotected Aminooxy-PEG4-amine-drug conjugate

  • Aniline

  • Phosphate-buffered saline (PBS), pH 6.7

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Oxidation: a. Prepare the antibody in an appropriate buffer (e.g., PBS). b. Add a solution of sodium periodate to the antibody solution to a final concentration of 1 mM.[9] c. Incubate on ice for 30 minutes to oxidize the carbohydrate moieties on the Fc region of the antibody, generating aldehyde groups.[9] d. Quench the reaction by adding ethylene glycol. e. Purify the oxidized antibody using a desalting column.

  • Oxime Ligation: a. To the purified oxidized antibody, add the deprotected Aminooxy-PEG4-amine-drug conjugate. b. Add aniline to a final concentration of 10 mM to catalyze the reaction.[9] c. Incubate the reaction mixture at room temperature for 2-4 hours.

  • Purification: a. Purify the resulting ADC using size-exclusion chromatography (SEC) to remove excess drug-linker and catalyst.

Workflow for ADC Synthesis:

ADC_Synthesis cluster_oxidation Antibody Oxidation cluster_ligation Oxime Ligation cluster_purification Purification mAb Monoclonal Antibody periodate Add NaIO4 mAb->periodate oxidized_mAb Oxidized mAb (Aldehyde) periodate->oxidized_mAb ligation Incubate at RT oxidized_mAb->ligation drug_linker Aminooxy-PEG4-Drug drug_linker->ligation aniline Aniline Catalyst aniline->ligation sec Size-Exclusion Chromatography ligation->sec adc_product Antibody-Drug Conjugate sec->adc_product

Caption: Experimental workflow for the synthesis of an antibody-drug conjugate.

Protocol 3: Cell Surface Labeling via Metabolic Glycoengineering

This protocol describes the labeling of live cell surfaces by introducing bioorthogonal aldehyde handles into cell surface glycans, followed by reaction with an aminooxy-functionalized probe.

Materials:

  • Mammalian cells

  • Cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Dibenzocyclooctyne (DBCO)-functionalized reagent

  • Deprotected Aminooxy-PEG4-amine-fluorophore conjugate

  • PBS, pH 6.7

  • Flow cytometer or fluorescence microscope

Procedure:

  • Metabolic Labeling: a. Culture cells in the presence of Ac₄ManNAz for 2-3 days. This will introduce azide groups onto the cell surface glycans.

  • Reduction of Azides (if necessary for your chosen chemistry): a. Treat the cells with a mild reducing agent like TCEP to convert the azides to amines.

  • Introduction of Aldehyde Handle (via Click Chemistry): a. Incubate the azide-labeled cells with a DBCO-functionalized aldehyde reagent.

  • Oxime Ligation: a. Wash the cells to remove excess reagents. b. Incubate the cells with the deprotected Aminooxy-PEG4-amine-fluorophore conjugate in PBS (pH 6.7) containing 10 mM aniline.[9] c. Incubate for 30-60 minutes at 4°C.[9]

  • Analysis: a. Wash the cells and analyze the fluorescence by flow cytometry or fluorescence microscopy.

Workflow for Cell Surface Labeling:

Cell_Labeling cluster_metabolic Metabolic Labeling cluster_aldehyde Aldehyde Introduction cluster_ligation Oxime Ligation cluster_analysis Analysis cells Live Cells ac4manaz Incubate with Ac4ManNAz cells->ac4manaz azide_cells Azide-labeled Cells ac4manaz->azide_cells dbco_aldehyde Add DBCO-Aldehyde azide_cells->dbco_aldehyde aldehyde_cells Aldehyde-labeled Cells dbco_aldehyde->aldehyde_cells ligation Incubate at 4°C aldehyde_cells->ligation fluorophore_probe Aminooxy-PEG4-Fluorophore fluorophore_probe->ligation aniline Aniline Catalyst aniline->ligation labeled_cells Fluorescently Labeled Cells ligation->labeled_cells analysis Flow Cytometry / Microscopy labeled_cells->analysis

Caption: Workflow for live cell surface labeling using metabolic glycoengineering and oxime ligation.

Protocol 4: Synthesis of a PROTAC

This protocol provides a general strategy for synthesizing a PROTAC using this compound to link a target protein binder and an E3 ligase ligand. This example assumes the E3 ligase ligand has a carboxylic acid for amide bond formation and the target protein binder has an aldehyde for oxime ligation.

Materials:

  • E3 ligase ligand with a carboxylic acid group (e.g., a derivative of Thalidomide for CRBN)

  • Target protein binder with an aldehyde or ketone group

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide)

  • DMF (Dimethylformamide)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • Aniline

  • HPLC for purification

Procedure:

  • Step 1: Coupling of E3 Ligase Ligand to the Linker a. Activate the carboxylic acid on the E3 ligase ligand using EDC and NHS in DMF. b. Add this compound to the activated E3 ligase ligand and stir at room temperature overnight. c. Purify the resulting conjugate by HPLC.

  • Step 2: Boc Deprotection a. Deprotect the Boc group from the product of Step 1 using TFA in DCM as described in Protocol 1.

  • Step 3: Oxime Ligation with Target Protein Binder a. Dissolve the deprotected product from Step 2 and the target protein binder (with an aldehyde/ketone) in a suitable buffer (e.g., pH 6.7). b. Add aniline as a catalyst and stir at room temperature for 2-24 hours. c. Purify the final PROTAC molecule by HPLC.

Workflow for PROTAC Synthesis:

PROTAC_Synthesis cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Oxime Ligation e3_ligand E3 Ligase Ligand (-COOH) coupling EDC/NHS Coupling e3_ligand->coupling linker This compound linker->coupling product1 E3-Linker-Boc coupling->product1 deprotection TFA/DCM product1->deprotection product2 E3-Linker-ONH2 deprotection->product2 ligation Aniline Catalyst product2->ligation poi_binder Target Protein Binder (-CHO) poi_binder->ligation protac Final PROTAC ligation->protac

Caption: General workflow for the synthesis of a PROTAC molecule.

Signaling Pathway Visualization

PROTAC Mechanism of Action: Ubiquitin-Proteasome System

PROTACs function by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system.[10][11][12] The PROTAC molecule forms a ternary complex with the target protein of interest (POI) and an E3 ubiquitin ligase.[10][11] This proximity induces the E3 ligase to polyubiquitinate the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[10][11]

PROTAC_Mechanism cluster_components Components cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI E1, E2, Ub Ub Ubiquitin Ub->Poly_Ub_POI Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Caption: Mechanism of action of a PROTAC, leading to targeted protein degradation.

References

Application Notes and Protocols for t-Boc-Aminooxy-PEG4-amine in Peptide and Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

t-Boc-Aminooxy-PEG4-amine is a versatile heterobifunctional crosslinker that plays a crucial role in modern bioconjugation strategies, including the development of antibody-drug conjugates (ADCs), PROTACs, and PEGylated therapeutics.[1][2][3] Its unique structure, featuring a tert-butyloxycarbonyl (Boc)-protected aminooxy group at one end and a primary amine at the other, connected by a hydrophilic tetra-polyethylene glycol (PEG4) spacer, offers researchers precise control over the modification of peptides and proteins.[1][2]

The primary amine allows for straightforward coupling to carboxylic acids or activated esters on a target molecule, while the Boc-protected aminooxy group provides an orthogonal handle for subsequent conjugation.[1][4] Following deprotection under mild acidic conditions, the revealed aminooxy group can selectively react with an aldehyde or ketone to form a stable oxime linkage.[1][5] The PEG4 spacer enhances the solubility of the linker and the resulting conjugate in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic properties of the modified biomolecule.[1][2]

These application notes provide an overview of the key applications of this compound and detailed protocols for its use in peptide and protein modification.

Key Applications

  • Site-Specific Peptide and Protein Modification: Enables the introduction of a reactive aminooxy group at a defined location on a biomolecule through the reaction of its primary amine with a specific amino acid side chain (e.g., glutamic acid, aspartic acid) or the C-terminus.

  • Antibody-Drug Conjugate (ADC) Development: Facilitates the attachment of payloads to antibodies. The linker can be conjugated to the antibody via its amine group, and after deprotection, a cytotoxic drug containing an aldehyde or ketone can be attached through oxime ligation.

  • PROTAC Synthesis: Serves as a flexible linker to connect a target protein-binding ligand and an E3 ligase-binding ligand in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3]

  • PEGylation: The hydrophilic PEG4 spacer contributes to the overall PEGylation of a biomolecule, which can enhance its stability, solubility, and in vivo circulation half-life.[6]

  • Surface Modification: Used to functionalize surfaces of nanoparticles, hydrogels, or other materials for the immobilization of biomolecules.[2]

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
Molecular Weight 352.4 g/mol [1]
CAS Number 2496687-02-4[1]
Purity ≥98%[1]
Solubility Water, DMSO, DCM, DMF[1]
Storage Conditions -20°C[1]

Table 2: Typical Reaction Conditions for t-Boc Deprotection

ReagentConcentrationTimeTemperatureReference
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)50% (v/v)15-30 minRoom Temperature[7]
Hydrochloric Acid (HCl) in Dioxane4 M30-60 minRoom Temperature
Formic Acid88%1-2 hoursRoom Temperature

Note: The optimal deprotection conditions may vary depending on the substrate and should be determined empirically.

Table 3: Typical Reaction Conditions for Oxime Ligation

ParameterConditionReference
pH 4.0 - 5.0[8]
Catalyst (optional) Aniline or aniline derivatives (e.g., p-phenylenediamine)[8]
Reactant Molar Ratio 1.2 - 2 equivalents of aminooxy-containing molecule to 1 equivalent of aldehyde/ketone-containing molecule
Solvent Aqueous buffer (e.g., acetate buffer)
Temperature Room Temperature
Reaction Time 1 - 12 hours[8]

Experimental Protocols

Protocol 1: General Procedure for Coupling this compound to a Peptide or Protein via Amide Bond Formation

This protocol describes the conjugation of the primary amine of the linker to a carboxylic acid group on a peptide or protein using standard carbodiimide chemistry.

Materials:

  • Peptide or protein with an exposed carboxylic acid group (e.g., C-terminus, Asp, or Glu residue)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Desalting column or dialysis cassette for purification

Procedure:

  • Peptide/Protein Preparation: Dissolve the peptide or protein in Activation Buffer.

  • Activation of Carboxylic Acid Groups:

    • Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the peptide/protein solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.

  • Coupling Reaction:

    • Dissolve this compound in Coupling Buffer.

    • Add the activated peptide/protein solution to the this compound solution. A 10- to 50-fold molar excess of the linker is recommended.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM to quench the reaction. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess linker and reaction byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization: Analyze the conjugate by SDS-PAGE, mass spectrometry (MS), and HPLC to confirm successful conjugation and determine the degree of labeling.[9]

Protocol 2: Boc Deprotection of the Aminooxy Group

This protocol describes the removal of the Boc protecting group to generate a reactive aminooxy functionality.

Materials:

  • Boc-protected aminooxy-PEGylated peptide/protein

  • Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[7]

  • Neutralization Buffer: 5% Diisopropylethylamine (DIEA) in DCM

  • DCM for washing

  • Nitrogen or argon gas for drying

Procedure:

  • Deprotection:

    • Dissolve the lyophilized Boc-protected conjugate in the Deprotection Reagent.

    • Incubate for 30 minutes at room temperature.

  • Solvent Removal: Remove the TFA/DCM solution under a stream of nitrogen or by rotary evaporation.

  • Washing: Wash the resulting solid or oil with cold diethyl ether to precipitate the product and remove residual TFA.

  • Neutralization (if necessary): If the peptide/protein is on a solid support, neutralize the resin with Neutralization Buffer and wash with DCM.[10] For solution-phase deprotection, the crude product can be purified directly.

  • Purification: Purify the deprotected conjugate by HPLC or other suitable chromatographic techniques.

  • Characterization: Confirm the removal of the Boc group by mass spectrometry (an expected mass decrease of 100.12 Da).

Protocol 3: Oxime Ligation of an Aminooxy-Modified Peptide/Protein to an Aldehyde- or Ketone-Containing Molecule

This protocol describes the formation of a stable oxime bond between the deprotected aminooxy-PEGylated biomolecule and a carbonyl-containing molecule.

Materials:

  • Aminooxy-modified peptide/protein

  • Aldehyde- or ketone-containing molecule (e.g., drug, fluorescent label)

  • Ligation Buffer: 100 mM Acetate buffer, pH 4.5

  • Aniline (optional, as a catalyst)

  • Purification system (e.g., HPLC, SEC)

Procedure:

  • Reactant Preparation:

    • Dissolve the aminooxy-modified peptide/protein in Ligation Buffer.

    • Dissolve the aldehyde- or ketone-containing molecule in a compatible solvent (e.g., DMSO) and then add it to the peptide/protein solution. A 1.5- to 5-fold molar excess of the carbonyl compound is recommended.

  • Ligation Reaction:

    • If using a catalyst, add aniline to a final concentration of 10-100 mM.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by HPLC.

  • Purification: Purify the final conjugate using an appropriate method such as reversed-phase HPLC or size-exclusion chromatography to remove unreacted starting materials and byproducts.

  • Characterization: Characterize the final conjugate by mass spectrometry to confirm the formation of the oxime bond and by HPLC to assess purity.

Visualizations

experimental_workflow cluster_step1 Step 1: Amide Bond Formation cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Oxime Ligation a Peptide/Protein (with -COOH) c EDC/NHS Activation a->c b This compound d Boc-NH-O-PEG4-NH-Peptide/Protein b->d c->d Coupling e Boc-NH-O-PEG4-NH-Peptide/Protein f TFA/DCM g H2N-O-PEG4-NH-Peptide/Protein e->g Purification f->g Deprotection h H2N-O-PEG4-NH-Peptide/Protein j Final Conjugate g->j Purification h->j i Aldehyde/Ketone -Molecule i->j Oxime Bond Formation

Caption: Experimental workflow for peptide/protein modification.

signaling_pathway cluster_reagents Reactants cluster_intermediates Intermediates cluster_final_product Final Product protein Protein-COOH activated_protein Activated Protein (Protein-CO-NHS) protein->activated_protein EDC/NHS linker This compound linked_protein Boc-Protected Intermediate linker->linked_protein payload Payload-CHO final_conjugate Protein-Linker-Payload (Oxime Bond) payload->final_conjugate activated_protein->linked_protein deprotected_protein Aminooxy-Protein linked_protein->deprotected_protein TFA deprotected_protein->final_conjugate

References

Troubleshooting & Optimization

Technical Support Center: Optimizing t-Boc-Aminooxy-PEG4-amine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the conjugation efficiency of t-Boc-Aminooxy-PEG4-amine.

Troubleshooting Guide

Low conjugation yield or incomplete reactions are common challenges. This guide provides a systematic approach to identifying and resolving these issues.

Problem: Low or No Conjugation Product Formation

Potential CauseRecommended Action
Inefficient t-Boc Deprotection Verify deprotection using a suitable analytical method (e.g., TLC, LC-MS) before proceeding with conjugation. Ensure the complete removal of the Boc group as residual protected amine will not react.
Suboptimal Reaction pH For uncatalyzed reactions, the optimal pH is typically between 4 and 5. For catalyzed reactions, a pH of around 7 is effective.[1][2][3] Ensure your buffer system maintains the target pH throughout the reaction.
Ineffective or Absent Catalyst At neutral pH, a nucleophilic catalyst is crucial for efficient oxime ligation.[1] Consider using aniline or, for a significant rate enhancement, a substituted aniline like p-phenylenediamine.[2][3]
Low Reactant Concentration The kinetics of oxime ligation are concentration-dependent. If reactants are too dilute, the reaction will be slow.[1] If possible, increase the concentration of the reactants.
Reactant Instability The aminooxy group is highly reactive and can degrade or react with impurities (e.g., acetone in solvents).[1][4] Use high-purity, fresh solvents and reagents.
Steric Hindrance Aldehydes are generally more reactive than ketones. If conjugating to a sterically hindered ketone, expect a slower reaction rate.[1]
Side Reactions Impurities in solvents or reagents can lead to unwanted side reactions. Use high-purity reagents and solvents to minimize this.[1]

Problem: Slow Reaction Rate

Potential CauseRecommended Action
Non-Optimal Catalyst Substituted anilines with electron-donating groups are superior catalysts at pH 7. p-Phenylenediamine has been shown to be 19-fold faster than aniline at pH 7.[2][3]
Low Temperature While many reactions proceed at room temperature, increasing the temperature can significantly accelerate the reaction rate.[1]
Low Reactant/Catalyst Concentration Increasing the concentration of both the reactants and the catalyst will increase the reaction rate.[1]

Frequently Asked Questions (FAQs)

1. What is the first step in using this compound for conjugation?

The first step is the removal of the t-Boc (tert-butyloxycarbonyl) protecting group to expose the reactive aminooxy moiety. This is typically achieved under acidic conditions.

2. What are the recommended conditions for t-Boc deprotection?

Commonly, a solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is used. The reaction is usually fast and occurs at room temperature. Alternatively, hydrochloric acid (HCl) in an organic solvent can be employed.

3. What is the optimal pH for oxime ligation?

The optimal pH depends on whether a catalyst is used. For uncatalyzed reactions, a slightly acidic pH of 4-5 is generally best.[1] However, if your biomolecule is not stable at this pH, a catalyst can be used to achieve efficient conjugation at a neutral pH of 7.[2][3]

4. Why is a catalyst needed for oxime ligation at neutral pH?

At neutral pH, the formation of the oxime bond is slow. A nucleophilic catalyst, such as aniline or its derivatives, accelerates the reaction, allowing for efficient conjugation under biocompatible conditions.[2][3]

5. Which catalyst is most effective for oxime ligation?

p-Phenylenediamine has been shown to be a highly effective catalyst at neutral pH, with reaction rates up to 120-fold faster than uncatalyzed reactions and 19-fold faster than aniline-catalyzed reactions.[2][3] It can be effective even at low millimolar concentrations (e.g., 2 mM).[2][3]

6. How can I purify the final PEGylated conjugate?

Purification of PEGylated molecules can be challenging. Common techniques include:

  • Size-Exclusion Chromatography (SEC): To separate based on size.

  • Ion-Exchange Chromatography (IEX): To separate based on charge differences between the native and PEGylated molecule.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A widely used method for purifying peptides and proteins.

  • Aqueous Two-Phase Separation (ATPS): Can be a highly selective method for purifying PEGylated proteins.

7. My aminooxy-PEG reagent seems to be degrading. How can I prevent this?

The aminooxy group is highly reactive. To prevent degradation, store the reagent under recommended conditions (typically cold and dry), handle it carefully to avoid exposure to moisture and air, and be mindful of reactive impurities like acetone in solvents.[1][4]

Experimental Protocols

Protocol 1: t-Boc Deprotection of this compound

  • Dissolve the this compound in a suitable organic solvent such as dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) to the solution (e.g., a 25-50% TFA/DCM solution).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) to ensure complete removal of the Boc group.

  • Once the reaction is complete, remove the TFA and solvent under vacuum.

  • The resulting deprotected aminooxy-PEG4-amine can be used directly in the subsequent conjugation reaction.

Protocol 2: Oxime Ligation with an Aldehyde-Containing Molecule (Catalyzed)

  • Dissolve the aldehyde-containing molecule in a suitable buffer at pH 7 (e.g., phosphate-buffered saline).

  • Add the deprotected aminooxy-PEG4-amine to the solution. A slight molar excess of the aminooxy-PEG reagent may be used.

  • Prepare a stock solution of the catalyst (e.g., p-phenylenediamine) in the same buffer and add it to the reaction mixture to a final concentration of 2-10 mM.[2][3]

  • Allow the reaction to proceed at room temperature or 37°C for several hours to overnight.

  • Monitor the reaction progress by LC-MS or another appropriate analytical technique.

  • Once the reaction is complete, purify the conjugate using a suitable chromatography method (e.g., RP-HPLC or SEC).

Quantitative Data Summary

Table 1: Recommended Reaction Conditions for Oxime Ligation

ParameterUncatalyzed ReactionCatalyzed Reaction
pH 4.0 - 5.0[1]6.5 - 7.5[2][3]
Catalyst NoneAniline or p-phenylenediamine[2][3]
Catalyst Concentration N/A2 - 10 mM[2][3]
Temperature Room TemperatureRoom Temperature to 37°C
Reactant Molar Ratio 1:1 to 1:5 (Aldehyde:Aminooxy-PEG)1:1 to 1:5 (Aldehyde:Aminooxy-PEG)

Visualizations

experimental_workflow cluster_deprotection Step 1: t-Boc Deprotection cluster_conjugation Step 2: Oxime Ligation cluster_purification Step 3: Purification start This compound deprotection Add TFA in DCM (RT, 1-2h) start->deprotection deprotected_peg Deprotected Aminooxy-PEG4-amine deprotection->deprotected_peg conjugation Mix in Buffer (pH 7) Add Catalyst (e.g., p-phenylenediamine) (RT-37°C, hours-overnight) deprotected_peg->conjugation aldehyde Aldehyde-containing Molecule aldehyde->conjugation conjugated_product Oxime-linked Conjugate conjugation->conjugated_product purification Purify via RP-HPLC, SEC, or IEX conjugated_product->purification final_product Pure Conjugate purification->final_product

Caption: Experimental workflow for this compound conjugation.

troubleshooting_guide start Low or No Product check_deprotection Is t-Boc deprotection complete? start->check_deprotection optimize_deprotection Optimize deprotection: - Check TFA/acid quality - Increase reaction time/temp check_deprotection->optimize_deprotection No check_ph Is reaction pH optimal? check_deprotection->check_ph Yes adjust_ph Adjust pH: - pH 4-5 (uncatalyzed) - pH ~7 (catalyzed) check_ph->adjust_ph No check_catalyst Using a catalyst at pH 7? check_ph->check_catalyst Yes add_catalyst Add catalyst: - Aniline or p-phenylenediamine (2-10 mM) check_catalyst->add_catalyst No check_concentration Are reactant concentrations sufficient? check_catalyst->check_concentration Yes increase_concentration Increase reactant concentrations check_concentration->increase_concentration No check_purity Are reagents and solvents pure? check_concentration->check_purity Yes use_pure_reagents Use high-purity, fresh reagents and solvents

Caption: Troubleshooting decision tree for low yield in oxime ligation.

References

Technical Support Center: Boc Deprotection Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during the removal of the tert-butoxycarbonyl (Boc) protecting group.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the fundamental mechanism of Boc deprotection?

A1: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for amines. Its removal is achieved through acid-catalyzed hydrolysis. The process begins with the protonation of the carbamate's carbonyl oxygen by an acid. This protonation facilitates the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and spontaneously decomposes, releasing carbon dioxide and the free amine. The resulting amine is then protonated by the acid to form an amine salt.[1][2]

Boc_Deprotection_Mechanism cluster_products Products Boc_Amine R-NHBoc Protonated_Boc R-NHBoc(H+) Boc_Amine->Protonated_Boc + H+ Carbamic_Acid [R-NHCOOH] Protonated_Boc->Carbamic_Acid tBu_cation t-Bu+ Protonated_Boc->tBu_cation Free_Amine R-NH2 Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2 Amine_Salt R-NH3+ X- Free_Amine->Amine_Salt + H+ X- Acid H+ Acid_X H+ X- H2O H2O

Caption: Mechanism of Acidic Boc Deprotection.

Q2: My Boc deprotection reaction is incomplete. What are the common causes and how can I resolve this?

A2: Incomplete Boc deprotection is a frequent issue. Several factors can contribute to this problem. A troubleshooting workflow is presented below, followed by a detailed explanation of the causes and solutions.

Troubleshooting_Incomplete_Deprotection Start Incomplete Deprotection Observed (TLC, LC-MS, NMR) Check_Acid 1. Review Acid Strength & Concentration Start->Check_Acid Check_Time_Temp 2. Evaluate Reaction Time & Temperature Start->Check_Time_Temp Check_Solvent 3. Assess Solvent & Solubility Start->Check_Solvent Check_Sterics 4. Consider Steric Hindrance Start->Check_Sterics Solution_Acid Increase acid concentration (e.g., 20% to 50% TFA) Use stronger acid (e.g., 4M HCl in dioxane) Check_Acid->Solution_Acid Solution_Time_Temp Extend reaction time Consider gentle heating Check_Time_Temp->Solution_Time_Temp Solution_Solvent Ensure substrate is fully dissolved Check_Solvent->Solution_Solvent Solution_Sterics Use more forcing conditions (stronger acid, longer time) Check_Sterics->Solution_Sterics Monitor Monitor reaction progress (TLC, LC-MS) Solution_Acid->Monitor Solution_Time_Temp->Monitor Solution_Solvent->Monitor Solution_Sterics->Monitor

Caption: Troubleshooting Workflow for Incomplete Boc Deprotection.

  • Insufficient Acid Strength or Concentration : The cleavage of the Boc group is an acidolysis reaction. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion.[3][4]

    • Solution : Increase the concentration of the acid. For instance, if using 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), consider increasing it to 50%. Alternatively, switch to a stronger acid system, such as 4M Hydrogen Chloride (HCl) in 1,4-dioxane.[3][4]

  • Inadequate Reaction Time or Temperature : Deprotection is a kinetic process. Insufficient reaction time or low temperatures may not be enough for the complete removal of the Boc group. While many deprotections are performed at room temperature, some substrates may require longer reaction times or gentle heating.[3][4]

    • Solution : Extend the reaction time and monitor the progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR).[3]

  • Solvent Issues : The choice of solvent is critical to ensure that both the substrate and the acid are fully solvated. Poor solubility can lead to an incomplete reaction. Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection.[4]

    • Solution : Ensure the chosen solvent provides good solubility for your compound.[3][4]

  • Steric Hindrance : Bulky groups near the Boc-protected amine can sterically hinder the approach of the acid, slowing down the reaction rate. This is particularly relevant for sterically hindered amino acids or large molecules like PEGylated compounds.[4][5]

    • Solution : More forcing conditions, such as a higher concentration of a stronger acid or longer reaction times, may be necessary.

ParameterTroubleshooting ActionRationale
Acid Concentration Increase from 20% TFA to 50% TFA in DCM.The rate of Boc cleavage can have a second-order dependence on acid concentration.[5]
Acid Strength Switch from TFA in DCM to 4M HCl in 1,4-dioxane.Provides a stronger acidic environment to facilitate cleavage.[3][4]
Reaction Time Extend from 1-2 hours to 4 hours or longer.Allows the reaction to proceed to completion, especially for hindered substrates.[3]
Temperature Increase from room temperature to gentle heating (e.g., 40°C).Provides additional energy to overcome the activation barrier.[3]

Q3: I am observing side products after deprotection. What could be the cause and how can I prevent them?

A3: The formation of side products is a common challenge, often arising from the reactive tert-butyl cation generated during the reaction.

Side_Reactions Start Boc Deprotection tBu_Cation t-Butyl Cation (t-Bu+) Generated Start->tBu_Cation Desired_Product Desired Deprotected Amine Start->Desired_Product Side_Product_2 Trifluoroacetylation of Amine Start->Side_Product_2 Using TFA Side_Product_3 Degradation of Acid-Sensitive Groups Start->Side_Product_3 Harsh Acidic Conditions Side_Product_1 t-Butylation of Nucleophilic Residues (Trp, Met, Tyr) tBu_Cation->Side_Product_1 Scavengers Add Scavengers (TIS, Water, Thioanisole) Scavengers->tBu_Cation Trap

Caption: Common Side Reactions in Boc Deprotection.

  • t-Butylation : The electrophilic tert-butyl cation can alkylate nucleophilic residues in the substrate, such as the side chains of tryptophan, methionine, and tyrosine, or other electron-rich aromatic rings.[1][6] This leads to byproducts with a mass increase of 56 Da.[1]

    • Solution : Use "scavengers" in the reaction mixture. Scavengers are reagents that trap the tert-butyl cation, preventing it from reacting with the substrate. Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[3]

  • Trifluoroacetylation : When using TFA, the newly deprotected amine, which is a nucleophile, can be acylated by a trifluoroacetyl group, leading to an undesired byproduct.[1]

    • Solution : This is less common but can be minimized by ensuring a sufficiently acidic environment to keep the amine protonated and non-nucleophilic.

  • Degradation of Acid-Sensitive Groups : Harsh acidic conditions can lead to the cleavage of other acid-labile protecting groups or degradation of sensitive functionalities within the molecule, such as glycosidic bonds.[1]

    • Solution : If your compound is acid-sensitive, consider milder deprotection methods.[1]

Side ReactionCausePrevention Strategy
t-Butylation Reaction of t-butyl cation with nucleophiles.Add scavengers like triisopropylsilane (TIS) (2.5-5% v/v).[3]
Trifluoroacetylation Acylation of the deprotected amine by TFA.Ensure reaction conditions are sufficiently acidic.
Degradation Cleavage of other acid-sensitive groups.Use milder deprotection conditions or alternative methods.[7]

Q4: How can I monitor the progress of the deprotection reaction?

A4: Monitoring the reaction is crucial to determine the endpoint and avoid over-exposure to harsh conditions.

  • Thin-Layer Chromatography (TLC) : A quick and convenient method to qualitatively monitor the disappearance of the starting material and the appearance of the product. The deprotected amine is typically more polar and will have a lower Rf value than the Boc-protected starting material.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Provides a more accurate assessment of the reaction progress, allowing for the quantification of the starting material, product, and any side products.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm.[3]

Q5: What are the standard workup procedures after Boc deprotection?

A5: The workup procedure aims to remove the acid and isolate the deprotected product.

  • Direct Evaporation : For volatile acids like TFA and solvents like DCM, the reaction mixture can be concentrated under reduced pressure. To remove residual acid, co-evaporation with a solvent like toluene is often performed.[3] The resulting product is the amine salt (e.g., TFA salt), which can sometimes be used directly in the next step.[3]

  • Aqueous Workup (Base Wash) : If the free amine is desired and it is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a mild basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.[3][4] The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated to yield the free amine.[3]

  • Precipitation : For peptides and some other molecules, the crude product can be precipitated from the reaction mixture by adding it to a cold non-polar solvent like methyl tert-butyl ether (MTBE). The precipitate is then collected by centrifugation and washed to remove scavengers and other impurities.[5]

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection with TFA in DCM

  • Dissolve the Boc-protected compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M.[3]

  • Cool the solution to 0°C in an ice bath.[3]

  • Add Trifluoroacetic Acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[3] If necessary, add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v).[3]

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS.[2][3]

  • Upon completion, remove the solvent and excess TFA in vacuo.[2]

  • Co-evaporate with toluene (2-3 times) to remove residual TFA.[5] The resulting TFA salt can be used directly or neutralized as described in the workup section.

Protocol 2: General Procedure for Boc Deprotection with HCl in Dioxane

  • Suspend the Boc-protected amine in a 4M solution of HCl in 1,4-dioxane.[2]

  • Stir the mixture at room temperature for 1-4 hours or until the reaction is complete as monitored by TLC or LC-MS.

  • Evaporate the solvent under vacuum to isolate the hydrochloride salt of the deprotected amine.[2]

ReagentTypical ConditionsReaction TimeAdvantagesDisadvantages
TFA 20-50% in Dichloromethane (DCM), Room Temp0.5 - 4 h[2]Highly effective, volatile (easy to remove)Harsh for some acid-sensitive groups, can cause trifluoroacetylation
HCl 4M in 1,4-Dioxane, Room Temp1 - 4 hEffective, product is isolated as HCl saltDioxane is a less desirable solvent, HCl is corrosive

References

Preventing aggregation in t-Boc-Aminooxy-PEG4-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with t-Boc-Aminooxy-PEG4-amine. Our aim is to help you prevent and resolve common issues, such as aggregation, during your conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional crosslinker containing a Boc-protected aminooxy group, a primary amine, and a hydrophilic 4-unit polyethylene glycol (PEG) spacer.[1] The primary amine is reactive towards activated esters, such as NHS esters, and carboxylic acids, while the protected aminooxy group can be deprotected under mild acidic conditions to react with aldehydes or ketones to form a stable oxime bond.[2][] Its PEG spacer enhances solubility in aqueous media.[2][4] This molecule is commonly used in bioconjugation, drug delivery systems, and the development of PROTACs.[1][5]

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in water and common organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF).[2] The hydrophilic PEG spacer contributes to its solubility in aqueous solutions.[2]

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store this compound at -20°C for long-term stability.[2]

Troubleshooting Guide: Preventing Aggregation

Aggregation or precipitation of this compound or its conjugates can be a significant issue. This guide provides potential causes and solutions to help you maintain a homogenous reaction mixture.

Q4: My this compound solution appears cloudy or has visible precipitates. What could be the cause and how can I fix it?

A4: Cloudiness or precipitation can occur for several reasons, primarily related to solubility limits, pH, or temperature.

  • Concentration Exceeds Solubility: You may have exceeded the solubility limit of the reagent in your chosen solvent.

    • Solution: Try gently warming the solution. If it remains cloudy, dilute the solution with more solvent until it clears. For future experiments, prepare a more dilute stock solution.

  • Incorrect pH: The pH of your reaction buffer can affect the solubility of your reactants, especially if your target molecule is a protein.

    • Solution: Ensure the pH of your buffer is appropriate for both the PEGylation reaction and the stability of your biomolecule. Amine-reactive conjugations are typically performed at a pH of 7.2-8.5.[6][7]

  • Low Temperature: If you are working at a low temperature, the solubility of the reagent may be reduced.

    • Solution: Prepare your stock solutions at room temperature to ensure full dissolution before introducing them to a colder reaction environment.

Q5: I observe precipitation after mixing this compound with my protein/antibody. What should I do?

A5: This is a common issue in bioconjugation and can be caused by several factors.

  • Local High Concentration: Adding a concentrated stock of the PEG reagent directly to your protein solution can create localized high concentrations, leading to precipitation.

    • Solution: Add the this compound solution dropwise to the protein solution while gently stirring.

  • Solvent Mismatch: If your PEG reagent is dissolved in an organic solvent like DMSO, adding a large volume of it to an aqueous protein solution can cause the protein to precipitate.

    • Solution: Keep the volume of the organic solvent to a minimum, typically less than 10% of the total reaction volume. If possible, dissolve the PEG reagent in an aqueous buffer compatible with your protein.

  • Protein Instability: The reaction conditions (e.g., pH, solvent) may be destabilizing your protein, causing it to aggregate.

    • Solution: Perform a mock reaction without the PEG reagent to confirm your protein is stable under the chosen reaction conditions. Consider adding stabilizing excipients if necessary.

Summary of Recommended Reaction Parameters
ParameterRecommended Range/ConditionNotes
Solvent Aqueous buffer (e.g., PBS), DMF, DMSOFor aqueous reactions, minimize the percentage of organic co-solvent.
pH 7.2 - 8.5For reactions involving the primary amine with NHS esters.
Concentration Prepare stock solutions at a concentration well within the solubility limit.Avoid overly concentrated stock solutions to prevent precipitation upon addition.
Addition Method Add the PEG reagent dropwise to the protein solution with gentle stirring.This prevents localized high concentrations that can lead to aggregation.
Temperature 4°C to Room TemperatureEnsure complete dissolution at room temperature before cooling the reaction if needed.

Experimental Protocol: General Procedure for Protein Conjugation

This protocol provides a general workflow for conjugating this compound to a protein via its primary amine group reacting with an NHS-activated protein.

  • Reagent Preparation:

    • Allow this compound to warm to room temperature before opening the vial.

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or DMF) at a concentration of 10-50 mM.

    • Prepare your NHS-activated protein in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Conjugation Reaction:

    • While gently vortexing the protein solution, add the desired molar excess of the this compound stock solution dropwise.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature should be determined empirically for your specific system.

  • Quenching and Purification:

    • Quench any unreacted NHS esters by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM.

    • Purify the conjugate using standard methods such as dialysis, size exclusion chromatography (SEC), or tangential flow filtration (TFF) to remove unreacted PEG reagent and quenching agent.

  • Characterization:

    • Characterize the resulting conjugate using techniques like SDS-PAGE, mass spectrometry, or HPLC to determine the degree of PEGylation.

Troubleshooting Workflow Diagram

Troubleshooting_Aggregation Start Observation: Precipitation or Cloudiness Check_Reagent_Sol Is the this compound solution clear before mixing? Start->Check_Reagent_Sol Reagent_Sol_Issue Issue: Reagent Solubility - Concentration too high - Incorrect solvent - Low temperature Check_Reagent_Sol->Reagent_Sol_Issue No Check_Mixture_Precip Does precipitation occur AFTER mixing with biomolecule? Check_Reagent_Sol->Check_Mixture_Precip Yes Reagent_Sol_Actions Actions: 1. Warm gently 2. Dilute solution 3. Re-dissolve in fresh solvent Reagent_Sol_Issue->Reagent_Sol_Actions Resolved Problem Resolved Reagent_Sol_Actions->Resolved Reaction_Cond_Issue Issue: Reaction Conditions - Local high concentration - Solvent mismatch - Protein instability (pH, etc.) Check_Mixture_Precip->Reaction_Cond_Issue Yes Check_Mixture_Precip->Resolved No Reaction_Cond_Actions Actions: 1. Add PEG reagent dropwise 2. Minimize organic solvent (<10%) 3. Optimize buffer pH 4. Run stability controls Reaction_Cond_Issue->Reaction_Cond_Actions Reaction_Cond_Actions->Resolved

Caption: Troubleshooting workflow for aggregation issues.

References

Technical Support Center: Purification of t-Boc-Aminooxy-PEG4-amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with t-Boc-Aminooxy-PEG4-amine conjugates. Here, you will find information on purification strategies, troubleshooting common issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound conjugates?

A1: The most common and effective purification methods for this compound conjugates, which are typically small molecules, are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Flash Column Chromatography. The choice between these methods depends on the scale of the purification, the polarity of the conjugate, and the required purity. For high-purity applications and analytical purposes, RP-HPLC is preferred. For larger scale purifications where high resolution is not as critical, flash chromatography is a viable option.

Q2: What are the likely impurities in my reaction mixture after conjugation?

A2: Common impurities include unreacted starting materials (the molecule you are conjugating and the this compound linker), side products from the conjugation reaction (e.g., products of hydrolysis if using an activated ester), and potentially small amounts of prematurely deprotected conjugate (aminooxy-PEG4-amine conjugate).

Q3: My this compound conjugate is showing poor solubility in my purification solvent. What can I do?

A3: The PEG4 linker is designed to increase aqueous solubility.[1] However, the overall solubility of the conjugate is dictated by the properties of the conjugated molecule. If you are experiencing solubility issues, try dissolving your sample in a small amount of a strong organic solvent like DMSO or DMF before diluting it with the mobile phase for RP-HPLC or the loading solvent for flash chromatography.[2] Always ensure your sample is fully dissolved before injection to avoid clogging the column.

Q4: After t-Boc deprotection, what new impurities should I be aware of?

A4: The acidic conditions used for t-Boc deprotection can generate a reactive tert-butyl cation.[3] This cation can alkylate nucleophilic sites on your target molecule or other components in the reaction mixture, leading to t-butylated byproducts.[3] Scavengers like anisole or thioanisole can be used during the deprotection step to minimize the formation of these impurities.[3] Incomplete deprotection will also result in the presence of the starting t-Boc protected conjugate in your product mixture.

Troubleshooting Guides

Reverse-Phase HPLC Purification
Problem Potential Cause Suggested Solution
Peak Tailing - Secondary interactions between basic functional groups on the conjugate and residual silanols on the silica-based column packing.- The injection solvent is too strong compared to the initial mobile phase.- Column overload.- Add a small amount of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase to suppress the ionization of silanols and protonate basic analytes.[4]- Ensure the sample is dissolved in a solvent that is weaker than or the same strength as the initial mobile phase.[5]- Reduce the injection volume or dilute the sample.[6]
Poor Resolution Between Product and Impurities - The mobile phase gradient is too steep.- Inappropriate column chemistry.- Decrease the gradient slope (e.g., from a 5-95% B over 10 minutes to over 20 minutes) to improve separation.[7]- If your conjugate is highly polar, consider a column with a more polar stationary phase or an aqueous C18 column.
Irreproducible Retention Times - Incomplete column equilibration between runs.- Fluctuations in mobile phase composition or temperature.- Ensure the column is equilibrated with the initial mobile phase for a sufficient time (at least 10 column volumes) before each injection.- Use a column thermostat to maintain a constant temperature. Prepare mobile phases carefully and ensure they are well-mixed.
High Backpressure - Clogged column frit due to precipitated sample or particulate matter.- Blockage in the HPLC system tubing or injector.- Filter your sample through a 0.22 µm syringe filter before injection.[8]- If the pressure remains high after disconnecting the column, troubleshoot the HPLC system. If the pressure drops, the column is likely the issue and may need to be flushed or replaced.
Flash Column Chromatography Purification
Problem Potential Cause Suggested Solution
Streaking of the Compound on TLC and Column - The compound is highly polar and interacts strongly with the silica gel.- Inappropriate solvent system.- Add a small amount of a modifier to your eluent. For amine-containing compounds, 1% triethylamine or ammonium hydroxide can help reduce streaking. For acidic compounds, 0.5-1% acetic or formic acid can be beneficial.[9]- Consider using a different solvent system. A common system for polar compounds is a gradient of methanol in dichloromethane or chloroform.[9]
Co-elution of Product and a Close-running Impurity - The polarity difference between the product and impurity is too small for the chosen solvent system.- Try a different solvent system with different selectivities (e.g., switch from an ethyl acetate/hexanes system to a dichloromethane/methanol system).- Use a finer silica gel mesh size for higher resolution.
Product Elutes Too Quickly or Not at All - The eluent is too strong or too weak.- Adjust the polarity of your eluent based on TLC analysis. Aim for an Rf value of 0.2-0.3 for your product on the TLC plate for good separation on the column.

Data Presentation

The following table is a representative example of data that should be collected during the purification of a this compound conjugate.

Purification Step Method Starting Material (mg) Product Recovered (mg) Yield (%) Purity (by HPLC, % Area)
Crude Product -100--65
Purification RP-HPLC1005858>98
Deprotection Acidic Cleavage5852 (as salt)9097
Final Purification RP-HPLC524587>99

Experimental Protocols

Protocol 1: General Procedure for Reverse-Phase HPLC Purification of a this compound Conjugate

This protocol provides a general method for the purification of a small molecule conjugate of this compound. Optimization of the gradient and column type may be necessary depending on the specific properties of the conjugate.

1. Materials and Equipment:

  • Preparative RP-HPLC system with a UV detector
  • C18 preparative column (e.g., 19 x 150 mm, 5 µm particle size)
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
  • Crude conjugate dissolved in a minimal amount of DMSO or DMF, then diluted with Mobile Phase A
  • 0.22 µm syringe filters

2. Procedure:

  • System Preparation: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 15 mL/min until a stable baseline is achieved.
  • Sample Preparation: Dissolve the crude conjugate in the minimum volume of DMSO or DMF. Dilute the solution with Mobile Phase A to a concentration suitable for injection, ensuring the sample is fully dissolved. Filter the sample through a 0.22 µm syringe filter.
  • Injection and Elution: Inject the filtered sample onto the column. Elute the conjugate using a linear gradient, for example:
  • 5-60% Mobile Phase B over 30 minutes
  • 60-95% Mobile Phase B over 5 minutes
  • Hold at 95% Mobile Phase B for 5 minutes
  • Return to 5% Mobile Phase B over 2 minutes
  • Hold at 5% Mobile Phase B for 8 minutes to re-equilibrate
  • Fraction Collection: Collect fractions based on the UV chromatogram, typically monitoring at 214 nm and/or 280 nm.
  • Analysis and Product Recovery: Analyze the collected fractions by analytical HPLC to determine purity. Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Protocol 2: General Procedure for t-Boc Deprotection

1. Materials and Equipment:

  • Purified this compound conjugate
  • Reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (v/v)
  • Nitrogen or argon supply
  • Rotary evaporator

2. Procedure:

  • Dissolve the purified t-Boc protected conjugate in DCM.
  • Add an equal volume of TFA to the solution.
  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS or TLC.
  • Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.
  • The resulting residue is the deprotected conjugate, likely as a TFA salt. This can be used as is or further purified by RP-HPLC if necessary.

Visualizations

G Purification Workflow for this compound Conjugates cluster_synthesis Synthesis cluster_purification1 Initial Purification cluster_deprotection Deprotection cluster_purification2 Final Purification Crude_Conjugate Crude Conjugate Mixture Purification1 RP-HPLC or Flash Chromatography Crude_Conjugate->Purification1 Purified_Boc_Conjugate Purified t-Boc Conjugate Purification1->Purified_Boc_Conjugate Deprotection Acidic Cleavage (e.g., TFA) Purified_Boc_Conjugate->Deprotection Crude_Deprotected_Conjugate Crude Deprotected Conjugate Deprotection->Crude_Deprotected_Conjugate Purification2 RP-HPLC Crude_Deprotected_Conjugate->Purification2 Final_Product Pure Deprotected Conjugate Purification2->Final_Product

Caption: A typical experimental workflow for the synthesis and purification of a this compound conjugate.

G Troubleshooting Logic for HPLC Peak Tailing Start Peak Tailing Observed Check_Solvent Is sample solvent stronger than mobile phase? Start->Check_Solvent Adjust_Solvent Dissolve sample in mobile phase or weaker solvent Check_Solvent->Adjust_Solvent Yes Check_Overload Is the column overloaded? Check_Solvent->Check_Overload No End Peak Shape Improved Adjust_Solvent->End Reduce_Load Dilute sample or reduce injection volume Check_Overload->Reduce_Load Yes Check_pH Is the mobile phase pH appropriate for the analyte? Check_Overload->Check_pH No Reduce_Load->End Adjust_pH Add modifier (e.g., 0.1% TFA) to mobile phase Check_pH->Adjust_pH No Check_Column Is the column old or degraded? Check_pH->Check_Column Yes Adjust_pH->End Replace_Column Flush or replace the column Check_Column->Replace_Column Yes Check_Column->End No Replace_Column->End

Caption: A decision-making flowchart for troubleshooting peak tailing in HPLC analysis.

References

Technical Support Center: Optimizing Oxime Ligation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for oxime ligation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance the yield and efficiency of your oxime ligation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an oxime ligation reaction?

The optimal pH for an oxime ligation reaction depends on whether a catalyst is used. For uncatalyzed reactions, a slightly acidic pH of 4-5 is generally considered optimal.[1][2][3] However, many biomolecules may not be stable or soluble under these acidic conditions.[2][3] When using a nucleophilic catalyst, such as aniline or its derivatives, the reaction can be performed efficiently at or near neutral pH (pH 7).[1][2][4]

Q2: My reaction yield is low. What are the common causes?

Several factors can contribute to low yields in oxime ligation reactions:

  • Suboptimal pH: As mentioned above, the pH needs to be optimized for your specific reaction (catalyzed or uncatalyzed).[1][2][5]

  • Inefficient or No Catalyst: At neutral pH, the reaction is often very slow.[1][3] The use of a nucleophilic catalyst is crucial to accelerate the reaction.[1]

  • Low Reactant Concentration: The kinetics of oxime ligation are concentration-dependent.[1] Low concentrations of your aldehyde/ketone and aminooxy-functionalized molecules will result in a slower reaction and potentially incomplete conversion.[1]

  • Reactant Instability: The aminooxy group is highly reactive and can degrade over time.[1][5] It's also susceptible to reaction with trace impurities, such as acetone, that may be present in solvents.[1][5]

  • Steric Hindrance: Aldehydes are generally more reactive than ketones due to less steric hindrance.[1] Reactions with sterically hindered ketones will be inherently slower.[1]

  • Side Reactions: Impurities in reagents or solvents can lead to unwanted side reactions, consuming your starting materials.[1] It is recommended to use high-grade solvents.[1][6]

Q3: Which catalyst should I choose for my oxime ligation?

Aniline is a commonly used nucleophilic catalyst that can significantly increase the rate of oxime formation.[2][7] However, for even greater efficiency, especially at neutral pH or with less reactive ketones, substituted anilines can be superior.[3][8] Phenylenediamines, such as m-phenylenediamine (mPDA) and p-phenylenediamine (pPDA), have been shown to be highly effective catalysts.[3][4] p-Phenylenediamine has been reported to be more efficient than aniline across a pH range of 4-7.[2][3]

Q4: How can I accelerate a sluggish reaction?

If your reaction is slow, consider the following strategies:

  • Increase Reactant and Catalyst Concentration: Since the reaction is bimolecular, increasing the concentration of both the reactants and the catalyst will increase the reaction rate.[1]

  • Increase Temperature: Elevating the temperature can dramatically accelerate the reaction. For instance, ligations have been completed in as little as 5 minutes at 75°C.[1][9]

  • Optimize Solvent: While aqueous buffers are common, using organic co-solvents like DMF or even neat acetic acid can significantly accelerate the reaction, particularly for less reactive ketones.[1][10][11]

  • Freezing: Counterintuitively, freezing the reaction mixture at -20°C has been shown to accelerate the reaction rate at neutral pH.[1][12] This is possibly due to a concentrating effect of the reactants in the frozen state.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no product formation Suboptimal pHAdjust pH to 4-5 for uncatalyzed reactions or ~7 for catalyzed reactions.[1][2]
Inactive or no catalystAdd a suitable nucleophilic catalyst like aniline or p-phenylenediamine, especially for reactions at neutral pH.[1][3]
Low reactant concentrationIncrease the concentration of one or both reactants.[1]
Degraded aminooxy reagentUse fresh, high-purity aminooxy-functionalized starting material. Avoid solvents containing acetone.[1][5]
Slow reaction rate Sterically hindered ketoneUse a more efficient catalyst like mPDA or pPDA.[3][4] Consider increasing the temperature or using an organic co-solvent.[1][10]
Low temperatureIncrease the reaction temperature.[1][9]
Multiple products or side reactions Impure reagents or solventsUse high-purity reagents and solvents.[1][6]
Dimerization with diamine catalystsIf using a catalyst with two amine groups (e.g., pPDA) and observing dimerization, switch to a catalyst with a single amine group like aniline.[9]

Quantitative Data on Reaction Parameters

The following tables summarize the impact of different catalysts and conditions on oxime ligation reaction rates.

Table 1: Comparison of Catalysts for Oxime Ligation

CatalystRelative Rate Enhancement (vs. uncatalyzed at pH 7)Notes
None1xVery slow at neutral pH.[2][3]
Aniline~20xA standard, effective catalyst.[2]
p-Phenylenediamine (pPDA)~120xHighly effective at neutral pH, even at low concentrations.[2][3]
m-Phenylenediamine (mPDA)Up to 15 times more efficient than aniline.[8][13]Particularly effective for ketone ligations due to its high aqueous solubility allowing for higher concentrations.[4][8]

Table 2: Effect of Temperature and Solvent on Ligation Time

TemperatureSolventReactantsCatalystLigation Time
Room TemperatureAqueous Buffer (pH 7)Aldehyde + Aminooxy-PEGAnilineSeveral hours
75°CAnhydrous DMFPeptide-Fmoc-Aoa + D-glucoseAniline< 5 minutes[9]
Room TemperatureAcetic AcidAminooxy-peptide + KetoneNoneQuantitative yield in 5 hours[11]

Key Experimental Protocols

General Protocol for Aniline-Catalyzed Oxime Ligation at Neutral pH
  • Reactant Preparation: Dissolve the aldehyde or ketone-containing molecule and the aminooxy-functionalized molecule in a suitable aqueous buffer (e.g., phosphate buffer, pH 7.0) to the desired final concentrations (typically in the µM to low mM range).

  • Catalyst Addition: Prepare a stock solution of aniline in the same buffer. Add the aniline stock solution to the reaction mixture to a final concentration of 10-100 mM.

  • Reaction Incubation: Incubate the reaction mixture at room temperature or 37°C.

  • Monitoring Progress: Monitor the reaction progress by a suitable analytical method, such as RP-HPLC or LC-MS.

  • Purification: Once the reaction is complete, purify the product using standard techniques like HPLC or size-exclusion chromatography.

Visualizations

experimental_workflow General Experimental Workflow for Oxime Ligation reactant_prep Reactant Preparation (Aldehyde/Ketone + Aminooxy Compound) catalyst_add Catalyst Addition (e.g., Aniline, pPDA) reactant_prep->catalyst_add incubation Reaction Incubation (Control pH, Temp) catalyst_add->incubation monitoring Reaction Monitoring (HPLC, LC-MS) incubation->monitoring purification Product Purification (e.g., HPLC) monitoring->purification Reaction Complete final_product Final Conjugate purification->final_product

Caption: A typical experimental workflow for performing an oxime ligation reaction.

troubleshooting_logic Troubleshooting Logic for Low Oxime Ligation Yield start Low Yield Observed check_ph Is pH optimal? (4-5 uncatalyzed, ~7 catalyzed) start->check_ph check_catalyst Is a catalyst being used? (Especially at neutral pH) check_ph->check_catalyst Yes solution Implement Solution: - Adjust pH - Add/Change Catalyst - Increase Concentration - Increase Temperature - Use more potent catalyst for ketones check_ph->solution No check_conc Are reactant concentrations adequate? check_catalyst->check_conc Yes check_catalyst->solution No check_temp Is the reaction temperature optimized? check_conc->check_temp Yes check_conc->solution No check_ketone Is the substrate a hindered ketone? check_temp->check_ketone Yes check_temp->solution No check_ketone->solution Yes

Caption: A decision-making diagram for troubleshooting low-yield oxime ligation reactions.

References

Side reactions of t-Boc-Aminooxy-PEG4-amine and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for t-Boc-Aminooxy-PEG4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional crosslinker. It contains a tert-butyloxycarbonyl (t-Boc) protected aminooxy group, a flexible polyethylene glycol (PEG4) spacer, and a terminal primary amine. The hydrophilic PEG spacer enhances solubility in aqueous media.[1] Its primary applications are in bioconjugation and drug delivery, where it can link molecules together. The terminal amine can react with carboxylic acids or activated esters (like NHS esters), and after deprotection of the t-Boc group, the aminooxy group can react with aldehydes or ketones to form a stable oxime bond.[1]

Q2: What are the recommended storage and handling conditions for this compound?

A2: To ensure the stability and reactivity of this compound, it is crucial to store it under the proper conditions. Improper storage can lead to degradation of the PEG chain and hydrolysis of the t-Boc group.

ConditionRecommendationRationale
Temperature Store at -20°C for long-term storage.Minimizes degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation of the PEG linker and aminooxy group.
Light Protect from light.Light can promote the generation of reactive oxygen species that degrade the PEG chain.
Moisture Keep in a tightly sealed container with a desiccant.Prevents hydrolysis of the t-Boc protecting group.

When using the reagent, allow the container to warm to room temperature before opening to prevent condensation of moisture inside the vial. After use, flush the container with an inert gas before sealing.

Q3: What are the main side reactions I should be aware of when using this linker?

A3: The main side reactions are associated with the three key functional parts of the molecule: the t-Boc protected aminooxy group, the PEG4 linker, and the terminal primary amine.

  • t-Boc Deprotection: The most common side reaction is the formation of a reactive tert-butyl cation, which can lead to the alkylation of nucleophilic sites on your target molecule.

  • Aminooxy Group and Oxime Ligation: The aminooxy group is highly reactive and can be prone to oxidation. It can also react with trace amounts of aldehydes or ketones in solvents (e.g., acetone). During oxime ligation, side reactions can occur if the pH is not optimal.

  • PEG4 Linker: The polyethylene glycol chain can undergo oxidative degradation, especially in the presence of metal ions and light.

  • Terminal Primary Amine: The primary amine can undergo undesired reactions such as acylation by atmospheric CO2 to form carbamates, or reaction with amine-containing buffers (e.g., Tris).

Troubleshooting Guides

Issue 1: Side Product Formation During t-Boc Deprotection

Symptom: You observe unexpected byproducts with an increase in mass corresponding to the addition of a tert-butyl group (+56 Da) to your molecule of interest after the t-Boc deprotection step.

Cause: Acid-catalyzed deprotection of the t-Boc group generates a reactive tert-butyl cation. This cation is an electrophile that can react with nucleophilic functional groups on your substrate, such as thiols (cysteine), thioethers (methionine), and electron-rich aromatic rings (tryptophan, tyrosine).

Prevention and Solution:

The most effective way to prevent t-butylation is to use a "scavenger" in your deprotection reaction. Scavengers are nucleophilic compounds that react with and neutralize the tert-butyl cation before it can react with your molecule.

Table 1: Common Scavengers for t-Boc Deprotection and Their Applications

ScavengerTarget Residue/Group for ProtectionTypical Concentration (v/v)Notes
Triisopropylsilane (TIS) Tryptophan, Tyrosine, Cysteine2.5% - 5%A very effective and commonly used scavenger.
Thioanisole Tryptophan, Methionine5%Can have a strong odor.
1,2-Ethanedithiol (EDT) Tryptophan, Cysteine2.5%Effective for protecting thiols. Also has a strong odor.
Water General2.5% - 5%Helps to protonate the t-butyl cation, facilitating its removal as isobutylene gas.
Anisole Tryptophan, Tyrosine5%Less effective than TIS but can be used in combination.

Data is illustrative and the optimal scavenger and concentration will depend on the specific substrate and reaction conditions.[2]

Workflow for Preventing t-Butylation:

G cluster_0 start Boc-Protected Substrate scavenger Add Scavenger Cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) start->scavenger deprotection Deprotection with Acid (e.g., TFA in DCM) reaction Stir at Room Temperature scavenger->reaction workup Remove Acid and Scavengers reaction->workup product Purified Deprotected Product workup->product G start Low Yield in Oxime Ligation check_ph Is the pH optimal? (acidic for uncatalyzed, neutral with catalyst) start->check_ph adjust_ph Adjust pH check_ph->adjust_ph No check_catalyst Are you using a catalyst (e.g., aniline) at neutral pH? check_ph->check_catalyst Yes adjust_ph->check_catalyst add_catalyst Add catalyst check_catalyst->add_catalyst No check_solvents Are solvents pure and free of carbonyls? check_catalyst->check_solvents Yes add_catalyst->check_solvents use_pure_solvents Use high-purity solvents check_solvents->use_pure_solvents No check_atmosphere Is the reaction under inert atmosphere? check_solvents->check_atmosphere Yes use_pure_solvents->check_atmosphere use_inert_atmosphere Perform reaction under Ar or N2 check_atmosphere->use_inert_atmosphere No success Improved Yield check_atmosphere->success Yes use_inert_atmosphere->success G start This compound deprotection Protocol 1: t-Boc Deprotection start->deprotection intermediate Aminooxy-PEG4-amine deprotection->intermediate conjugation Protocol 2: Oxime Ligation intermediate->conjugation product Purified Oxime Conjugate conjugation->product aldehyde Aldehyde-containing Molecule aldehyde->conjugation

References

Analytical methods for characterizing t-Boc-Aminooxy-PEG4-amine conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the analytical characterization of t-Boc-Aminooxy-PEG4-amine conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive functionalities?

A1: this compound is a heterobifunctional crosslinker featuring a four-unit polyethylene glycol (PEG) spacer to enhance solubility in aqueous media.[1][2] It has two key reactive groups:

  • A primary amine (-NH2) that readily reacts with activated esters, such as N-hydroxysuccinimide (NHS) esters, and carboxylic acids to form stable amide bonds.[1][2]

  • A t-Boc protected aminooxy (-ONH-Boc) group. The tert-butoxycarbonyl (Boc) protecting group is stable under many reaction conditions but can be removed using mild acid, such as trifluoroacetic acid (TFA), to reveal a reactive aminooxy group.[1][3] This deprotected group can then be conjugated to molecules containing an aldehyde or ketone to form a stable oxime linkage.[1][2]

Q2: What are the primary analytical methods for characterizing this compound conjugates?

A2: A combination of chromatographic and spectrometric techniques is typically required for full characterization. The most common methods include:

  • High-Performance Liquid Chromatography (HPLC): Used for separation and quantification of the starting materials, conjugate, and any impurities.[4] Techniques like Reverse-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC) are often employed.[5]

  • Mass Spectrometry (MS): Essential for confirming the molecular weight of the conjugate and verifying the success of conjugation and deprotection steps.[6] Electrospray Ionization (ESI) is commonly coupled with LC (LC-MS).[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the presence of the PEG linker and the integrity of the conjugate structure.

Q3: How can I confirm the molecular weight and purity of my final conjugate?

A3: LC-MS is the most powerful technique for this purpose. An HPLC system separates the final product from unreacted starting materials and byproducts, while the mass spectrometer provides the molecular weight of the components in each peak.[6] The heterogeneity of PEG can lead to a distribution of masses, with each peak differing by the mass of an ethylene glycol unit (approx. 44 Da).[6] Purity is typically assessed by calculating the relative peak area of the desired conjugate in the HPLC chromatogram.

Physicochemical and Mass Spectrometry Data

The following tables summarize key quantitative data for the linker and its conjugates.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C15H32N2O7 [1]
Molecular Weight 352.4 g/mol [1]
Purity Typically ≥95% [1][]

| Solubility | Water, DMSO, DCM, DMF |[1] |

Table 2: Expected Mass Changes During Conjugation and Deprotection

Step Reaction Mass Change (Monoisotopic)
Step 1: Amine Conjugation Reaction of the amine group with a carboxylic acid +334.21 Da (Mass of linker minus H2O)
Step 2: Boc Deprotection Removal of the t-Boc group with acid -100.05 Da

| Step 3: Aminooxy Conjugation | Reaction of the deprotected aminooxy group with an aldehyde/ketone | +234.16 Da (Mass of deprotected linker minus H2O) |

Experimental Workflows and Protocols

G cluster_0 Phase 1: Amine Conjugation cluster_1 Phase 2: Boc Deprotection & Aminooxy Conjugation cluster_2 Characterization A Molecule of Interest (with -COOH or NHS Ester) C Conjugation Reaction (e.g., EDC/NHS coupling) A->C B This compound B->C D Purification (e.g., HPLC) C->D E t-Boc-Protected Conjugate D->E F Boc Deprotection (TFA in DCM) E->F G Amine-Deprotected Conjugate F->G I Oxime Ligation G->I H Second Molecule (with Aldehyde/Ketone) H->I J Final Purification I->J K Final Bifunctional Conjugate J->K L LC-MS Analysis K->L M NMR Spectroscopy K->M

Protocol 1: General Procedure for t-Boc Deprotection

This protocol describes the removal of the t-Boc protecting group from the aminooxy moiety.

  • Dissolution: Dissolve the t-Boc protected PEG conjugate in dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.[9]

  • Cooling: Cool the solution to 0°C using an ice bath.[9]

  • Acid Addition: Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).[10] If the substrate is sensitive to alkylation by the resulting t-butyl cation, add a scavenger like triisopropylsilane (TIS) (2.5–5% v/v).[9][11]

  • Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[9]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed, which typically takes 1-2 hours.[9][10]

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. To remove residual TFA, co-evaporate with a solvent like toluene (repeated 3 times).[9] The resulting TFA salt of the deprotected amine can often be used directly in the next step.

Protocol 2: LC-MS Analysis with Post-Column Amine Addition

This method can simplify complex mass spectra from PEGylated molecules by reducing the charge states.[6][12]

  • HPLC Setup: Use a standard reverse-phase HPLC system (e.g., with a C18 column) to separate the PEG conjugate.

  • Post-Column Mixer: After the HPLC column and before the MS inlet, install a T-mixer.[6][12]

  • Amine Delivery: Use a syringe pump to deliver a solution of a charge-stripping agent, such as triethylamine (TEA), into the T-mixer at a low flow rate (e.g., 10 µL/min).[6] This will mix with the eluent from the HPLC.

  • MS Detection: The combined flow enters the mass spectrometer. The post-column addition of the amine helps to produce a simpler mass spectrum with reduced charge states, which aids in the interpretation and deconvolution of the results for heterogeneous PEG compounds.[6][12]

Troubleshooting Guides

G start Problem: Incomplete Boc Deprotection (Observed via LC-MS) cause1 Cause: Insufficient Acid Strength or Concentration? start->cause1 Check sol1 Solution: Increase TFA concentration (e.g., from 20% to 50% in DCM). Or use 4M HCl in dioxane. cause1->sol1 Yes cause2 Cause: Inadequate Reaction Time or Temperature? cause1->cause2 No sol2 Solution: Extend reaction time to >2 hours. Monitor progress closely with LC-MS. cause2->sol2 Yes cause3 Cause: Steric Hindrance from PEG or Conjugate? cause2->cause3 No sol3 Solution: Increase reaction time significantly. Consider gentle heating if substrate is stable. cause3->sol3 Yes cause4 Cause: Poor Solubility of Substrate in Reaction Solvent? cause3->cause4 No sol4 Solution: Ensure complete dissolution in DCM. If needed, test alternative solvents that solvate both substrate and acid. cause4->sol4 Yes

Q1: Why is my Boc deprotection incomplete?

A1: Incomplete removal of the Boc group is a common issue and can stem from several factors:

  • Insufficient Acid Strength/Concentration: The Boc group is cleaved by acid. If the acid concentration is too low, the reaction may not go to completion. A common solution is to increase the concentration of TFA in DCM.[9]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. If reaction times are too short or the temperature is too low, the reaction may not finish. Monitor the reaction over a longer period.[9]

  • Steric Hindrance: The bulky nature of the PEG chain or the attached molecule can physically block the acid from reaching the Boc-protected amine, slowing the reaction rate.[9][10]

  • Solvent Issues: The chosen solvent must fully dissolve both the PEG conjugate and the acid. Dichloromethane (DCM) is commonly used, but solubility should always be confirmed.[9]

Q2: I am observing side products after Boc deprotection. What could they be?

A2: A primary side reaction during acid-mediated Boc deprotection is alkylation from the tert-butyl cation intermediate that is generated.[11] This cation can react with nucleophilic sites on your molecule, such as thiols or electron-rich aromatic rings. To prevent this, add a "scavenger" like triisopropylsilane (TIS) to the reaction mixture. The scavenger's role is to trap the t-butyl cation before it can react with your product.[11]

Q3: My mass spectrum is very complex and difficult to interpret. Why?

A3: This is a significant challenge in the analysis of PEGylated molecules and is usually due to two factors:

  • Polydispersity: PEG reagents are often not a single molecular weight but rather a distribution of different chain lengths, leading to a series of peaks separated by 44 Da (the mass of one ethylene glycol unit).[6][13]

  • Multiple Charge States: In ESI-MS, large molecules like PEG conjugates can acquire multiple charges, resulting in several overlapping charge envelopes in the spectrum, which complicates interpretation.

To simplify the spectrum, consider using the post-column amine addition method described in Protocol 2. This technique reduces the number of charges on the PEG and PEGylated compounds, making the resulting spectrum much easier to deconvolute and analyze.[6][12] Advanced techniques like ion mobility spectrometry (IMS) can also provide an additional dimension of separation to resolve complex mixtures.[13]

Q4: My conjugate shows poor peak shape (e.g., tailing, broad peaks) in RP-HPLC. How can I improve this?

A4: Poor chromatography of PEGylated compounds is common. Consider the following optimizations:

  • Mobile Phase Modifier: Ensure an acid modifier like TFA or formic acid is present in the mobile phase to ensure proper ionization and reduce peak tailing.

  • Column Temperature: Increasing the column temperature (e.g., to 40-60°C) can improve peak shape and resolution by reducing viscosity and improving mass transfer kinetics.

  • Different Chromatography Mode: For high molecular weight conjugates, Size-Exclusion Chromatography (SEC) may provide better separation and characterization based on hydrodynamic volume than RP-HPLC.[5]

References

Impact of pH on t-Boc-Aminooxy-PEG4-amine reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of t-Boc-Aminooxy-PEG4-amine, with a specific focus on the impact of pH on reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an oxime ligation reaction with deprotected this compound?

The optimal pH for an oxime ligation depends on whether a catalyst is used. For uncatalyzed reactions, a slightly acidic pH of approximately 4.5 is typically most effective.[1][2] However, many biomolecules require neutral pH conditions for stability. At neutral pH (around 7.0), the reaction rate is significantly slower.[1][2]

Q2: How does pH influence the reaction kinetics of oxime ligation?

The reaction mechanism involves two key steps that are both influenced by pH:

  • Nucleophilic Attack: The reaction begins with the nucleophilic attack of the aminooxy group on the carbonyl carbon of the aldehyde or ketone. At very low pH, the aminooxy group becomes protonated and non-nucleophilic, which slows down the reaction.[3]

  • Dehydration: The subsequent step is the acid-catalyzed dehydration of the tetrahedral intermediate to form the oxime bond.[1] This step is slow at neutral or high pH due to a lack of protons to facilitate the removal of a water molecule.[3]

Therefore, the reaction rate is highest at a pH that balances efficient acid-catalyzed dehydration with a sufficient concentration of the unprotonated, nucleophilic aminooxy group.[1] This balance is typically found around pH 4.5 for uncatalyzed reactions.[1][2]

Q3: Can I perform the reaction at neutral pH? What are the considerations?

Yes, the reaction can be performed at neutral pH (7.0-7.4), which is often necessary for biological applications. However, the uncatalyzed reaction is very slow at this pH.[1][4] To achieve efficient ligation at neutral pH, the use of a nucleophilic catalyst, such as aniline or its derivatives, is highly recommended.[2][5][6] These catalysts can increase the reaction rate by several orders of magnitude.[4][5]

Q4: What is the role of a catalyst like aniline in the reaction?

Aniline and its derivatives act as nucleophilic catalysts. They react with the carbonyl compound to form a more reactive Schiff base intermediate. This intermediate is more susceptible to attack by the aminooxy nucleophile, thus accelerating the overall rate of oxime formation, especially at neutral pH.[1][4] Substituted anilines with electron-donating groups, such as p-phenylenediamine, have been shown to be even more effective catalysts than aniline at neutral pH.[5]

Q5: Are there differences in reactivity between aldehydes and ketones?

Yes, aldehydes are generally more reactive than ketones in oxime ligation.[2] This is primarily due to reduced steric hindrance at the carbonyl carbon of aldehydes, allowing for easier nucleophilic attack by the aminooxy group. Aromatic aldehydes are particularly potent electrophiles and are more reactive than typical ketone and glyoxylyl groups.[4]

Q6: How do I deprotect the t-Boc group from this compound?

The tert-butoxycarbonyl (t-Boc) protecting group can be removed under mild acidic conditions to yield the free aminooxy group.[7][8][9] A common method is treatment with trifluoroacetic acid (TFA).

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Suboptimal pH: The reaction is highly pH-dependent.[2]For uncatalyzed reactions, adjust the pH to 4.5. For reactions at neutral pH, ensure an effective catalyst is present.[2][5]
Inefficient or No Catalyst: At neutral pH, the uncatalyzed reaction is extremely slow.[4][5]Add a nucleophilic catalyst like aniline or p-phenylenediamine, typically at a concentration of 10-100 mM.[1][4][10]
Incomplete t-Boc Deprotection: The aminooxy group is not available for reaction if the t-Boc group is still present.Ensure complete deprotection using appropriate acidic conditions (e.g., TFA) and quench properly before initiating the ligation reaction.[10]
Low Reactant Concentration: Oxime ligation kinetics are concentration-dependent.[2][10]Increase the concentration of one or both reactants if possible.
Reactant Instability: The aminooxy group can be reactive and may degrade. Trace impurities (e.g., acetone) in solvents can consume the reactant.[2]Use high-purity, fresh solvents and reagents. Ensure the stability of starting materials.[2]
Slow Reaction Rate Neutral pH without Catalyst: The reaction is inherently slow at neutral pH without catalysis.[1][5]Add an appropriate catalyst (e.g., aniline, p-phenylenediamine) to accelerate the reaction.[4][5]
Steric Hindrance: Using a sterically hindered ketone will result in a slower reaction compared to an aldehyde.[2]If possible, use a less hindered carbonyl partner. Allow for a longer reaction time.
Low Temperature: Reaction kinetics are generally slower at lower temperatures.If the stability of the biomolecules allows, consider running the reaction at room temperature or slightly higher (e.g., 37°C).
Side Reactions Impure Solvents/Reagents: Contaminants can lead to unwanted side reactions.[2]Use high-grade, pure solvents and reagents.[2]
Reactive Functional Groups: Other functional groups on your biomolecule may interfere with the reaction.Ensure that the reaction conditions are specific for the oxime ligation and that other reactive groups are appropriately protected if necessary.

Impact of pH and Catalyst on Reaction Rate

ConditionpHCatalystApproximate Rate Increase (Compared to uncatalyzed at pH 7)Reference
Uncatalyzed4.5NoneSignificantly faster than at pH 7[1][2]
Catalyzed4.5100 mM AnilineUp to 400-fold[1]
Catalyzed7.0100 mM AnilineUp to 40-fold[1]
Catalyzed7.0p-Phenylenediamine120-fold (19-fold faster than aniline)[5]

Experimental Protocols

1. Deprotection of this compound

This is a general protocol and may require optimization for specific applications.

  • Reagents:

    • This compound

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM) or other suitable solvent

    • Buffer for quenching (e.g., triethylamine in solvent, or buffer for subsequent reaction)

  • Procedure:

    • Dissolve this compound in a minimal amount of DCM.

    • Add an excess of TFA (e.g., 20-50% v/v).

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the reaction for completeness using an appropriate analytical technique (e.g., TLC, LC-MS).

    • Remove the TFA and solvent under reduced pressure.

    • The resulting deprotected aminooxy-PEG4-amine salt is then used directly in the subsequent ligation reaction after appropriate pH adjustment.

2. General Protocol for Oxime Ligation at pH 4.5 (Uncatalyzed)

  • Reagents:

    • Deprotected Aminooxy-PEG4-amine

    • Aldehyde or ketone-containing molecule

    • Reaction Buffer: 100 mM Sodium Acetate, pH 4.5

  • Procedure:

    • Dissolve the aldehyde/ketone-containing molecule in the reaction buffer.

    • Dissolve the deprotected Aminooxy-PEG4-amine in the reaction buffer.

    • Add the Aminooxy-PEG4-amine solution to the aldehyde/ketone solution (typically in slight excess, e.g., 1.2-2 equivalents).

    • Allow the reaction to proceed at room temperature for 2-24 hours.

    • Monitor the reaction progress by LC-MS or HPLC.

    • Purify the resulting oxime conjugate using an appropriate chromatographic technique (e.g., RP-HPLC).

3. General Protocol for Oxime Ligation at pH 7.0 (Catalyzed)

  • Reagents:

    • Deprotected Aminooxy-PEG4-amine

    • Aldehyde or ketone-containing molecule

    • Catalyst: Aniline or p-phenylenediamine (prepare a fresh stock solution)

    • Reaction Buffer: 100 mM Sodium Phosphate, pH 7.0

  • Procedure:

    • Dissolve the aldehyde/ketone-containing molecule in the reaction buffer.

    • Dissolve the deprotected Aminooxy-PEG4-amine in the reaction buffer.

    • Add the catalyst to the aldehyde/ketone solution to a final concentration of 10-100 mM.

    • Initiate the reaction by adding the Aminooxy-PEG4-amine solution.

    • Allow the reaction to proceed at room temperature for 1-12 hours.

    • Monitor the reaction progress by LC-MS or HPLC.

    • Purify the resulting oxime conjugate.

Visualizations

experimental_workflow cluster_deprotection Step 1: t-Boc Deprotection cluster_ligation Step 2: Oxime Ligation start This compound deprotect Treat with mild acid (e.g., TFA) start->deprotect product1 H2N-O-PEG4-amine (Deprotected Linker) deprotect->product1 reaction React in appropriate buffer (pH 4.5-7.4) product1->reaction Add to reaction reactant2 Aldehyde/Ketone Substrate reactant2->reaction product2 Stable Oxime Conjugate reaction->product2

Caption: Experimental workflow for t-Boc deprotection and subsequent oxime ligation.

troubleshooting_workflow start Low Reaction Yield? ph_check Is pH optimal? (4.5 uncatalyzed, ~7 catalyzed) start->ph_check Start Here catalyst_check Is catalyst used for neutral pH reaction? ph_check->catalyst_check Yes adjust_ph Adjust pH to 4.5 or add catalyst for pH 7 ph_check->adjust_ph No deprotection_check Was t-Boc deprotection complete? catalyst_check->deprotection_check Yes add_catalyst Add Aniline or p-Phenylenediamine catalyst_check->add_catalyst No concentration_check Are reactant concentrations adequate? deprotection_check->concentration_check Yes verify_deprotection Verify deprotection via LC-MS and repeat deprotection_check->verify_deprotection No increase_conc Increase reactant concentrations concentration_check->increase_conc No end Re-run Experiment concentration_check->end Yes adjust_ph->end add_catalyst->end verify_deprotection->end increase_conc->end ph_mechanism low_ph_node Aminooxy group is protonated (R-ONH3+) Nucleophilicity is very low = SLOW REACTION optimal_ph_node Balance between free nucleophile (R-ONH2) and acid catalysis for dehydration = FAST REACTION neutral_ph_node Sufficient free nucleophile But dehydration step is not acid-catalyzed = SLOW REACTION (unless catalyst is used) rate Reaction Rate ph_axis pH Scale p1 p2 p1->p2 p3 p2->p3

References

Storage and stability issues of t-Boc-Aminooxy-PEG4-amine solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information on the storage, stability, and handling of t-Boc-Aminooxy-PEG4-amine solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored at -20°C in a sealed container, protected from light and moisture to prevent degradation.

Q2: What solvents are recommended for dissolving this compound?

A2: Anhydrous or high-purity solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are recommended for preparing stock solutions. The hydrophilic PEG spacer also allows for solubility in water and dichloromethane (DCM).[1]

Q3: How should I handle this compound solutions?

A3: Solutions should be prepared using anhydrous solvents to prevent premature hydrolysis of the t-Boc group.[2] It is advisable to prepare fresh solutions for each experiment. If storage is necessary, aliquot the solution into small volumes to avoid multiple freeze-thaw cycles and store at -80°C.

Q4: What is the primary role of the t-Boc protecting group in this molecule?

A4: The tert-butyloxycarbonyl (t-Boc) group protects the aminooxy functionality, allowing for selective reactions with the free primary amine. The t-Boc group is stable under basic and nucleophilic conditions but can be readily removed under acidic conditions to deprotect the aminooxy group for subsequent conjugation reactions.[3]

Q5: Under what conditions does the t-Boc group get cleaved?

A5: The t-Boc group is labile to acidic conditions. It is commonly cleaved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or with hydrochloric acid (HCl) in solvents like methanol or dioxane.[4]

Q6: What is the function of the aminooxy and amine groups?

A6: This is a heterobifunctional linker. The primary amine group is reactive towards activated esters (like NHS esters) and carboxylic acids to form stable amide bonds. The aminooxy group, after deprotection of the t-Boc group, reacts with aldehydes or ketones to form a stable oxime linkage.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no reactivity of the amine group (e.g., in an NHS ester reaction) Degradation of the linker due to improper storage (e.g., exposure to moisture or prolonged storage at room temperature).Use a fresh vial of the solid linker to prepare a new solution. Ensure that anhydrous solvents are used and that the solution is used promptly.
The reaction buffer contains primary amines (e.g., Tris buffer), which compete with the target molecule for reaction with the linker.Use an amine-free buffer such as phosphate-buffered saline (PBS) or borate buffer for the conjugation reaction.
Low or no reactivity of the aminooxy group (after t-Boc deprotection) Incomplete deprotection of the t-Boc group.Ensure that the deprotection reaction with acid (e.g., TFA) goes to completion. Monitor the reaction by LC-MS.
The deprotected aminooxy-linker is unstable and degraded before the conjugation step.Perform the oxime ligation reaction immediately after the deprotection and purification steps, as aminooxy compounds can be sensitive.
Suboptimal pH for oxime ligation.The oxime ligation reaction is most efficient at a slightly acidic to neutral pH (typically pH 5-7). Adjust the pH of your reaction mixture accordingly.
Unexpected side products in the final conjugate Premature cleavage of the t-Boc group during the first conjugation step, leading to unintended reactions of the aminooxy group.Ensure that the reaction conditions for the amine conjugation are not acidic. Use fresh, high-purity solvents and reagents to avoid acidic contaminants.
The t-butyl cation generated during t-Boc deprotection may have alkylated electron-rich residues on your biomolecule.Consider adding a scavenger, such as anisole or thioanisole, during the deprotection step to trap the t-butyl cation.
Precipitation of the conjugate during or after the reaction The final conjugate has poor solubility in the reaction buffer.The PEG4 linker is designed to enhance solubility. However, if the attached molecules are very hydrophobic, consider using a buffer with a small percentage of an organic co-solvent (e.g., DMSO), if compatible with your biomolecule.

Data Presentation

Illustrative Stability of this compound in Anhydrous DMSO
Storage ConditionConcentrationDurationEstimated Purity
-80°C10 mM6 months>95%
-20°C10 mM1 month>90%
4°C10 mM1 week~80-85%
Room Temperature10 mM24 hours<70%

Note: This table provides estimated stability based on general principles of chemical stability for similar compounds. Actual stability may vary. It is strongly recommended to perform your own stability assessment for long-term storage.

Experimental Protocols

Protocol for Assessing the Stability of this compound Solutions by HPLC

Objective: To determine the degradation of this compound in a given solvent over time at various storage temperatures.

Materials:

  • This compound

  • Anhydrous DMSO (or other solvent of interest)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Temperature-controlled storage units (e.g., refrigerator at 4°C, freezer at -20°C)

  • Autosampler vials

Procedure:

  • Preparation of Stock Solution:

    • Carefully weigh out a precise amount of this compound.

    • Dissolve it in anhydrous DMSO to a final concentration of 10 mg/mL.

  • Sample Aliquoting and Storage:

    • Aliquot the stock solution into multiple autosampler vials.

    • Prepare several vials for each storage condition to be tested (e.g., Room Temperature, 4°C, -20°C).

    • Keep one vial for immediate analysis (Time 0).

  • HPLC Analysis (Time 0):

    • Set up the HPLC system with the C18 column.

    • Equilibrate the column with a suitable starting gradient of Mobile Phase A and B (e.g., 95% A, 5% B).

    • Inject a sample from the Time 0 vial.

    • Run a gradient elution to separate the parent compound from potential degradation products (e.g., a linear gradient from 5% to 95% B over 20 minutes).

    • Monitor the elution profile at an appropriate UV wavelength (e.g., 210-220 nm).

    • Record the peak area of the parent compound.

  • Incubation and Time-Point Analysis:

    • Place the other sample vials in their respective storage conditions.

    • At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one vial from each storage condition.

    • Allow the frozen samples to thaw completely at room temperature before analysis.

    • Analyze the samples by HPLC using the same method as for Time 0.

    • Record the peak area of the parent compound.

  • Data Analysis:

    • Calculate the percentage of the remaining parent compound at each time point relative to the Time 0 sample.

    • Percentage remaining = (Peak area at time X / Peak area at time 0) * 100.

    • Plot the percentage of the remaining compound against time for each storage condition to visualize the degradation profile.

Visualizations

G Troubleshooting Workflow for Low Conjugation Yield start Low Conjugation Yield Observed check_amine Is the amine group reaction failing? start->check_amine check_aminooxy Is the aminooxy group reaction failing? check_amine->check_aminooxy No amine_storage Check linker storage and solution age. Prepare fresh solution from new stock. check_amine->amine_storage Yes deprotection Verify t-Boc deprotection completeness (LC-MS). Ensure immediate use after deprotection. check_aminooxy->deprotection Yes reaction_conditions Review reaction conditions (pH, buffer composition). Ensure no competing reagents are present. check_aminooxy->reaction_conditions No end Problem Resolved amine_storage->end Resolved deprotection->end Resolved reaction_conditions->end Resolved G Potential Degradation Pathways of this compound cluster_0 This compound cluster_1 Degradation Pathways cluster_2 Resulting Issues mol t-Boc-N-O-PEG4-NH2 hydrolysis Acidic Hydrolysis H2N-O-PEG4-NH2 mol->hydrolysis Acidic Conditions (e.g., trace acid in solvent) oxidation PEG Chain Oxidation t-Boc-N-O-(oxidized PEG4)-NH2 mol->oxidation Oxidizing Agents (e.g., air, peroxides) issue1 Premature deprotection leads to unintended side reactions. hydrolysis->issue1 issue2 Degraded PEG chain can affect solubility and reactivity. oxidation->issue2

References

Troubleshooting low yields in PROTAC synthesis with PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) featuring polyethylene glycol (PEG) linkers, with a focus on resolving issues of low yield.

Troubleshooting Guide for Low Synthetic Yields

Low yields in multi-step PROTAC synthesis can arise from various factors, from starting material impurity to suboptimal reaction conditions and purification challenges. The following table outlines common problems, their potential causes, and recommended solutions.

Observed Problem Potential Cause(s) Recommended Solution(s)
No or minimal product formation (based on LC-MS) Inefficient amide coupling: The chosen coupling reagents may be ineffective, or the amine component (often part of the linker) may be protonated (e.g., as a TFA salt), rendering it non-nucleophilic.[1]- Use fresh, high-quality coupling reagents like HATU or HOBt.[1] - Add a non-nucleophilic base, such as DIPEA (2-3 equivalents), to neutralize any amine salts before adding the coupling reagent.[1] - Consider switching the solvent to NMP, which can improve conversion rates for difficult couplings.[1]
Degraded starting materials: The ligands or the PEG linker may have degraded during storage.- Confirm the identity and purity of all starting materials using NMR or LC-MS before starting the synthesis.[1]
Complex mixture of unidentified products by LC-MS Side reactions involving functional groups: Unprotected reactive groups on the ligands or linker can lead to a variety of unintended products.- If your linker has a reactive group (e.g., a thiol), consider using a protecting group (like a trityl group for thiols) before the coupling reactions.[1] - Run the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1]
Major peak observed at ~2x the mass of the intermediate Oxidation of thiol-containing linkers: If a thiol-PEG linker is used, it can easily oxidize to form a disulfide dimer, which will be unreactive in the subsequent step.[1]- Protect the thiol group prior to the first coupling reaction.[1] - Ensure all solvents are rigorously degassed and the reaction is maintained under an inert atmosphere to minimize oxygen exposure.[1] - Consider adding a mild reducing agent like TCEP, though be cautious of its potential interference with coupling chemistry.[1]
Reaction appears complete by LC-MS, but isolated yield is poor Difficult purification: The high polarity of PEG linkers can cause the PROTAC to adhere strongly to normal-phase silica gel, leading to poor separation and low recovery.[1]- Utilize reverse-phase preparative HPLC (RP-HPLC) for purification, as it is better suited for polar molecules like PEGylated PROTACs.[1]
Product instability: The final PROTAC molecule may be unstable on silica gel.- Switch to a purification method that avoids silica gel, such as RP-HPLC.[1]

Frequently Asked Questions (FAQs)

Q1: Where should I begin troubleshooting a low-yield PROTAC synthesis?

A systematic evaluation of the entire synthetic sequence is the best approach.[1] Start by verifying the integrity and purity of your starting materials (E3 ligase ligand, target protein ligand, and PEG linker) via analytical methods like NMR or LC-MS.[1] Then, assess the efficiency of each coupling reaction individually. A low conversion at any single step can significantly impact the final overall yield.[1]

Q2: My amide coupling reaction is inefficient. What are the most common reasons for this?

Inefficient amide bond formation is a frequent hurdle.[1] The primary causes include:

  • Inappropriate Coupling Reagents: The selection of coupling reagents and a suitable base is critical. If standard reagents like HATU/DIPEA are not effective, consider alternatives.[1]

  • Amine Salt Formation: If your amine-containing starting material is a salt (e.g., TFA salt), it will not be nucleophilic. You must add a non-nucleophilic base like DIPEA to neutralize the salt before the coupling reaction can proceed.[1]

  • Poor Solvent Choice: Solvents play a significant role in reaction kinetics. While DMF and DCM are common, N-Methyl-2-pyrrolidone (NMP) has been shown to enhance conversion rates in challenging PROTAC syntheses.[1]

Q3: I'm using a thiol-containing PEG linker and getting a major side product. What is likely happening?

The most probable side reaction is the oxidation of the thiol group to form a disulfide bond (-S-S-).[1] This results in a dimer of your linker or intermediate, which is unreactive in the next synthetic step, thereby reducing your yield of the desired PROTAC.[1] To prevent this, it is highly recommended to protect the thiol group (e.g., with a trityl group) before performing the amide coupling.[1] Additionally, running the reaction under a strictly inert atmosphere is crucial.[1]

Q4: My reaction seems to go to completion according to LC-MS, but my final isolated yield is very low. What could be the issue?

This scenario often points towards problems during the purification stage.[1] PEG linkers significantly increase the polarity of the PROTAC molecule.[1] Consequently, these molecules can bind very strongly to normal-phase silica gel, resulting in streaking, poor separation, and ultimately, low recovery.[1] The standard solution is to purify the final PROTAC using reverse-phase preparative HPLC (RP-HPLC), which is much more effective for polar compounds.[1]

Q5: How does the length of the PEG linker affect the synthesis and overall success of the PROTAC?

The linker is a critical component that influences not only the biological activity but also the physicochemical properties of the PROTAC.[2][3][4]

  • Synthesis: The synthetic accessibility of PEG linkers is generally high, and they are available in various lengths with different functional groups, which facilitates the assembly of PROTAC libraries.[4][5]

  • Solubility and Permeability: PEG linkers are incorporated to increase the aqueous solubility of the often large and lipophilic PROTAC molecules.[6] However, this increased hydrophilicity can sometimes hinder passive diffusion across cell membranes.[6] There is a complex relationship between PEG linker length and cell permeability that often requires empirical optimization.[6]

  • Ternary Complex Formation: The linker's length and flexibility are crucial for allowing the PROTAC to induce a stable and productive ternary complex between the target protein and the E3 ligase.[2][3] An optimal linker length is necessary; a linker that is too short may cause steric hindrance, while one that is too long could lead to an entropic penalty upon binding.[3][]

Visualizing PROTAC Synthesis and Troubleshooting

Diagrams generated using Graphviz (DOT language) can help illustrate key workflows and decision-making processes in PROTAC synthesis.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Steps ligand_prep Ligand Functionalization (if necessary) first_coupling First Coupling Reaction (E3 Ligase + PEG Linker) ligand_prep->first_coupling purify_intermediate Purify Intermediate (e.g., by HPLC) first_coupling->purify_intermediate second_coupling Second Coupling Reaction (Intermediate + POI Ligand) purify_intermediate->second_coupling final_purification Final Purification (e.g., by RP-HPLC) second_coupling->final_purification characterization Characterization (HRMS, NMR) final_purification->characterization Troubleshooting_Tree start Low PROTAC Yield check_sm Check Starting Material Purity (NMR, LC-MS) start->check_sm check_coupling1 Analyze First Coupling Step start->check_coupling1 check_coupling2 Analyze Second Coupling Step start->check_coupling2 check_purification Evaluate Purification Method start->check_purification sm_impure Impure Materials check_sm->sm_impure Issue Found coupling1_fail Inefficient Coupling: - Check reagents - Add base (DIPEA) - Change solvent (NMP) check_coupling1->coupling1_fail Issue Found side_reaction Side Reactions? - Use protecting groups - Inert atmosphere check_coupling2->side_reaction Issue Found purification_fail Poor Recovery: - Switch to RP-HPLC check_purification->purification_fail Issue Found

References

Validation & Comparative

A Head-to-Head Comparison for Bioconjugation: t-Boc-Aminooxy-PEG4-amine vs. NHS-PEG4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical decision that underpins the success of bioconjugation strategies. The linker's chemistry dictates the specificity, stability, and ultimately, the functionality of the resulting conjugate, be it an antibody-drug conjugate (ADC), a fluorescently labeled protein, or a surface-immobilized biomolecule.

This guide provides an objective, data-supported comparison between two prevalent heterobifunctional PEGylated linkers: t-Boc-Aminooxy-PEG4-amine and NHS-PEG4-amine . We will delve into their respective reaction mechanisms, compare their performance based on experimental findings, and provide detailed protocols to guide your bioconjugation endeavors.

At a Glance: Two Distinct Chemistries

The fundamental difference between these two linkers lies in the reactive groups they employ for conjugation, leading to distinct target specificities and reaction conditions.

  • This compound utilizes oxime ligation , a bioorthogonal "click chemistry" reaction. After the acid-labile t-Boc protecting group is removed, the exposed aminooxy group reacts with an aldehyde or ketone to form a highly stable oxime bond.[1][2][3][4] This chemistry offers exceptional specificity, as aldehyde and ketone groups are rare on native proteins, thus allowing for precise, site-specific conjugation.[1]

  • NHS-PEG4-amine relies on traditional N-hydroxysuccinimide (NHS) ester chemistry . The NHS ester is a highly efficient acylating agent that reacts with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form a robust amide bond.[5][6][7] This method is widely used due to its simplicity and the natural abundance of amine targets on proteins.[8]

Reaction Mechanisms Visualized

To understand the conjugation process, it is essential to visualize the chemical transformations.

First, the this compound requires a deprotection step to reveal its reactive aminooxy group. This is typically achieved under mild acidic conditions.[9][10]

G cluster_deprotection Step 1: t-Boc Deprotection cluster_ligation Step 2: Oxime Ligation tBoc_Linker t-Boc-NH-O-PEG4-NH₂ Acid TFA / Mild Acid tBoc_Linker->Acid Reactive_Linker H₂N-O-PEG4-NH₂ (Reactive Aminooxy Linker) Acid->Reactive_Linker Reactive_Linker_2 H₂N-O-PEG4-NH₂ Biomolecule_Aldehyde Biomolecule-CHO (Aldehyde-modified) Reactive_Linker_2->Biomolecule_Aldehyde + Oxime_Conjugate Biomolecule-CH=N-O-PEG4-NH₂ (Stable Oxime Conjugate) Biomolecule_Aldehyde->Oxime_Conjugate pH 6.5-7.5

Caption: Reaction pathway for this compound conjugation.

The NHS-PEG4-amine linker reacts directly with primary amines on a biomolecule in a single step, typically at a slightly alkaline pH to ensure the amine is deprotonated and nucleophilic.[11]

G cluster_amination Amide Bond Formation NHS_Linker NHS-O-CO-PEG4-NH₂ Protein_Amine Protein-NH₂ (e.g., Lysine) NHS_Linker->Protein_Amine + Amide_Conjugate Protein-NH-CO-PEG4-NH₂ (Stable Amide Conjugate) Protein_Amine->Amide_Conjugate pH 8.3-8.5 NHS_Leaving_Group NHS-OH (Byproduct) Amide_Conjugate->NHS_Leaving_Group releases

Caption: Reaction pathway for NHS-PEG4-amine conjugation.

Performance Comparison: A Data-Driven Overview

The choice between these linkers often depends on the specific requirements of the application, including the nature of the biomolecule, the desired degree of labeling, and the required stability of the final conjugate.

FeatureOxime Ligation (from this compound)Amide Ligation (from NHS-PEG4-amine)
Target Functional Group Aldehydes & KetonesPrimary Amines (N-terminus, Lysine side chains)[6][8]
Specificity Site-Specific / Bioorthogonal . Targets are rare on native proteins, requiring introduction (e.g., via periodate oxidation of sugars on glycoproteins).[1][12]Non-Specific . Targets multiple, abundant lysine residues, leading to a heterogeneous mixture of conjugates.[8]
Reaction pH Mildly acidic to neutral (pH ~6.5 - 7.5)[1]Mildly alkaline (pH ~8.3 - 8.5)[7][11]
Catalyst Often accelerated by aniline or its derivatives.[1][2][13]Not required.
Reaction Speed Typically 2-5 hours at room temperature; can be completed in minutes with optimized protocols.[12][14]Typically 1-4 hours at room temperature.[5][8]
Bond Formed Oxime (C=N-O)Amide (CO-NH)
Bond Stability Very High . Oxime bonds are significantly more stable against hydrolysis than imines or hydrazones, making them robust for in-vivo applications.[15][16][17][18]Very High . The amide bond is one of the most stable covalent linkages used in bioconjugation, resistant to hydrolysis under physiological conditions.[19]
Key Applications Site-specific antibody-drug conjugates (ADCs), labeling of glycoproteins, preparing PET tracers, hydrogel formation.[4][12][14]General protein and antibody labeling with fluorophores or biotin, surface immobilization, crosslinking.[5][6][20]

Quantitative Stability Insights

Direct quantitative comparison of bond stability under identical physiological conditions is sparse in the literature. However, studies comparing related linkages provide strong evidence for the robustness of both oxime and amide bonds.

Linkage TypeConditionRelative Stability MetricReference
Oxime Acid-catalyzed hydrolysisThe rate constant for hydrolysis is reported to be nearly 1000-fold lower than that for isostructural simple hydrazones.[18][21]
Amide Physiological (pH 7.4)Generally considered one of the most stable linkages in bioconjugation, with an estimated half-life of many years.[19]
Hydrazone Acid-catalyzed hydrolysisSignificantly less stable than oximes; prone to hydrolysis, especially under acidic conditions.[15][18]

This data underscores that for applications requiring long-term stability in circulation, both oxime and amide linkages are excellent choices, with oximes showing superior stability compared to other C=N bonds like hydrazones.[15]

Experimental Protocols

The following are generalized protocols derived from established methodologies. Researchers should optimize conditions for their specific biomolecules and reagents.

Protocol 1: Site-Specific Labeling of a Glycoprotein using this compound

This protocol involves two main stages: the generation of aldehyde groups on the glycoprotein via oxidation and the subsequent oxime ligation.

Materials:

  • Glycoprotein (e.g., IgG antibody) in PBS

  • Sodium meta-periodate (NaIO₄) solution (e.g., 100 mM in dH₂O)

  • Reaction Buffer (e.g., 1 M sodium acetate, 1.5 M NaCl, pH 5.5)

  • This compound

  • Deprotection solution (e.g., 50% Trifluoroacetic acid (TFA) in DCM)

  • Aminooxy Labeling Buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.0)

  • Aniline catalyst (optional, e.g., 100 mM in labeling buffer)

  • Quenching solution (e.g., ethylene glycol)

  • Desalting column for purification

Methodology:

  • Preparation of Reactive Aminooxy Linker:

    • Dissolve this compound in the deprotection solution.

    • Incubate for 30-60 minutes at room temperature.

    • Evaporate the solvent under nitrogen and re-dissolve the deprotected linker in Aminooxy Labeling Buffer.

  • Glycoprotein Oxidation:

    • Prepare the glycoprotein in PBS at a concentration of 3-15 mg/mL.[12]

    • Add 1/10th volume of 10X Reaction Buffer (pH 5.5).

    • Add 1/10th volume of NaIO₄ stock solution to the antibody solution and incubate for 10-30 minutes at room temperature, protected from light.[12]

    • Quench the reaction by adding ethylene glycol to a final concentration of ~10-20 mM and incubate for 10 minutes.[12]

  • Oxime Ligation:

    • Remove excess periodate and buffer exchange the oxidized glycoprotein into the Aminooxy Labeling Buffer using a desalting column.

    • Add a 50-fold molar excess of the deprotected aminooxy-PEG4-amine linker to the oxidized glycoprotein solution.[13]

    • If using a catalyst, add aniline to a final concentration of 10 mM.[13]

    • Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

  • Purification:

    • Remove excess, unreacted linker and purify the final conjugate using a desalting column or size-exclusion chromatography (SEC).

Protocol 2: General Protein Labeling using NHS-PEG4-amine

This protocol is suitable for labeling proteins with accessible primary amines.

Materials:

  • Protein to be labeled (e.g., antibody)

  • Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[11]

  • NHS-PEG4-amine

  • Anhydrous DMSO or DMF to dissolve the linker

  • Desalting column for purification

Methodology:

  • Protein Preparation:

    • Buffer exchange the protein into the Labeling Buffer (pH 8.3).

    • Adjust the protein concentration to 2.5 - 10 mg/mL. Higher concentrations generally lead to better labeling efficiency.[6][8]

  • Linker Preparation:

    • Prepare a stock solution of NHS-PEG4-amine (e.g., 10 mg/mL or ~20 mM) in anhydrous DMSO or DMF immediately before use.[11]

  • Conjugation Reaction:

    • Add a 5 to 20-fold molar excess of the NHS-PEG4-amine solution to the protein solution. The optimal ratio should be determined empirically.

    • Gently mix the reaction and incubate for 1-4 hours at room temperature, protected from light.[5][8]

  • Purification:

    • Immediately after incubation, purify the conjugate from the unreacted linker and NHS byproduct using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).

General Experimental Workflow

Both bioconjugation strategies follow a similar overarching workflow, differing primarily in the specific reaction and deprotection steps.

G cluster_oxime Oxime Ligation Path cluster_nhs NHS Ester Path Prep 1. Prepare Biomolecule (Buffer Exchange, Concentrate) Func 2. Functionalization / Deprotection Conj 3. Conjugation Reaction Purify 4. Purification (SEC, Dialysis, HIC) Conj->Purify Analysis 5. Analysis & QC (MS, SDS-PAGE, ELISA) Purify->Analysis Oxidation 2a. Oxidize Glycan (Generate Aldehyde) Deprotection 2b. Deprotect Linker (Remove t-Boc) Ready 2. No modification needed (Target endogenous amines)

Caption: A generalized workflow for bioconjugation experiments.

Conclusion and Recommendations

The choice between this compound and NHS-PEG4-amine is not a matter of one being universally superior, but rather which is best suited for the specific biological question and experimental context.

Choose this compound for:

  • Site-specific conjugation: When precise control over the conjugation site is paramount, such as in the development of homogenous ADCs where random labeling of lysine residues could impair antigen binding.

  • Labeling glycoproteins: This linker is ideal for targeting the glycan portions of antibodies and other glycoproteins.[12]

  • Bioorthogonal applications: When the conjugation reaction must proceed without interfering with any other functional groups in a complex biological system.[2]

Choose NHS-PEG4-amine for:

  • General protein labeling: For robust, routine labeling of proteins and antibodies with reporters like fluorophores or biotin where site-specificity is not a primary concern.[5][6]

  • Simplicity and cost-effectiveness: The reaction is a straightforward, single-step process targeting naturally abundant functional groups, avoiding the need for prior biomolecule modification.

  • High degree of labeling: The abundance of lysine residues allows for the attachment of multiple linker molecules per protein if desired.

By understanding the distinct chemistries, performance characteristics, and protocols associated with each linker, researchers can make an informed decision, paving the way for the successful design and synthesis of effective bioconjugates for therapeutic and diagnostic applications.

References

The Strategic Advantage of Controlled Reactivity: A Guide to Boc-Protected Aminooxy Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of bioconjugation and drug development, the choice of a linker molecule is a critical determinant of success. For researchers seeking precision, stability, and versatility, the Boc-protected aminooxy linker emerges as a superior tool for covalently linking molecules. This guide provides a comprehensive comparison of Boc-protected aminooxy linkers with other common alternatives, supported by experimental data, detailed protocols, and visual workflows to empower researchers in making informed decisions for their conjugation strategies.

Unveiling the Power of Protection: The Boc-Aminooxy Moiety

At the heart of this linker's advantage is the tert-butyloxycarbonyl (Boc) protecting group. The aminooxy group (-O-NH2) is highly nucleophilic and readily reacts with aldehydes and ketones to form a stable oxime bond.[1][2] While this reactivity is desirable for conjugation, it can be problematic during the synthesis and purification of complex biomolecules or payloads. The Boc group temporarily "caps" the aminooxy functionality, rendering it inert to premature reactions.[2] This protection is readily and cleanly removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to unveil the reactive aminooxy group precisely when needed.[3][4][5][6] This "on-demand" reactivity is a cornerstone of its utility in multi-step synthetic and bioconjugation workflows.[1]

Performance Under the Magnifying Glass: A Comparative Analysis

The superiority of the oxime ligation strategy, enabled by Boc-protected aminooxy linkers, becomes evident when compared to other prevalent bioconjugation chemistries. The following table summarizes key performance metrics, highlighting the advantages of this approach.

FeatureOxime Ligation (using Aminooxy Linkers)Maleimide-Thiol ChemistryNHS Ester-Amine Chemistry
Specificity Highly specific for aldehydes and ketones.Specific for free thiols (cysteines).Reacts with primary amines (lysines).
Stability of Linkage High stability of the oxime bond.[7]Thioether bond is stable, but maleimide ring can undergo hydrolysis.Amide bond is stable, but NHS esters are highly susceptible to hydrolysis.
Reaction pH Optimal at slightly acidic pH (4-5), but can proceed at neutral pH with catalysts.[1][8]Typically pH 6.5-7.5.Typically pH 7-9.
"On-Demand" Reactivity Yes, through deprotection of the Boc group.[2]No, maleimides are constitutively reactive.No, NHS esters are constitutively reactive and hydrolytically unstable.
Side Reactions Minimal side reactions due to the bioorthogonal nature of the reactants.[9]Potential for off-target reactions with other nucleophiles and disulfide exchange.Competing hydrolysis of the NHS ester reduces conjugation efficiency.
Catalysis Can be significantly accelerated by catalysts like aniline and p-phenylenediamine.[1][8][10]Generally does not require a catalyst.Generally does not require a catalyst.

Experimental Evidence: The Oxime Advantage in Practice

Studies have demonstrated the practical benefits of oxime ligation. For instance, the chemoselective nature of the reaction allows for the specific labeling of proteins at sites engineered to contain an aldehyde or ketone, even in the presence of numerous other nucleophilic residues.[1] This level of precision is often difficult to achieve with less specific methods like NHS ester chemistry, which can lead to heterogeneous products with varying numbers of labels attached to different lysine residues.

Furthermore, the stability of the oxime bond is a significant asset, particularly for therapeutic conjugates that must remain intact in circulation to reach their target.[7] In contrast, the susceptibility of maleimides to hydrolysis and exchange reactions can lead to premature drug release and off-target toxicity.

Visualizing the Workflow: From Protection to Conjugation

To fully appreciate the elegance of using a Boc-protected aminooxy linker, it is helpful to visualize the key processes involved.

experimental_workflow cluster_synthesis Payload/Biomolecule Synthesis cluster_deprotection Deprotection cluster_ligation Oxime Ligation A Boc-Aminooxy Linker C Conjugation of Linker to Payload/Biomolecule A->C B Payload or Biomolecule B->C D Boc-Protected Conjugate C->D E Acidic Treatment (e.g., TFA) D->E Deprotection F Aminooxy-Active Conjugate E->F H Oxime Bond Formation F->H G Aldehyde/Ketone-tagged Biomolecule/Surface G->H Ligation I Stable Bioconjugate H->I

Figure 1. A generalized experimental workflow for bioconjugation using a Boc-protected aminooxy linker.

This workflow highlights the controlled, sequential nature of the process, ensuring that the highly reactive aminooxy group is only exposed immediately prior to the intended ligation reaction.

Signaling Pathway of Controlled Ligation

The decision to use a Boc-protected aminooxy linker can be conceptualized as a signaling pathway leading to a specific and stable bioconjugate.

signaling_pathway Start Need for Specific & Stable Bioconjugation Linker_Choice Select Boc-Aminooxy Linker Start->Linker_Choice Boc_Protection Boc Group Protects Aminooxy Moiety Linker_Choice->Boc_Protection Deprotection_Signal Acidic Environment (Signal) Boc_Protection->Deprotection_Signal Aminooxy_Activation Aminooxy Group Activated Deprotection_Signal->Aminooxy_Activation Oxime_Ligation Catalyst-Mediated Oxime Ligation Aminooxy_Activation->Oxime_Ligation Target_Molecule Presence of Aldehyde/Ketone Target Target_Molecule->Oxime_Ligation Stable_Conjugate Formation of Stable Oxime Bond Oxime_Ligation->Stable_Conjugate

Figure 2. A signaling pathway illustrating the controlled activation and reaction of a Boc-protected aminooxy linker.

Logical Framework for Linker Selection

Choosing the right linker is paramount for the success of any conjugation strategy. The following decision tree provides a logical framework for when to select a Boc-protected aminooxy linker.

decision_tree Start Start: Need to Conjugate Molecules Q1 Is site-specific conjugation critical? Start->Q1 A1_Yes Introduce Aldehyde/Ketone at Specific Site Q1->A1_Yes Yes A1_No Consider less specific methods (e.g., NHS esters) Q1->A1_No No Q2 Does the synthesis involve sensitive functional groups? A1_Yes->Q2 A2_Yes Use Boc-Protected Aminooxy Linker Q2->A2_Yes Yes A2_No A non-protected aminooxy linker might be sufficient Q2->A2_No No Q3 Is long-term stability of the linker-payload conjugate required before ligation? A2_Yes->Q3 A3_Yes Use Boc-Protected Aminooxy Linker Q3->A3_Yes Yes A3_No Proceed with caution with unprotected linkers Q3->A3_No No Result Proceed with Oxime Ligation A3_Yes->Result

Figure 3. A decision tree to guide the selection of a Boc-protected aminooxy linker.

Detailed Experimental Protocols

To facilitate the adoption of this powerful technology, we provide detailed protocols for key experimental procedures.

Protocol 1: Boc Deprotection of an Aminooxy-Modified Payload

Objective: To remove the Boc protecting group from a payload conjugated to a Boc-aminooxy linker, preparing it for subsequent oxime ligation.

Materials:

  • Boc-aminooxy-modified payload

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • HPLC for purification and analysis

Procedure:

  • Dissolve the Boc-aminooxy-modified payload in a minimal amount of DCM.

  • Add an excess of TFA to the solution (e.g., a 1:1 v/v mixture of DCM:TFA).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS to confirm the complete removal of the Boc group.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Redissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to yield the deprotected aminooxy-payload.

  • Purify the product by HPLC if necessary. Confirm the identity and purity of the final product by LC-MS and NMR.

Protocol 2: Oxime Ligation of an Aminooxy-Payload to an Aldehyde-Modified Biomolecule

Objective: To conjugate the deprotected aminooxy-payload to a biomolecule containing an aldehyde or ketone functionality.

Materials:

  • Deprotected aminooxy-payload

  • Aldehyde-modified biomolecule (e.g., protein, antibody)

  • Aniline or p-phenylenediamine (catalyst)

  • Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Dissolve the deprotected aminooxy-payload in the reaction buffer.

  • Add the aldehyde-modified biomolecule to the solution.

  • Add the aniline or p-phenylenediamine catalyst to a final concentration of 10-100 mM.

  • Incubate the reaction mixture at room temperature or 37°C for 2-16 hours. The optimal reaction time will depend on the specific reactants and can be monitored by SDS-PAGE or LC-MS.

  • Once the reaction is complete, purify the resulting conjugate using size-exclusion chromatography to remove the excess payload and catalyst.

  • Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and other relevant techniques to confirm successful conjugation and determine the conjugation ratio.

Conclusion

The Boc-protected aminooxy linker offers a powerful and versatile platform for the precise and stable conjugation of molecules. Its key advantages—controlled "on-demand" reactivity, high specificity, and the formation of a stable oxime bond—position it as a superior choice for a wide range of applications in research, diagnostics, and therapeutics. By understanding the principles of its use and following robust experimental protocols, researchers can harness the full potential of this advanced linker technology to build the next generation of innovative bioconjugates.

References

A Comparative Guide to the Efficacy of t-Boc-Aminooxy-PEG4-amine in Bioconjugation: In Vivo vs. In Vitro Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of the therapeutic efficacy and safety of bioconjugates, such as antibody-drug conjugates (ADCs). This guide provides an objective comparison of t-Boc-Aminooxy-PEG4-amine as a heterobifunctional linker, examining its performance in both in vivo and in vitro settings. We will delve into its stability, reactivity, and impact on the overall performance of the bioconjugate, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a versatile linker that features a Boc-protected aminooxy group and a terminal amine, connected by a discrete four-unit polyethylene glycol (PEG) spacer.[1][2] This structure allows for a two-step, orthogonal conjugation strategy. The terminal amine can be readily coupled to a carboxyl group on a payload molecule (e.g., a cytotoxic drug) to form a stable amide bond. Following the deprotection of the Boc group, the revealed aminooxy functionality can then react with an aldehyde or ketone on a biomolecule (e.g., an antibody) to form a stable oxime linkage.[3]

The inclusion of the PEG4 spacer enhances the hydrophilicity of the linker, which can improve the solubility and reduce the aggregation of the final bioconjugate, particularly when working with hydrophobic payloads.[4][5] This modification can also positively influence the pharmacokinetic properties of the ADC, potentially leading to a longer circulation half-life.[6]

Comparative Performance: In Vivo vs. In Vitro

The efficacy of a linker in an ADC is a tale of two environments: the controlled setting of an in vitro assay and the complex biological milieu of an in vivo system. While in vitro assays provide crucial initial data on potency and specificity, in vivo performance is the ultimate test of a linker's suitability.

Data Presentation: A Comparative Overview

The following tables summarize the expected quantitative data for an ADC constructed using this compound (Oxime-PEG4 Linker) compared to a common alternative, a maleimide-based linker (Maleimide-PEG4 Linker). The data is a composite representation based on trends observed in preclinical studies of various ADCs.

Table 1: In Vitro Performance Comparison

ParameterOxime-PEG4 Linker (this compound)Maleimide-PEG4 LinkerKey Considerations
Conjugation Efficiency > 90%> 90%Both methods offer high conjugation yields under optimized conditions.
Average Drug-to-Antibody Ratio (DAR) 3.8 - 4.23.5 - 4.0Both can achieve a clinically relevant DAR.
In Vitro Cytotoxicity (IC50) 0.5 - 2.0 nM0.3 - 1.5 nMIn vitro potency can be influenced by the payload and cell line. Longer PEG chains may slightly decrease in vitro cytotoxicity.[7]
Stability in Human Plasma (7 days) > 95% intact ADC70 - 85% intact ADCOxime linkages are generally more stable than maleimide-thiol adducts, which can undergo retro-Michael addition.[1][8]

Table 2: In Vivo Performance Comparison

ParameterOxime-PEG4 Linker (this compound)Maleimide-PEG4 LinkerKey Considerations
Plasma Half-life (t1/2) 100 - 120 hours80 - 100 hoursThe higher stability of the oxime linker contributes to a longer circulation time of the intact ADC.
Tumor Growth Inhibition (TGI) HighModerate to HighImproved stability of the oxime-linked ADC can lead to greater accumulation of the payload in the tumor, enhancing efficacy.[9]
Off-target Toxicity LowLow to ModeratePremature release of the payload from less stable linkers can contribute to off-target toxicity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to support the design of comparable studies.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of an ADC in cancer cell lines.

Materials:

  • Target cancer cell lines (e.g., HER2-positive SK-BR-3)

  • Complete growth medium (e.g., McCoy's 5A with 10% FBS)

  • ADC constructs (Oxime-PEG4 and Maleimide-PEG4)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC constructs and add them to the wells. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72-96 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against the ADC concentration to determine the IC50 value.[10]

Protocol 2: In Vivo Plasma Stability Assay

This protocol describes a method to assess the stability of an ADC in plasma over time.

Materials:

  • ADC constructs

  • Human plasma

  • Phosphate-buffered saline (PBS)

  • LC-MS/MS system

  • Protein precipitation solution (e.g., acetonitrile with an internal standard)

  • Thermomixer

Procedure:

  • Incubation: Incubate the ADC constructs in human plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Protein Precipitation: Stop the reaction by adding cold protein precipitation solution to the plasma samples.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Sample Analysis: Analyze the supernatant using LC-MS/MS to quantify the amount of intact ADC and any released payload.[11]

  • Data Analysis: Plot the percentage of intact ADC remaining over time to determine the stability profile.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows described in this guide.

ADC_Conjugation_Workflow cluster_payload_activation Payload Activation cluster_antibody_modification Antibody Modification cluster_conjugation Final Conjugation Payload-COOH Payload with Carboxylic Acid Activated_Payload Payload-Amide-PEG4- Aminooxy-Boc Payload-COOH->Activated_Payload Amide Coupling Amine-PEG4-Linker This compound Amine-PEG4-Linker->Activated_Payload Deprotection Boc Deprotection (Acidic Conditions) Activated_Payload->Deprotection Antibody Monoclonal Antibody Aldehyde_Generation Oxidation/Enzymatic Modification Antibody->Aldehyde_Generation Aldehyde_Antibody Antibody with Aldehyde Group Aldehyde_Generation->Aldehyde_Antibody ADC Antibody-Drug Conjugate (Oxime Linkage) Aldehyde_Antibody->ADC Aminooxy_Payload Payload-Amide-PEG4- Aminooxy Deprotection->Aminooxy_Payload Aminooxy_Payload->ADC Oxime Ligation

Caption: Workflow for ADC synthesis using this compound.

Linker_Stability_Comparison cluster_oxime Oxime Linkage (High Stability) cluster_maleimide Maleimide Linkage (Potential Instability) ADC_Oxime ADC with Oxime-PEG4 Linker Intact_ADC_Oxime Intact ADC in Circulation ADC_Oxime->Intact_ADC_Oxime Stable ADC_Maleimide ADC with Maleimide-PEG4 Linker Released_Payload Premature Payload Release ADC_Maleimide->Released_Payload Retro-Michael Addition Albumin_Adduct Albumin-Payload Adduct Released_Payload->Albumin_Adduct Thiol Exchange

Caption: Comparative stability of Oxime vs. Maleimide linkers in vivo.

Conclusion

This compound offers a robust and versatile platform for the development of bioconjugates, particularly ADCs. The resulting oxime linkage provides superior stability in the bloodstream compared to more traditional linkers like maleimides, which can lead to a longer plasma half-life and potentially enhanced tumor accumulation of the cytotoxic payload. While in vitro cytotoxicity might be comparable or slightly lower than some less stable counterparts, the improved in vivo stability is a significant advantage for therapeutic applications, potentially leading to a wider therapeutic window with reduced off-target toxicity. The discrete PEG4 spacer further contributes to the favorable physicochemical properties of the ADC, mitigating issues of aggregation and improving solubility. The selection of this compound as a linker represents a strategic choice for developing next-generation bioconjugates with optimized in vivo performance.

References

A Comparative Guide to the Characterization of ADCs Synthesized with t-Boc-Aminooxy-PEG4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Antibody-Drug Conjugates (ADCs) synthesized using the heterobifunctional linker, t-Boc-Aminooxy-PEG4-amine, with alternative ADC technologies. We present supporting experimental data, detailed methodologies for key experiments, and visual diagrams to elucidate the underlying processes. This document aims to equip researchers with the necessary information to make informed decisions in the development of next-generation targeted cancer therapies.

Introduction to this compound in ADC Synthesis

The linker is a critical component of an ADC, connecting the monoclonal antibody (mAb) to the cytotoxic payload. Its properties significantly influence the ADC's stability, pharmacokinetics, and efficacy. This compound is a heterobifunctional linker that enables site-specific conjugation through oxime ligation. This method offers precise control over the drug-to-antibody ratio (DAR) and the location of the drug on the antibody, resulting in a more homogeneous ADC product.[1] The linker consists of three key parts:

  • A Boc-protected aminooxy group: This functionality allows for a stable, covalent oxime bond formation with a carbonyl group (aldehyde or ketone) introduced into the antibody. The Boc (tert-butyloxycarbonyl) protecting group can be removed under mild acidic conditions.[2][3]

  • A PEG4 spacer: The four-unit polyethylene glycol chain enhances the hydrophilicity of the ADC. This can improve its solubility, reduce aggregation, and lead to better pharmacokinetic properties, such as a longer half-life in circulation.[4]

  • A primary amine: This group allows for the attachment of a cytotoxic payload, typically through the formation of a stable amide bond with a carboxylic acid group on the payload.[1]

The use of aminooxy-PEG linkers for site-specific conjugation is a key strategy in creating more defined and potentially more effective ADCs compared to traditional methods that result in heterogeneous mixtures.[5]

Comparative Performance Data

The choice of linker technology has a profound impact on the performance of an ADC. Below is a comparison of key characteristics of ADCs synthesized using an aminooxy-PEG linker versus a common alternative, a maleimide-based linker with a cleavable valine-citrulline (vc) peptide.

Table 1: Comparison of Linker Technologies

FeatureAminooxy-PEG (e.g., with MMAF payload)Maleimide-vc (e.g., with MMAE payload)
Conjugation Chemistry Oxime Ligation (Site-specific)Michael Addition (Mainly cysteine-based)
Homogeneity High (Well-defined DAR)Low (Heterogeneous mixture of species)
Linker Stability High (Stable oxime bond)Susceptible to retro-Michael reaction, leading to premature payload release.
Payload Release Mechanism Non-cleavable; relies on lysosomal degradation of the antibody.Cleavable; enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B).
Bystander Effect Limited (payload is less membrane-permeable)Yes (released payload is cell-permeable)
Plasma Stability Generally high due to the stable linker.Can be unstable, especially in rodent plasma.

Table 2: Representative In Vitro Cytotoxicity Data

ADCTarget Cell LineIC50 (nM)Reference
Site-specific anti-HER2 ADC (oxime linkage)SK-BR-3 (HER2+)1.8 - 8.3[5]
Conventional anti-HER2 ADC (cysteine-linked)SK-BR-3 (HER2+)~1[5]
ADC with Maleimide-vc-MMAEBT-474 (HER2+)Low nanomolar range[6]

Note: IC50 values are highly dependent on the specific antibody, payload, and cell line used. This table provides a general comparison.

Experimental Protocols

This section details the methodologies for the synthesis and characterization of an ADC using this compound.

Protocol 1: Synthesis of a Payload-Linker Construct

This protocol describes the conjugation of a cytotoxic payload containing a carboxylic acid to this compound.

  • Activation of Payload's Carboxylic Acid:

    • Dissolve the payload (1 equivalent) in an anhydrous organic solvent such as DMF or DCM.

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents) and N-hydroxysuccinimide (NHS) (1.2 equivalents).

    • Stir the reaction at room temperature for 15-30 minutes to form the NHS-activated ester. The optimal pH for this activation is between 4.5 and 7.2.[4]

  • Conjugation to this compound:

    • Dissolve this compound (1.1 equivalents) in the reaction mixture from the previous step.

    • Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.

    • Monitor the reaction progress by LC-MS.

  • Purification:

    • Purify the resulting Boc-protected payload-linker construct by reverse-phase HPLC.

Protocol 2: Boc Deprotection
  • Dissolution: Dissolve the purified Boc-protected payload-linker in anhydrous dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50%.[2]

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the deprotection by LC-MS.[2]

  • Work-up: Remove the solvent and excess TFA in vacuo. Co-evaporation with a solvent like toluene can help remove residual TFA.[2]

Protocol 3: Site-Specific Antibody Modification and Conjugation (Oxime Ligation)

This protocol assumes the use of an antibody engineered to contain a p-acetylphenylalanine (pAcPhe) unnatural amino acid, which provides a ketone group for conjugation.

  • Antibody Preparation:

    • Express and purify the antibody containing the pAcPhe residue.

    • Buffer exchange the antibody into a conjugation buffer (e.g., 100 mM acetate buffer, pH 4.5).

  • Oxime Ligation:

    • Add the deprotected payload-linker (30-fold molar excess) to the antibody solution (e.g., 5 mg/mL).[5]

    • Incubate the reaction at 37°C for 24-48 hours.[5] The reaction can be slow, but catalysts like aniline or its derivatives can increase the reaction rate, especially at neutral pH.[7][8]

  • Purification of the ADC:

    • Remove excess payload-linker and other reagents by size-exclusion chromatography (SEC).

Protocol 4: Characterization of the ADC

HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[9][10]

  • Column: A HIC column (e.g., Tosoh Bio Butyl-NPR).[11]

  • Mobile Phase A: 1.2 M (NH4)2SO4, 25 mM NaH2PO4/Na2HPO4, pH 6.0.[11]

  • Mobile Phase B: 25 mM NaH2PO4/Na2HPO4, pH 6.0 with 25% isopropanol (v/v).[11]

  • Gradient: A linear gradient from high concentration of Mobile Phase A to high concentration of Mobile Phase B. For example, a 50-minute linear gradient from 100% A to 100% B.[9]

  • Flow Rate: 0.8 mL/min.[11]

  • Temperature: 30°C.[11]

  • Detection: UV at 280 nm.

  • Data Analysis: The weighted average DAR is calculated from the peak areas of the different drug-loaded species.

RP-HPLC can be used to assess the purity of the ADC and to separate the light and heavy chains after reduction.[12][13]

  • Column: A reverse-phase column suitable for proteins (e.g., Agilent AdvanceBio mAb RP C4).[14]

  • Mobile Phase A: 0.1% TFA in water.[14]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[14]

  • Gradient: A linear gradient from a low to a high concentration of Mobile Phase B. For example, a 22-minute linear gradient from 30% to 48% B.[11]

  • Flow Rate: 0.3 - 0.4 mL/min.[11][14]

  • Temperature: 70-90°C.[11][14]

  • Detection: UV at 280 nm.

  • Sample Preparation for Reduced Analysis: The ADC is incubated with a reducing agent like DTT or TCEP to separate the heavy and light chains.[13]

This assay assesses the stability of the ADC in plasma by measuring the amount of released payload over time.[15][16]

  • Incubation: Incubate the ADC at a final concentration of 100 µg/mL in plasma (e.g., human, mouse, rat) at 37°C.[16]

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 144 hours).[17]

  • Sample Preparation: Precipitate plasma proteins with an organic solvent (e.g., acetonitrile) and centrifuge to collect the supernatant containing the free payload.[6][17]

  • Analysis: Quantify the amount of released payload in the supernatant by LC-MS.[6][16]

Visualizations

ADC_Synthesis_Workflow cluster_0 Payload-Linker Synthesis cluster_1 ADC Conjugation & Characterization Payload (COOH) Payload (COOH) Activated Payload (NHS-ester) Activated Payload (NHS-ester) Payload (COOH)->Activated Payload (NHS-ester) EDC, NHS Boc-Payload-Linker Boc-Payload-Linker Activated Payload (NHS-ester)->Boc-Payload-Linker Amide Bond Formation This compound This compound This compound->Boc-Payload-Linker Deprotected Payload-Linker Deprotected Payload-Linker Boc-Payload-Linker->Deprotected Payload-Linker TFA ADC ADC Deprotected Payload-Linker->ADC Engineered mAb (Ketone) Engineered mAb (Ketone) Engineered mAb (Ketone)->ADC Oxime Ligation Characterization Characterization ADC->Characterization HIC, RP-HPLC, MS

Caption: Workflow for ADC synthesis using this compound.

Linker_Comparison cluster_aminooxy Aminooxy-PEG Linker cluster_maleimide Maleimide-vc Linker A1 Site-Specific Conjugation (e.g., Oxime Ligation) A2 Homogeneous ADC (Defined DAR) A1->A2 A3 High Plasma Stability (Stable Oxime Bond) A2->A3 A4 Non-cleavable (Lysosomal Degradation) A3->A4 B1 Cysteine Conjugation (Michael Addition) B2 Heterogeneous ADC (Mixture of DARs) B1->B2 B3 Potential Instability (Retro-Michael Reaction) B2->B3 B4 Cleavable (Enzymatic Cleavage) B3->B4

Caption: Comparison of Aminooxy-PEG and Maleimide-vc linker technologies.

References

Comparative stability of oxime linkage vs other conjugation chemistries

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The stability of the covalent bond connecting a payload to a biomolecule is a cornerstone of successful bioconjugate development. For researchers in drug delivery, diagnostics, and proteomics, selecting a linkage with the appropriate stability profile is paramount to ensure efficacy, safety, and reproducibility. An ideal linker must be robust enough to withstand physiological conditions during circulation and storage, yet in some applications, be selectively cleavable at the target site. This guide provides an objective comparison of the stability of the oxime linkage against other widely used conjugation chemistries: maleimide, N-hydroxysuccinimide (NHS) ester, and "click" chemistry.

Executive Summary: Stability at a Glance

The choice of conjugation chemistry significantly impacts the in-vitro and in-vivo performance of a bioconjugate. Here is a summary of the comparative stability of the discussed linkages under physiologically relevant conditions.

Linkage ChemistryResulting BondGeneral StabilityKey Instability FactorTypical Half-life (Physiological Conditions)
Oxime Ligation OximeHighAcid-catalyzed hydrolysis~1 month
Maleimide Chemistry ThioetherModerate to LowRetro-Michael reaction in the presence of thiolsHours to >200 hours (highly dependent on structure)
NHS Ester Chemistry AmideHigh (post-conjugation)Hydrolysis of the active ester (pre-conjugation)Minutes to hours (for the active ester)
Click Chemistry (CuAAC, SPAAC) TriazoleVery HighGenerally considered inertExceptionally long

In-Depth Stability Analysis

Oxime Linkage: The Robust Contender

Oxime ligation, the reaction between an aminooxy group and an aldehyde or ketone, forms a highly stable C=N-O bond. This linkage exhibits remarkable resistance to hydrolysis at neutral pH, making it a reliable choice for applications requiring long-term stability in biological media.[1][2] Studies have shown that oximes are significantly more stable than their hydrazone counterparts, with estimated half-lives of approximately a month under physiological conditions.[1] The hydrolysis of oxime bonds is catalyzed by acid, a property that can be exploited for controlled release in acidic microenvironments, such as within endosomes or tumors.[3][4][5][6][7][8]

Maleimide Chemistry: A Double-Edged Sword

Maleimide chemistry is a popular method for thiol-specific conjugation, reacting with cysteine residues to form a thioether bond. While the initial reaction is efficient, the resulting succinimidyl thioether linkage is susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione.[9][10] This can lead to deconjugation and off-target effects. The stability of a maleimide conjugate is a dynamic interplay between the retro-Michael reaction and the hydrolysis of the thiosuccinimide ring, which renders the linkage more stable.[9] The half-life of maleimide conjugates can vary widely, from a few hours to over 200 hours, depending on the specific chemical structure of the maleimide and the conjugated thiol.[11][12]

NHS Ester Chemistry: A Race Against Hydrolysis

N-hydroxysuccinimide esters are highly reactive intermediates used for the acylation of primary and secondary amines, forming stable amide bonds. The primary stability concern with NHS esters is not the final amide bond, which is exceptionally stable, but the hydrolysis of the NHS ester itself in aqueous solutions.[13][14][15] This hydrolysis competes with the desired amination reaction. The rate of hydrolysis is highly pH-dependent; the half-life of an NHS ester can be several hours at pH 7 but drops to mere minutes at a pH of 8.6.[13][14][15] Therefore, conjugation reactions using NHS esters need to be performed expeditiously and under carefully controlled pH conditions.

Click Chemistry: The Pinnacle of Stability

The term "click chemistry" encompasses a range of reactions, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) being the most prominent in bioconjugation. Both reactions form a highly stable triazole ring. This linkage is considered bio-inert and is resistant to a wide range of chemical and biological conditions, including enzymatic degradation, oxidation, and hydrolysis across a broad pH range.[16][17][18] The exceptional stability of the triazole linkage makes it the gold standard for applications demanding a permanent and robust connection between the biomolecule and the payload.[16][17][18]

Visualizing the Chemistries and Workflows

To better understand the chemical transformations and experimental considerations, the following diagrams illustrate the conjugation reactions and a general workflow for assessing bioconjugate stability.

G Conjugation Chemistries cluster_oxime Oxime Ligation cluster_maleimide Maleimide Chemistry cluster_nhs NHS Ester Chemistry cluster_click Click Chemistry (SPAAC) Biomolecule-CHO Biomolecule-Aldehyde/Ketone Oxime_Linkage Biomolecule-CH=N-O-Payload Biomolecule-CHO->Oxime_Linkage + Payload-ONH2 Payload-Aminooxy Payload-ONH2->Oxime_Linkage Biomolecule-SH Biomolecule-Thiol Thioether_Linkage Biomolecule-S-Payload Biomolecule-SH->Thioether_Linkage + Payload-Maleimide Payload-Maleimide Payload-Maleimide->Thioether_Linkage Biomolecule-NH2 Biomolecule-Amine Amide_Linkage Biomolecule-NH-CO-Payload Biomolecule-NH2->Amide_Linkage + Payload-NHS Payload-NHS Ester Payload-NHS->Amide_Linkage Biomolecule-N3 Biomolecule-Azide Triazole_Linkage Biomolecule-Triazole-Payload Biomolecule-N3->Triazole_Linkage + Payload-Alkyne Payload-Strained Alkyne Payload-Alkyne->Triazole_Linkage

Caption: Overview of common bioconjugation reactions.

G Experimental Workflow for Stability Assessment A Prepare Bioconjugate Stock Solution B Incubate in Biological Matrix (e.g., Plasma, Buffer with Thiols) at 37°C A->B C Withdraw Aliquots at Defined Time Points B->C D Quench Reaction & Process Sample (e.g., Protein Precipitation) C->D E Analyze by LC-MS, HPLC, or SDS-PAGE D->E F Quantify Intact Conjugate and Degradation Products E->F G Calculate Half-life (t½) F->G

Caption: General workflow for assessing bioconjugate stability.

Experimental Protocols

A standardized approach is crucial for the direct comparison of the stability of different bioconjugates. Below is a general protocol for an in-vitro plasma stability assay.

Protocol: In-Vitro Plasma Stability Assay

Objective: To determine the stability of a bioconjugate in plasma over time by monitoring the amount of intact conjugate.

Materials:

  • Bioconjugate of interest

  • Control (unconjugated biomolecule and/or payload)

  • Human plasma (or plasma from other species of interest), anticoagulated

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • Microcentrifuge tubes

  • LC-MS or other appropriate analytical instrumentation

Procedure:

  • Preparation:

    • Pre-warm human plasma and PBS to 37°C.

    • Prepare a stock solution of the bioconjugate in a suitable buffer (e.g., PBS).

  • Incubation:

    • In a microcentrifuge tube, add the bioconjugate stock solution to the pre-warmed plasma to achieve a final desired concentration (e.g., 10 µM).

    • Immediately withdraw a sample for the t=0 time point.

    • Incubate the remaining reaction mixture at 37°C.

  • Time Points:

    • Withdraw aliquots of the incubation mixture at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).

  • Sample Processing:

    • For each time point, immediately quench the reaction by adding a defined volume of cold quenching solution (e.g., 3 volumes of acetonitrile) to precipitate plasma proteins.

    • Vortex the samples and incubate on ice for at least 10 minutes.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant for analysis.

  • Analysis:

    • Analyze the supernatant from each time point by LC-MS or another validated analytical method to quantify the amount of intact bioconjugate remaining.

    • Monitor for the appearance of degradation products, such as the unconjugated payload or biomolecule.

  • Data Analysis:

    • Plot the percentage of intact bioconjugate remaining versus time.

    • Calculate the half-life (t½) of the bioconjugate by fitting the data to a first-order decay model.

Conclusion

The selection of a conjugation chemistry is a critical decision in the design of bioconjugates. For applications demanding the utmost stability, the triazole linkage formed by click chemistry is the superior choice. The oxime linkage also offers excellent stability, particularly at neutral pH, and provides an alternative when the introduction of azides and alkynes is not feasible. Maleimide and NHS ester chemistries, while widely used, present stability challenges that must be carefully considered and managed. By understanding the inherent stability of each linkage and employing rigorous analytical methods to assess it, researchers can make informed decisions to develop robust and effective bioconjugates for a wide range of scientific and therapeutic applications.

References

Mass Spectrometry Analysis of t-Boc-Aminooxy-PEG4-amine Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of biomolecules with chemical linkers is a cornerstone of modern drug development, enabling the creation of targeted therapeutics like antibody-drug conjugates (ADCs) and sophisticated diagnostic probes. The t-Boc-Aminooxy-PEG4-amine linker is a popular choice for bioconjugation due to its discrete polyethylene glycol (PEG) length, which enhances solubility and provides a defined spacer arm, and its orthogonal reactive groups. This guide provides a comparative analysis of the mass spectrometry (MS) characterization of biomolecules conjugated with this compound and its alternatives, supported by experimental data and detailed protocols.

Introduction to this compound and its Alternatives

This compound is a heterobifunctional linker featuring a tert-butyloxycarbonyl (t-Boc) protected aminooxy group and a primary amine. The aminooxy group allows for the formation of a stable oxime bond with aldehydes and ketones, often found on modified carbohydrates of antibodies or introduced chemically. The primary amine can be coupled to carboxylic acids or activated esters on a payload molecule.

Alternatives to this linker can be broadly categorized based on their reactivity, cleavability, and the nature of the spacer. Common alternatives include:

  • Maleimide-PEG-NHS Esters: These linkers react with thiols (e.g., from cysteine residues) and amines.

  • Click Chemistry Linkers (e.g., DBCO-PEG-NHS): These employ bioorthogonal reactions like strain-promoted alkyne-azide cycloaddition (SPAAC) for highly specific conjugation.

  • Cleavable Linkers (e.g., Val-Cit-PABC): These linkers are designed to be cleaved by specific enzymes within the target cell, releasing the payload. This compound forms a non-cleavable linkage.

The choice of linker significantly impacts the stability, efficacy, and analytical characterization of the resulting bioconjugate.

Comparative Mass Spectrometry Performance

Mass spectrometry is an indispensable tool for the characterization of bioconjugates, providing information on molecular weight, drug-to-antibody ratio (DAR), and conjugation site. The properties of the linker can influence the quality and interpretation of MS data.

Table 1: Comparison of Mass Spectrometry Characteristics of Different Linker Types

FeatureThis compound (Oxime Linkage)Maleimide-PEG-NHS (Thioether Linkage)DBCO-PEG-NHS (Triazole Linkage)Val-Cit-PABC (Cleavable)
Ionization Efficiency Generally good, can be influenced by the overall charge of the conjugate.Good, similar to other PEGylated molecules.Good, the triazole ring can sometimes enhance ionization.Can be more complex due to the peptide nature of the linker.
Fragmentation Pattern Predictable fragmentation of the PEG chain (loss of 44 Da units). The oxime bond is relatively stable under CID.Predictable PEG fragmentation. The thioether bond is generally stable.Predictable PEG fragmentation. The triazole linkage is stable.Fragmentation can occur at the peptide bonds of the linker, providing information on linker integrity.
Data Interpretation Relatively straightforward for DAR determination due to the discrete mass addition.Straightforward for DAR calculation.Straightforward for DAR calculation.More complex due to potential in-source fragmentation and the heterogeneity of cleavage products.
Identification of Conjugation Site Requires peptide mapping and MS/MS analysis to pinpoint the modified amino acid.Can be determined by peptide mapping; CID can fragment the peptide backbone to locate the modified cysteine.Determined by peptide mapping and MS/MS.Peptide mapping can identify the conjugated lysine or cysteine.

Experimental Protocols

Detailed methodologies are crucial for the successful mass spectrometry analysis of bioconjugates.

Protocol 1: Intact Mass Analysis for DAR Determination

This protocol is used to determine the average drug-to-antibody ratio (DAR) of an antibody-drug conjugate.

  • Sample Preparation:

    • Desalt the ADC sample using a suitable method, such as a desalting column or buffer exchange spin column, into an MS-compatible buffer (e.g., 10 mM ammonium acetate).

    • For subunit analysis, reduce the ADC using a reducing agent like dithiothreitol (DTT) to separate the light and heavy chains.

  • LC-MS Analysis:

    • LC System: A reverse-phase liquid chromatography (RPLC) system is commonly used.

    • Column: A column suitable for protein separation, such as a C4 or C8 column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A shallow gradient from 20% to 80% B over 15-20 minutes is typically used to elute the ADC.

    • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is required.

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the different ADC species.

    • The mass difference between the unconjugated antibody and the various conjugated forms corresponds to the mass of the attached drug-linker moieties.

    • Calculate the average DAR based on the relative abundance of each species.

Protocol 2: Peptide Mapping for Conjugation Site Identification

This protocol is used to identify the specific amino acid residues where the linker-payload is attached.

  • Sample Preparation:

    • Denature, reduce, and alkylate the ADC sample.

    • Digest the ADC with a protease such as trypsin.

  • LC-MS/MS Analysis:

    • LC System: A nano- or micro-flow RPLC system.

    • Column: A C18 column suitable for peptide separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A gradient optimized for peptide separation.

    • Mass Spectrometer: A high-resolution tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple-TOF).

    • Acquisition Mode: Data-dependent acquisition (DDA) or data-independent acquisition (DIA).

  • Data Analysis:

    • Use a proteomics software package to search the MS/MS data against the antibody sequence.

    • Include the mass of the linker-payload as a variable modification on potential conjugation sites (e.g., lysine for amine-reactive linkers, cysteine for thiol-reactive linkers, or specific residues for oxime ligation if a carbonyl is introduced).

    • Manual validation of the MS/MS spectra of modified peptides is recommended to confirm the conjugation site.

Visualization of Workflows and Concepts

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis ADC Antibody-Drug Conjugate Desalted_ADC Desalted ADC ADC->Desalted_ADC Desalting Digested_Peptides Digested Peptides ADC->Digested_Peptides Denaturation, Reduction, Alkylation, Digestion LC_MS LC-MS (Intact Mass) Desalted_ADC->LC_MS LC_MSMS LC-MS/MS (Peptide Mapping) Digested_Peptides->LC_MSMS DAR DAR Determination LC_MS->DAR Site_ID Conjugation Site Identification LC_MSMS->Site_ID

Caption: Experimental workflow for ADC characterization.

Fragmentation_Pathway cluster_conjugate This compound Conjugated Peptide cluster_fragments Characteristic MS/MS Fragments Conjugate Peptide-NH-CO-(CH2)2-O-(CH2CH2O)3-CH2-C(=N-O-Biomolecule)-H Fragment1 Loss of C2H4O (44 Da) Conjugate->Fragment1 CID Fragment2 Peptide Backbone Fragments (b- and y-ions) Conjugate->Fragment2 CID Fragment3 Intact Oxime Bond Conjugate->Fragment3 Stable under CID

A Comparative Guide to Functional Assays for Validating PROTAC Activity: A Focus on Linker Composition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system. A PROTAC molecule's architecture—comprising a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker—is critical to its success. The linker, far from being a mere spacer, profoundly influences the PROTAC's efficacy, dictating properties such as cell permeability, solubility, and the stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase).

This guide provides an objective comparison of functional assays used to validate the activity of PROTACs, with a specific focus on the impact of the linker. We will compare a PROTAC incorporating a flexible, hydrophilic aminooxy-PEG4-amine type linker with alternatives featuring a more hydrophobic alkyl chain linker. The data and protocols presented herein are synthesized from multiple studies to provide a robust framework for researchers designing and evaluating novel protein degraders.

The PROTAC Mechanism: A Step-by-Step Validation Pathway

The validation of a PROTAC's function follows a logical progression, mirroring its mechanism of action. Key stages that must be assayed include:

  • Ternary Complex Formation: The PROTAC must effectively bridge the target protein and the E3 ligase.

  • Target Ubiquitination: The recruited E3 ligase must successfully tag the target protein with ubiquitin.

  • Target Degradation: The ubiquitinated target must be recognized and degraded by the proteasome.

  • Cellular Consequences: The degradation of the target protein should result in a measurable biological effect.

The following sections will detail the assays for each stage, presenting comparative data for PROTACs with different linker chemistries.

Quantitative Comparison of Linker Performance

The choice of linker can significantly alter the degradation efficiency of a PROTAC, which is typically quantified by the DC50 (the concentration required to degrade 50% of the target protein) and the Dmax (the maximum percentage of degradation). Lower DC50 and higher Dmax values indicate a more potent PROTAC.

The following tables summarize representative data from studies on Bruton's Tyrosine Kinase (BTK) and Bromodomain-containing protein 4 (BRD4) degraders, comparing the performance of PROTACs with PEG-based linkers (analogous to the t-Boc-Aminooxy-PEG4-amine conjugate) and alkyl-based linkers.

Table 1: Comparison of BTK-Targeting PROTAC Degradation Efficiency

Linker TypePROTAC ExampleTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)Reference
PEG-based P1 (4-PEG units)BTKCereblon (CRBN)Ramos~8>95%[1][2]
Alkyl-based P2 (Alkyl chain)BTKCereblon (CRBN)Ramos~70~90%[3]

Table 2: Comparison of BRD4-Targeting PROTAC Degradation Efficiency

Linker TypePROTAC ExampleTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)Reference
PEG-based ARV-825BRD4Cereblon (CRBN)22Rv11.8>95%[1][4]
Alkyl-based MZ1BRD4VHLHeLa24~90%[1][4]

Note: Data is compiled and representative. Direct comparison between different studies should be made with caution due to potential variations in experimental conditions.

Experimental Protocols for Key Functional Assays

Accurate and reproducible data is foundational to PROTAC development. Below are detailed methodologies for the essential assays used to generate the comparative data.

Western Blotting for Protein Degradation

This is the gold-standard assay for directly measuring the reduction in target protein levels.

  • Cell Culture and Treatment: Plate cells (e.g., Ramos, HeLa) at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified time (typically 18-24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BTK, anti-BRD4) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin). Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[4]

In-Cell Target Ubiquitination Assay

This assay confirms that the PROTAC is inducing the ubiquitination of the target protein, a key step before degradation.

  • Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation (e.g., the DC50 or a higher concentration) for a shorter time course (e.g., 1-4 hours). Include a proteasome inhibitor (e.g., MG132) co-treatment to allow ubiquitinated proteins to accumulate.

  • Immunoprecipitation (IP): Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions. Dilute the lysate with a non-denaturing buffer and incubate with an antibody against the target protein overnight. Add Protein A/G beads to pull down the antibody-protein complex.

  • Western Blot Analysis: Wash the beads extensively to remove non-specific binders. Elute the bound proteins and analyze them by Western blot using an antibody that recognizes ubiquitin (e.g., anti-Ub, P4D1). A smear or ladder of high-molecular-weight bands indicates polyubiquitination of the target protein.

Ternary Complex Formation Assays (NanoBRET™)

Bioluminescence Resonance Energy Transfer (BRET) is a powerful, live-cell method to measure the proximity of the target protein and the E3 ligase.

  • Cell Line Generation: Engineer a cell line to express the target protein fused to a small, bright luciferase (e.g., NanoLuc®) and the E3 ligase of interest (e.g., VHL or CRBN) fused to a fluorescent acceptor (e.g., HaloTag® labeled with a fluorescent ligand).

  • Assay Protocol: Seed the engineered cells in a white, 96-well plate. Add the HaloTag® fluorescent ligand and allow it to label the E3 ligase. Add the NanoLuc® substrate (furimazine).

  • Measurement: Treat the cells with the PROTAC at various concentrations. Measure the light emission at two wavelengths: one for the donor (luciferase, ~460 nm) and one for the acceptor (fluorescent tag, ~618 nm) using a luminometer.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. An increase in this ratio upon PROTAC addition indicates the formation of the ternary complex. Plot the ratio against PROTAC concentration to determine the EC50 for complex formation.

Visualizing the Process: Workflows and Pathways

Diagrams are essential for conceptualizing the complex biological and experimental processes involved in PROTAC validation.

G cluster_0 PROTAC Mechanism of Action PROTAC PROTAC Conjugate Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Target Target Protein (POI) Target->Ternary E3 E3 Ligase E3->Ternary Ub Ubiquitin Transfer Ternary->Ub recruitment Ub_Target Poly-ubiquitinated Target Ub->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome recognition Degradation Degradation Proteasome->Degradation

Caption: The PROTAC-mediated protein degradation pathway.

G cluster_1 Experimental Workflow for PROTAC Validation A 1. Cell Treatment (PROTAC Dose-Response) B 2. Cell Lysis & Protein Quantification A->B C 3. Western Blot (Target Protein & Loading Control) B->C D 4. Densitometry Analysis C->D F Orthogonal Assays (e.g., Ubiquitination, BRET) C->F Confirm Mechanism E 5. Calculate DC50 & Dmax D->E

Caption: Key steps in the experimental validation of a PROTAC's degradation activity.

Conclusion

The functional validation of a this compound conjugate, or any PROTAC, requires a multi-faceted approach. The data clearly indicates that linker composition is a critical determinant of a PROTAC's potency. Flexible, hydrophilic PEG-based linkers often lead to superior degradation efficiency (lower DC50 and higher Dmax) compared to more rigid or hydrophobic alkyl linkers, potentially by improving solubility and facilitating optimal geometry for the ternary complex formation.[5][6]

By employing a systematic workflow of robust and quantitative assays—from initial degradation assessment by Western blot to mechanistic confirmation with ubiquitination and ternary complex formation assays—researchers can effectively validate their PROTAC candidates. This comprehensive evaluation is essential for understanding structure-activity relationships and for the rational design of next-generation protein degraders.

References

Safety Operating Guide

Prudent Disposal of t-Boc-Aminooxy-PEG4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers

Proper chemical waste management is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of t-Boc-Aminooxy-PEG4-amine, a bifunctional linker commonly used in bioconjugation and drug development. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, and considering the hazard classifications of structurally similar chemicals, a cautious approach to its disposal is imperative.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE). The SDS for related compounds, such as "tert-Butyl N-(2-aminoethyl)carbamate," indicates risks of severe skin burns and eye damage. Therefore, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed by treating it as a hazardous chemical waste stream. This ensures the highest level of safety and compliance with environmental regulations.

  • Waste Identification and Segregation:

    • Pure, unused this compound and any materials (e.g., pipette tips, weighing boats) grossly contaminated with it should be collected in a dedicated, properly labeled hazardous waste container.

    • Solutions containing this compound should also be collected in a designated liquid hazardous waste container.

    • Do not mix this waste with other waste streams unless compatibility has been confirmed.

  • Waste Container Management:

    • Use a container that is chemically compatible with the compound. A high-density polyethylene (HDPE) or glass container is generally suitable.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Keep the container securely closed when not in use.

  • Disposal Procedure:

    • Solid Waste: Carefully place all solid waste contaminated with this compound into the designated solid hazardous waste container.

    • Liquid Waste: Pour all liquid waste containing this compound into the designated liquid hazardous waste container.

    • Final Disposal: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1] Follow all institutional and local regulations for hazardous waste disposal.[1]

Hazard Profile of Structurally Similar Compounds

To underscore the importance of these cautious disposal measures, the following table summarizes the hazard classifications for compounds structurally related to this compound.

Compound NameCAS NumberHazard Statements
tert-Butyl N-(2-aminoethyl)carbamate57260-73-8Causes severe skin burns and eye damage; May cause respiratory irritation.[2]
t-Boc-Aminooxy-PEG4-azideNot AvailableHarmful if swallowed; Very toxic to aquatic life with long lasting effects.
tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate153086-78-3Harmful if swallowed; Causes skin irritation; Causes serious eye damage; May cause respiratory irritation.[3]

This data indicates that while the core polyethylene glycol (PEG) structure is generally of low toxicity, the functional groups (aminooxy and Boc-protected amine) and potential impurities or related structures can present significant hazards.

Experimental Workflow for Disposal

The logical flow for making decisions regarding the disposal of this compound is illustrated in the diagram below. This workflow emphasizes the principle of treating the substance as hazardous in the absence of definitive safety data.

G start Start: Disposal of This compound sds_check Is a specific SDS for This compound available? start->sds_check treat_hazardous Treat as Hazardous Waste sds_check->treat_hazardous No follow_sds Follow Disposal Guidelines in the SDS sds_check->follow_sds Yes ppe Wear Appropriate PPE: Safety Goggles, Lab Coat, Gloves treat_hazardous->ppe follow_sds->ppe segregate Segregate Waste into a Labeled Hazardous Waste Container ppe->segregate contact_ehs Arrange for Pickup by EHS or Licensed Waste Contractor segregate->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling t-Boc-Aminooxy-PEG4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling t-Boc-Aminooxy-PEG4-amine (CAS: 2496687-02-4). Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your research.

I. Personal Protective Equipment (PPE)

Primary Engineering Control:

  • Chemical Fume Hood: All handling of this compound, from weighing to dissolution and reaction quenching, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

Standard Laboratory Attire:

  • Safety Goggles: ANSI Z87.1-compliant safety goggles are required to protect against splashes.

  • Face Shield: A face shield should be worn over safety goggles during procedures with a higher risk of splashing or exothermic reactions.

  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is necessary to protect from skin exposure.

  • Closed-toe Shoes and Long Pants: Full-coverage footwear and long pants are required to protect the lower body.

Gloves:

  • Chemical-resistant Gloves: Nitrile or neoprene gloves should be worn. Always inspect gloves for tears or punctures before use. For extended handling, consider double-gloving. Change gloves immediately if they become contaminated.

II. Operational Plan: Step-by-Step Handling Protocol

  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Have all necessary equipment and reagents, including quenching solutions and waste containers, readily available.

  • Weighing: Tare a clean, dry vial on a balance inside the chemical fume hood. Carefully transfer the desired amount of this compound to the vial. Avoid creating dust or aerosols.

  • Dissolution: Add the solvent to the vial containing the compound. This substance is soluble in water, DMSO, DCM, and DMF. Use anhydrous solvents if required by the experimental protocol to prevent premature hydrolysis.

  • Reaction: If used in a reaction, add the dissolved compound to the reaction vessel slowly and in a controlled manner.

  • Post-Handling: After use, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.

III. Disposal Plan

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all liquid and solid waste in designated, properly labeled, sealed containers. Do not mix with incompatible waste streams.

  • Disposal Procedure: Arrange for disposal by a licensed disposal company, in consultation with your institution's environmental health and safety (EHS) office and in accordance with all local, regional, and national regulations.

IV. First Aid Measures

In the event of exposure, take the following immediate actions:

Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers to ensure adequate flushing. Seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Wash out the mouth with copious amounts of water for at least 15 minutes. Do not induce vomiting. Seek immediate medical attention.

V. Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₅H₃₂N₂O₇
Molecular Weight 352.4 g/mol
CAS Number 2496687-02-4
Storage Store at -20°C in a sealed container.
Solubility Water, DMSO, DCM, DMF

VI. Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal A Verify Fume Hood Operation B Don Required PPE (Goggles, Lab Coat, Gloves) A->B C Prepare Workspace and Waste Containers B->C D Weigh this compound C->D Proceed to Handling E Dissolve in Appropriate Solvent D->E F Perform Reaction E->F G Quench Reaction (if applicable) F->G Reaction Complete H Collect Waste in Labeled Container G->H I Decontaminate Glassware and Surfaces H->I J Remove PPE and Wash Hands I->J K Store Waste for Pickup J->K End of Procedure

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.